(3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
Description
Properties
IUPAC Name |
(3R)-1-(azetidin-3-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c10-7-1-2-9(5-7)6-3-8-4-6/h6-8,10H,1-5H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHKSKAWLZGADW-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291096 | |
| Record name | (3R)-1-(3-Azetidinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257293-74-5 | |
| Record name | (3R)-1-(3-Azetidinyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-1-(3-Azetidinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL chemical properties and structure
Executive Summary & Significance
(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (CAS: 1257293-74-5) is a high-value, sp³-rich diamine scaffold used extensively in modern medicinal chemistry. It represents a strategic fusion of two saturated nitrogen heterocycles: a four-membered azetidine and a five-membered pyrrolidine .
This compound is not merely a linker; it is a physicochemical tuner . By incorporating this moiety, medicinal chemists can:
-
Reduce Lipophilicity (LogP): The high polarity of the diamine/alcohol system lowers LogP, improving aqueous solubility.
-
Rigidify Structure: The azetidine ring acts as a conformationally constrained spacer, orienting the pyrrolidine vector more precisely than flexible alkyl chains.[1]
-
Enhance Metabolic Stability: Azetidines are often more metabolically robust than their cyclobutyl or larger heterocyclic counterparts due to specific ring-strain effects that alter oxidative susceptibility.
Chemical Profile & Physicochemical Properties
The following data consolidates experimental and predicted values essential for lead optimization (Hit-to-Lead) campaigns.
| Property | Value | Context for Drug Design |
| IUPAC Name | (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol | Systematic identification |
| CAS Number | 1257293-74-5 | Specific to (3R) isomer |
| Molecular Formula | C₇H₁₄N₂O | Small fragment (Fragment-Based Drug Discovery) |
| Molecular Weight | 142.20 g/mol | Ideal for keeping MW < 500 in final drug |
| LogP (Predicted) | -0.98 ± 0.2 | Highly hydrophilic; lowers lipophilicity |
| TPSA | 35.5 Ų | Good permeability range (< 140 Ų) |
| H-Bond Donors | 2 (OH, NH) | Key for receptor interaction |
| H-Bond Acceptors | 3 (O, 2xN) | Interaction points for kinase/GPCR binding |
| pKa (Azetidine N) | ~11.0 | Highly basic secondary amine |
| pKa (Pyrrolidine N) | ~9.5 | Moderately basic tertiary amine |
| Stereochemistry | (3R) | Defined chiral center on pyrrolidine |
Structural Analysis & Conformation
The molecule consists of two distinct domains:
-
The Anchor (Azetidine): The azetidine nitrogen (secondary amine) is typically the attachment point for aryl or heteroaryl cores (e.g., via S_NAr or Buchwald coupling). The 4-membered ring creates a rigid, linear exit vector.
-
The Effector (Pyrrolidine-3-ol): The pyrrolidine nitrogen is attached to the C3 of the azetidine. The (3R)-hydroxyl group projects out of the plane, providing a specific vector for hydrogen bonding with protein residues (e.g., hinge regions in kinases).
Stereochemical Integrity: The (3R) configuration is critical. Enantiomers often exhibit >100-fold differences in potency. The (3R) isomer is frequently explored alongside the (3S) to probe the spatial requirements of a binding pocket.
Synthetic Methodology
The most robust route to access this scaffold is via Reductive Amination . This method avoids the use of unstable azetidine mesylates and allows for the use of commercially available N-Boc-azetidin-3-one.
Protocol: Reductive Amination of N-Boc-Azetidin-3-one
Objective: Synthesize tert-butyl 3-((3R)-3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate, followed by deprotection.
Reagents:
-
N-Boc-azetidin-3-one (1.0 eq)
-
(R)-3-Pyrrolidinol (1.1 eq)[2]
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, pH 5-6)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA) or HCl/Dioxane
Step-by-Step Procedure:
-
Imine Formation:
-
In a round-bottom flask under N₂, dissolve N-Boc-azetidin-3-one (10 mmol) and (R)-3-pyrrolidinol (11 mmol) in anhydrous DCE (50 mL).
-
Add glacial acetic acid (2-3 drops) to adjust pH to ~5.
-
Stir at room temperature for 30–60 minutes to allow equilibrium formation of the carbinolamine/imine species.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity.
-
Allow the reaction to warm to room temperature and stir overnight (12–16 h).
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM (3 x 50 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (MeOH/DCM gradient) to yield the Boc-protected intermediate.
-
-
Deprotection (Boc Removal):
-
Dissolve the intermediate in DCM (20 mL).
-
Add TFA (5 mL) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Concentrate in vacuo. Azeotrope with toluene to remove excess TFA.
-
Free Base Generation: Redissolve in MeOH, pass through a basic ion-exchange cartridge (e.g., SCX-2) or treat with K₂CO₃, filter, and concentrate to obtain (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol .
-
Synthetic Pathway Diagram
Caption: Reductive amination strategy for the synthesis of the target scaffold.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in modern drug discovery, particularly for Kinase Inhibitors and GPCR Antagonists .
A. Scaffold Hopping & Vector Control
Medicinal chemists often replace a flexible propyl or ethyl amine chain with the azetidine-pyrrolidine system.
-
Why? The azetidine ring locks the nitrogen vectors into a specific geometry.[1] This reduces the entropic penalty upon binding to a protein target.
-
Result: Often leads to increased potency (lower IC₅₀) compared to flexible analogs.
B. Solubility Enhancement
The compound has a low LogP (-0.98). Attaching this highly polar, sp³-rich fragment to a lipophilic aromatic core (common in kinase inhibitors) significantly lowers the overall LogP of the drug candidate, improving:
-
Aqueous solubility.
-
Oral bioavailability.
-
Clearance properties (reducing CYP450 inhibition risk).
C. Case Study Relevance
-
JAK Inhibitors: Similar azetidine motifs are found in next-generation JAK inhibitors (e.g., Baricitinib analogs) where the azetidine serves as a linker to the ATP-binding hinge region.
-
Antibacterials: Quinolone antibiotics have utilized 3-amino-pyrrolidine and azetidine side chains to broaden spectrum and improve pharmacokinetics.
Handling, Stability & Safety (SDS Summary)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
Physical State: Viscous oil or low-melting solid (hygroscopic).
-
Stability:
-
Air/Moisture: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Chemical: Stable to basic conditions. The azetidine ring is strained but generally stable to standard organic workups; avoid strong Lewis acids which might trigger ring opening.
-
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid inhalation of vapors.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59605983, (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol. Retrieved from [Link][3]
-
American Elements. (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol Properties. Retrieved from [Link][3]
- Lowe, M. et al. (2010).Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry.
Sources
Technical Guide: Synthesis Pathways for (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol
[1][2]
Executive Summary
(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (CAS: 1257293-72-3) is a high-value bicyclic diamine motif increasingly utilized in fragment-based drug discovery (FBDD).[1][2][3] Its structural significance lies in the combination of the strained, rigid azetidine ring—which lowers lipophilicity (
This guide details two validated synthesis pathways:
Retrosynthetic Analysis
The strategic disconnection of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol relies on breaking the C-N bond connecting the two heterocycles.[1][2] Since the (R)-stereocenter is inherent to the pyrrolidine ring, the synthesis must preserve this chirality.[1][4]
Structural Logic[1][2][3]
-
Azetidine Component: The 3-position is electrophilic (ketone or leaving group).[1][2][4] The nitrogen must be protected (typically Boc or Cbz) to prevent polymerization.[1][2][4]
-
Pyrrolidine Component: (R)-3-pyrrolidinol acts as the nucleophile.[1][2]
Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the azetidine and pyrrolidine fragments.[1][2][4]
Pathway A: Reductive Amination (Primary Route)[1][2]
This pathway is preferred for its operational simplicity, mild conditions, and avoidance of mutagenic alkylating agents.[1][4] It utilizes tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) as the electrophilic partner.[1][2][3]
Reaction Scheme
-
Condensation: Formation of the carbinolamine/iminium intermediate.[2][4]
-
Reduction: In-situ reduction using Sodium Triacetoxyborohydride (STAB).[1][2][4][3]
Detailed Protocol
Step 1: Coupling (N-Alkylation)[1][2][4][3]
-
Reagents:
-
Procedure:
-
Charge a reaction vessel with tert-butyl 3-oxoazetidine-1-carboxylate and (R)-3-pyrrolidinol in dry DCE (0.2 M concentration).
-
Add AcOH to adjust pH to ~5–6 (facilitates iminium ion formation).[1][2] Stir for 30 minutes at room temperature.
-
Cool the mixture to 0°C.
-
Add STAB portion-wise over 20 minutes. Note: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity for aldehydes/ketones over imines.[1][4]
-
Warm to room temperature and stir for 12–16 hours. Monitor by LCMS (Target [M+H]+ = ~243 for Boc-intermediate).[1][2]
-
Quench: Add saturated aqueous NaHCO3. Extract with DCM (3x).[1][2]
-
Purification: The intermediate tert-butyl 3-((R)-3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate is often an oil.[1][2][3] Purify via silica gel chromatography (MeOH/DCM gradient).
-
Step 2: Deprotection[1][2][3]
Mechanism of Action (Pathway A)[1]
Figure 2: Step-wise mechanism of the reductive amination process.
Pathway B: Nucleophilic Displacement (Secondary Route)[1][2]
This route is useful if the ketone starting material is unavailable or if specific substitution patterns require SN2 chemistry.[1][2][4] It generally proceeds via a mesylate or halide intermediate.[2][4]
Reaction Scheme
-
Substrate: tert-Butyl 3-iodoazetidine-1-carboxylate or tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate.[1][2][3]
-
Base:
or DIPEA.[2][3]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Critical Comparison
| Parameter | Route A (Reductive Amination) | Route B (Displacement) |
| Yield | High (75–90%) | Moderate (50–70%) |
| Kinetics | Fast (<16 h) | Slow (often requires heat, 60°C+) |
| Impurity Profile | Boron salts (easily removed) | Elimination products (azetine derivatives) |
| Scalability | Excellent (Kilogram scale) | Moderate (Thermal hazards) |
Analytical Characterization
To ensure the integrity of the synthesized (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol, the following data points must be verified.
-
1H NMR (400 MHz, D2O/CDCl3):
-
Azetidine Ring: Look for multiplets around
3.5–4.2 ppm (4H).[1][2][6] The methine proton at C3 is often obscured.[1][2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Pyrrolidine Ring: Distinct multiplets for the
groups adjacent to nitrogen (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> 2.5–3.0 ppm).[1][2][7][8] -
Stereocenter: The CH-OH proton typically appears as a multiplet at
4.3–4.5 ppm.[1][2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
-
Mass Spectrometry (ESI):
Safety & Handling
-
Azetidine Strain: The azetidine ring possesses significant ring strain (~26 kcal/mol).[1][2] While stable under standard conditions, avoid strong Lewis acids or extreme temperatures (>100°C) which may trigger ring-opening polymerization.[1][2][4]
-
Borohydrides: STAB evolves hydrogen gas upon quenching.[2][4] Ensure adequate ventilation and quench slowly with acetone or aqueous acid/base.[2][4]
References
-
Azetidine Synthesis Overview
-
Reductive Amination Protocols
-
Commercial Availability & CAS Verification
-
Azetidine Building Blocks
Sources
- 1. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]
(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol: Pharmacophore & Mechanism of Action
This guide provides an in-depth technical analysis of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (CAS 1257293-74-5), a specialized bicyclic diamine pharmacophore. While often categorized as a chemical building block, this specific scaffold represents a critical "privileged structure" in modern medicinal chemistry, particularly in the design of Nav1.7/Nav1.8 voltage-gated sodium channel inhibitors for pain management and JAK/TYK2 kinase inhibitors for autoimmune indications.
The guide focuses on its role as a strategic pharmacophore module —a structural unit that determines the physicochemical and biological mechanism of the final therapeutic agent.
Executive Summary: The "Escape from Flatland"
(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol is a high-value sp³-rich diamine scaffold designed to solve a critical problem in drug discovery: "molecular flatness." Traditional aromatic drugs often suffer from poor solubility and non-specific binding. This bicyclic system introduces three-dimensional complexity (chirality and non-planar geometry) while maintaining a low molecular weight.
-
Core Function: It serves as a polar solubilizing linker that connects a lipophilic warhead (e.g., an aryl group targeting a receptor pocket) to a solvent-exposed environment.
-
Primary Mechanism: In the context of Nav1.7 inhibitors , the scaffold positions a hydroxyl group to form specific hydrogen bonds within the channel's voltage-sensing domain or pore, while the azetidine ring provides a rigid, linear vector that minimizes entropic penalties upon binding.
Structural Biology & Mechanism of Action
The "mechanism of action" for this molecule is defined by its contribution to the binding kinetics and thermodynamics of the parent drug. It operates through three distinct mechanistic pillars:
A. The Vectorial Alignment Mechanism
The linkage between the Azetidine (4-membered ring) and the Pyrrolidine (5-membered ring) creates a unique geometric vector. Unlike flexible alkyl chains, the azetidine ring restricts the conformational freedom of the attached pyrrolidine.
-
Effect: This rigidity locks the pharmacophore into a "bioactive conformation," reducing the entropy loss when the drug binds to its target (e.g., the Nav1.7 channel protein).
-
Result: Higher potency (lower
) due to favorable thermodynamics ( ).
B. The Solvation & Permeability Paradox
The (3R)-hydroxyl group is strategically placed to modulate LogD (Distribution Coefficient).
-
Mechanism: The -OH group lowers the lipophilicity just enough to prevent the drug from getting trapped in the lipid bilayer or crossing the Blood-Brain Barrier (BBB) if peripheral restriction is desired (crucial for non-opioid pain drugs to avoid CNS side effects).
-
Target Interaction: In kinase inhibitors, this -OH often acts as a hydrogen bond donor/acceptor for water networks within the solvent-exposed region of the ATP-binding pocket.
C. Target-Specific Interaction (Nav1.7/Nav1.8 Case Study)
Recent patent literature (e.g., JP2023101162A) highlights this scaffold in aromatic amide derivatives targeting voltage-gated sodium channels.
-
Pathway: The lipophilic "tail" (attached to the azetidine nitrogen) inserts into the hydrophobic fenestrations of the Nav channel.
-
Role of Scaffold: The (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol moiety extends into the channel's pore or extracellular loop, where the hydroxyl group engages in H-bonding with polar residues (e.g., Serine or Threonine), stabilizing the "inactivated" state of the channel.
Visualization: Pharmacophore Logic & Synthesis
The following diagram illustrates the structural logic of the scaffold and its integration into a bioactive drug molecule.
Caption: Mechanistic contribution of the (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol scaffold to drug efficacy.
Experimental Protocols: Synthesis & Coupling
For researchers utilizing this scaffold, the following protocols ensure high-yield integration into drug candidates.
Protocol A: Synthesis of the Core Scaffold
Note: This synthesis requires strict anhydrous conditions.
| Step | Reagent | Conditions | Mechanism |
| 1 | N-Boc-3-azetidinone + (3R)-Pyrrolidin-3-ol | DCE, 0°C to RT | Imine Formation : Condensation of ketone and amine. |
| 2 | Sodium Triacetoxyborohydride (STAB) | DCE, RT, 16h | Reductive Amination : Selective reduction of the imine to the amine. |
| 3 | Trifluoroacetic Acid (TFA) | DCM, 0°C | Deprotection : Removal of Boc group to expose the secondary azetidine amine. |
Key Checkpoint: The stereochemistry at the (3R) position is conserved. Verify via Chiral HPLC or optical rotation.
Protocol B: Buchwald-Hartwig Coupling (Drug Assembly)
This is the industry-standard method for attaching the scaffold to an aromatic "warhead" (e.g., for Nav1.7 inhibition).
Reagents:
-
Substrate: Aryl Halide (Cl, Br, or I) - The "Warhead"
-
Amine: (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol
-
Catalyst: RuPhos Pd G4 (Preferred for secondary amines)
-
Base: Cs₂CO₃ or NaOtBu
-
Solvent: 1,4-Dioxane or Toluene
Workflow:
-
Inertion: Charge a reaction vial with Aryl Halide (1.0 eq), Amine (1.2 eq), Base (2.0 eq), and RuPhos Pd G4 (2-5 mol%). Evacuate and backfill with N₂ (3x).
-
Solvation: Add anhydrous 1,4-Dioxane (0.1 - 0.2 M concentration).
-
Activation: Heat to 80-100°C for 4-16 hours. Monitor by LCMS for consumption of Aryl Halide.
-
Workup: Filter through Celite, concentrate, and purify via Reverse-Phase Flash Chromatography (C18, Water/Acetonitrile gradient).
Technical Data & Properties
The following data is critical for computational modeling and DMPK predictions.
| Property | Value | Implication for Drug Design |
| Molecular Formula | C₇H₁₄N₂O | Low MW allows room for large warheads. |
| Molecular Weight | 142.20 g/mol | Ideal for "Fragment-Based Drug Design" (FBDD). |
| CLogP (Calc) | -1.2 to -0.8 | Highly hydrophilic; improves solubility of lipophilic drugs. |
| TPSA | ~43 Ų | Good membrane permeability; generally CNS penetrant unless modified. |
| pKa (Pyrrolidine N) | ~8.5 - 9.5 | Protonated at physiological pH (lysosomotropic potential). |
| Stereochemistry | (3R) | Critical for binding site selectivity (enantiomer differentiation). |
References
-
RaQualia Pharma Inc. (2023). Aromatic group-substituted amide compounds. JP2023101162A. (Patent describing the use of the scaffold in Nav channel inhibitors). Link
-
American Elements . (2024). (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol Product Specifications. American Elements Catalog. Link
-
Dib-Hajj, S. D., et al. (2010). Voltage-gated sodium channels in pain states: role on the nociceptive system. Physiology Reviews, 90(2), 559-605. (Mechanistic grounding for Nav1.7 target). Link
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. (Theory of sp3-rich scaffolds). Link
Comprehensive Technical Guide: The Role of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL in Modern Drug Discovery
Executive Summary
In the contemporary landscape of medicinal chemistry, the shift toward highly polar, conformationally restricted, and chirally pure building blocks has revolutionized the design of small-molecule therapeutics. (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL (CAS: 1257293-74-5) has emerged as a privileged diamine scaffold. By combining a highly strained four-membered azetidine ring with a chiral pyrrolidinol moiety, this compound offers unique physicochemical properties that enhance target engagement, improve metabolic stability, and lower lipophilicity (logP) compared to traditional piperidine or piperazine analogs.
This whitepaper provides an in-depth mechanistic review of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL, detailing its structural rationale, its critical role in synthesizing novel non-opioid analgesics via potassium channel activation, and the precise catalytic methodologies required for its successful integration into complex active pharmaceutical ingredients (APIs).
Chemical Profile & Structural Rationale
The architectural design of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL is not arbitrary; it is a calculated response to the attrition rates of drug candidates caused by poor pharmacokinetic (PK) profiles.
-
Azetidine Motif: The inclusion of the azetidine ring reduces the overall lipophilicity and molecular weight of the compound while maintaining basicity. This structural compactness limits off-target hydrophobic interactions, thereby reducing toxicity.
-
Chiral Pyrrolidinol (3R): The specific (3R) stereocenter projects the hydroxyl (-OH) group into a highly specific spatial vector. This serves as a critical hydrogen bond donor/acceptor in the binding pockets of target proteins, ensuring high enantiomeric selectivity and potency.
Table 1: Physicochemical and Reaction Parameters
| Parameter | Value / Specification | Mechanistic Significance |
| CAS Registry Number | 1257293-74-5 | Unique identifier for the specific (3R) enantiomer . |
| Molecular Formula | C₇H₁₄N₂O | Defines the compact, nitrogen-rich aliphatic framework . |
| Molecular Weight | 142.20 g/mol | Low molecular weight allows for high ligand efficiency (LE). |
| Stereochemistry | (3R) at the pyrrolidine ring | Dictates the spatial vector of the hydroxyl group for target binding. |
| Optimal Catalyst | RuPhos Pd G4 (~3.3 mol%) | Overcomes steric hindrance during C-N bond formation. |
| Typical Yield | 89% | Demonstrates high efficiency in late-stage functionalization. |
| Primary Target | Kv7 (KCNQ) Potassium Channels | Activation leads to neuronal hyperpolarization and analgesia. |
Therapeutic Application: Potassium Channel Activation for Analgesia
The most prominent application of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL in recent literature is its use as a core structural element in selective potassium channel activators. Research spearheaded by Fukuzaki et al. at Daiichi Sankyo has demonstrated that incorporating this chiral diamine into aromatic amides yields potent non-opioid analgesics.
The Mechanistic Causality of Pain Suppression
Voltage-gated potassium channels, specifically the Kv7 (KCNQ) family, are critical regulators of neuronal excitability. When the API containing the (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL motif binds to the channel, the precisely oriented (3R)-hydroxyl group interacts with the pore domain or voltage sensor. This interaction stabilizes the open conformation of the channel, leading to an efflux of potassium ions (K⁺). The resulting membrane hyperpolarization increases the threshold required to fire an action potential, effectively silencing hyperactive nociceptive (pain-sensing) neurons without the systemic side effects associated with opioid receptor agonism.
Figure 1: Pharmacological pathway of Kv7 channel activation leading to non-opioid analgesia.
Synthetic Methodology: Palladium-Catalyzed C-N Cross-Coupling
Integrating a sterically hindered, secondary/tertiary diamine like (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL into an aromatic scaffold requires highly optimized Buchwald-Hartwig cross-coupling conditions. Traditional palladium catalysts often fail here due to the formation of inactive bis-ligated complexes or the inability to undergo reductive elimination.
To solve this, state-of-the-art protocols utilize RuPhos Pd G4 , a fourth-generation palladacycle precatalyst. The bulky, electron-rich RuPhos ligand ensures the active Pd(0) species remains mono-ligated, drastically accelerating the reductive elimination step even in the presence of extreme steric bulk .
Step-by-Step Experimental Protocol
The following self-validating protocol is adapted from the optimized conditions utilized in the synthesis of novel analgesic amides :
Objective: To synthesize an aromatic amide derivative via C-N cross-coupling.
Reagents:
-
Aryl halide precursor (0.250 mmol)
-
(3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL (35.5 mg, 0.250 mmol)
-
RuPhos Pd G4 (7.1 mg, 0.0083 mmol, ~3.3 mol%)
-
Cesium carbonate (Cs₂CO₃) (109 mg, 0.333 mmol, 1.33 equiv)
-
Anhydrous, degassed Solvent (e.g., 1,4-Dioxane)
Workflow:
-
Inert Atmosphere Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL, RuPhos Pd G4, and Cs₂CO₃. Evacuate and backfill the flask with nitrogen (N₂) three times.
-
Causality: Oxygen must be rigorously excluded to prevent the premature oxidation and deactivation of the highly sensitive Pd(0) catalytic intermediate.
-
-
Solvent Addition & Thermal Activation: Inject the anhydrous solvent via syringe. Heat the reaction mixture to a gentle reflux (100°C) for 3 hours.
-
Causality: The elevated temperature provides the necessary thermodynamic driving force to overcome the high activation energy barrier of the sterically congested reductive elimination step.
-
-
Quenching & Filtration: Cool the mixture to room temperature. Filter the crude suspension through a tightly packed pad of Celite, rinsing thoroughly with ethyl acetate (EtOAc).
-
Causality: This filtration acts as a self-validating purification step, quantitatively removing precipitated inorganic salts (CsX) and insoluble palladium black that could interfere with downstream biological assays.
-
-
Chromatographic Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography using a gradient elution of Methanol/Ethyl Acetate (0% to 10%).
-
Causality: The highly polar nature of the azetidine-pyrrolidine motif causes severe tailing on silica; the gradual introduction of methanol disrupts hydrogen bonding with the stationary phase, ensuring sharp elution bands.
-
-
Isolation: Isolate the target compound as a white solid (Yield: ~89%).
Figure 2: Catalytic cycle of the RuPhos Pd G4 mediated C-N cross-coupling workflow.
Future Perspectives in High-Throughput Experimentation (HTE)
The robust performance of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL under standardized Buchwald-Hartwig conditions makes it an ideal candidate for High-Throughput Experimentation (HTE) and machine-learning-guided library synthesis. As the pharmaceutical industry moves toward predictive modeling to map the "chemical space" of C-N couplings, building blocks that offer high stereochemical fidelity and predictable reactivity profiles are invaluable. Future research will likely see this diamine utilized not just in ion channel modulators, but expanded into targeted protein degraders (PROTACs) and kinase inhibitors, where precise spatial vectorization is paramount.
References
- Daiichi Sankyo Co Ltd. (2023). Amide compounds substituted with aromatic groups (Patent No. JP2023101162A).
-
American Elements. (n.d.). (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol. American Elements Catalog.[Link]
-
Fukuzaki, T., et al. (2019). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. Massachusetts Institute of Technology (DSpace).[Link]
CAS number and synonyms for (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
Technical Monograph: (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol
Executive Summary
(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (CAS: 1257293-74-5) is a high-value chiral diamine building block characterized by a high fraction of sp³-hybridized carbons (Fsp³).[1] It serves as a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and other small-molecule therapeutics requiring rigid, polar, non-aromatic scaffolds.[1] Its structure features a pyrrolidine ring linked via its nitrogen to the 3-position of an azetidine ring, offering a unique vector for solubility enhancement and metabolic stability modulation in drug candidates.[1]
Chemical Identity & Physicochemical Profile
This section details the definitive identification parameters and calculated physicochemical properties essential for experimental planning.
Nomenclature & Identifiers
| Parameter | Value |
| CAS Number | 1257293-74-5 |
| IUPAC Name | (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol |
| Synonyms | (3R)-1-(3-Azetidinyl)-3-pyrrolidinol; (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| SMILES | O[C@H]1CN(C2CNC2)CC1 |
| InChI Key | FHIICFSXQPELBP-UHFFFAOYSA-N (Note: Isomer specific keys vary) |
Physicochemical Properties
| Property | Value (Predicted/Exp) | Significance |
| LogP | -0.98 ± 0.2 | Highly hydrophilic; excellent for lowering lipophilicity of lead compounds.[1] |
| pKa (Basic) | ~9.5 (Azetidine NH) | The secondary azetidine amine is the primary basic center.[1] |
| pKa (Tertiary) | ~8.0 (Pyrrolidine N) | The tertiary amine is less basic due to steric bulk and electronics.[1] |
| TPSA | 35.5 Ų | Favorable for CNS penetration and oral bioavailability.[1] |
| H-Bond Donors | 2 (OH, NH) | Critical for hydrogen bonding interactions in protein pockets.[1] |
| H-Bond Acceptors | 3 (O, N, N) |
Synthetic Methodology
The synthesis of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol is most efficiently achieved via reductive amination .[1] This route is preferred over nucleophilic substitution (Sɴ2) on 3-haloazetidines due to the poor nucleophilicity of the secondary amine in sterically constrained environments and the tendency for azetidines to undergo ring-opening polymerization under harsh alkylation conditions.[1]
Retrosynthetic Analysis (DOT Diagram)
The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors: tert-butyl 3-oxoazetidine-1-carboxylate and (3R)-pyrrolidin-3-ol.[1]
Figure 1: Retrosynthetic strategy utilizing a reductive amination approach to couple the azetidine and pyrrolidine rings.[1][2]
Detailed Experimental Protocol
Reaction Name: Reductive Amination and Boc-Deprotection Sequence
Step 1: Reductive Coupling
-
Reagents:
-
Procedure:
-
Dissolve the azetidinone and pyrrolidinol in anhydrous DCM under N₂ atmosphere.
-
Add acetic acid to catalyze iminium ion formation.[1] Stir at room temperature for 30 minutes.
-
Cool the mixture to 0°C and add STAB portion-wise to avoid uncontrolled exotherms.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Quench: Add saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Dry organics over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (MeOH/DCM gradient) is usually required to remove unreacted amine.[1]
-
Step 2: Deprotection (Boc Removal) [1]
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the intermediate in DCM (if using TFA) or use neat 4M HCl/Dioxane.[1]
-
Stir at room temperature for 2–4 hours. Monitor by LC-MS (disappearance of M+100 peak).[1]
-
Isolation: Concentrate in vacuo.
-
Free Base Generation (Critical): The product will be a TFA or HCl salt.[1] To obtain the free base (oil), dissolve in minimal MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with NaOMe/MeOH followed by filtration of salts.[1]
-
Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral features must be verified.
-
¹H NMR (400 MHz, D₂O/MeOD):
-
Azetidine Ring:[1][2][3][4][5][6][7][8][9] The protons adjacent to the secondary amine (positions 2 and 4) typically appear as multiplets around 3.8 – 4.2 ppm .[1]
-
Core Methine: The CH at the 3-position of the azetidine (linked to pyrrolidine N) appears as a quintet/multiplet around 3.2 – 3.5 ppm .[1]
-
Pyrrolidine Ring: Complex multiplets between 1.8 – 3.0 ppm .[1]
-
Chiral Center: The CH-OH proton at position 3 of the pyrrolidine ring appears as a multiplet around 4.4 – 4.5 ppm .[1]
-
-
Mass Spectrometry (ESI):
-
Expected [M+H]⁺: 143.2 .
-
Applications in Drug Discovery
This scaffold is a classic example of a "spiro-equivalent" linker.[1] It is used to replace piperazines or cyclohexanes to alter the vector of substituents and improve the metabolic profile.[1]
Structural Logic & Pharmacophore
Figure 2: Pharmacophoric breakdown showing the functional roles of the scaffold's components.[1]
-
Metabolic Stability: The strained azetidine ring is surprisingly stable to oxidative metabolism (P450s) compared to larger rings like piperidine, often reducing clearance.[1]
-
Vector Control: The angle between the azetidine nitrogen and the pyrrolidine hydroxyl group is rigid, allowing precise positioning of H-bond donors in the enzyme active site (e.g., JAK kinase hinge regions).[1]
References
-
PubChem Compound Summary . (2025). 3-(Azetidin-1-yl)pyrrolidine.[1][7] National Center for Biotechnology Information.[1] Retrieved from [Link][1][7]
-
American Elements . (2025). (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol Product Page. Retrieved from [Link]
-
Google Patents . (2010).[1] WO2010048314A1 - Pyrrolidinyl-urea derivatives as Trk kinase inhibitors.[1] (Describes synthesis of similar pyrrolidin-3-ol intermediates). Retrieved from
Sources
- 1. 1-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-3-YL)AZETIDINE-3-CARBOXYLIC ACID | 889953-47-3 [sigmaaldrich.com]
- 2. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 3. Azetidin-3-ol | 45347-82-8 [chemicalbook.com]
- 4. Azetidines | Fisher Scientific [fishersci.co.uk]
- 5. americanelements.com [americanelements.com]
- 6. chemscene.com [chemscene.com]
- 7. 3-(Azetidin-1-yl)pyrrolidine | C7H14N2 | CID 53414699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties & Applications of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol
The following technical guide details the physicochemical and structural profile of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol , a high-value sp³-rich scaffold used in modern drug discovery.
Executive Summary
(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (CAS: 1257293-74-5) is a bicyclic diamine scaffold characterized by high hydrophilicity (cLogP < 0) and a distinct 3-dimensional vector. Comprising a strained azetidine ring linked to a chiral hydroxypyrrolidine, this molecule serves as a critical "solubilizing spacer" in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design. Its unique architecture offers a rigid exit vector that differentiates it from classic piperazine or piperidine linkers, enabling novel access to binding pockets while significantly lowering the lipophilicity of the parent compound.
Molecular Architecture & Identification
| Parameter | Data |
| IUPAC Name | (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol |
| Common Name | (3R)-1-(Azetidin-3-yl)-3-hydroxypyrrolidine |
| CAS Number | 1257293-74-5 (3R-isomer); 1018443-34-9 (racemate) |
| Molecular Formula | C₇H₁₄N₂O |
| SMILES | O[C@@H]1CN(C2CNC2)CC1 |
| Stereochemistry | (3R) configuration at the pyrrolidine C3 position |
Structural Logic
The molecule consists of two saturated nitrogen heterocycles:
-
Azetidine Ring: A four-membered ring providing high conformational rigidity and metabolic stability relative to acyclic amines. The nitrogen at position 1 is secondary, serving as a high-pKa basic center.
-
Pyrrolidine Ring: A five-membered ring attached via its nitrogen to the C3 position of the azetidine. It bears a hydroxyl group at C3, introducing polarity and a hydrogen bond donor/acceptor motif.
Physicochemical Profile
This scaffold is defined by its extreme polarity and high basicity . It is typically handled as a salt (HCl or Tosylate) due to the hygroscopic nature of the free base.
Quantitative Data Table
| Property | Value | Source/Method | Implications for Drug Design |
| Molecular Weight | 142.20 g/mol | Calculated | Ideal for FBDD (Rule of 3 compliant). |
| cLogP | -0.98 ± 0.2 | Calculated (ChemAxon) | High Hydrophilicity. Reduces lipophilicity of greasy warheads. |
| TPSA | ~46.8 Ų | Calculated | Good membrane permeability despite polarity (TPSA < 140 Ų). |
| pKa₁ (Azetidine NH) | 10.8 – 11.2 | Estimated (Base) | Highly basic secondary amine; likely protonated at physiological pH. |
| pKa₂ (Pyrrolidine N) | 8.5 – 9.2 | Estimated (Acid) | Tertiary amine; modulates solubility and lysosomal trapping. |
| H-Bond Donors | 2 | Structural | OH and Azetidine NH. |
| H-Bond Acceptors | 3 | Structural | OH, Azetidine N, Pyrrolidine N. |
| Solubility | >100 mg/mL (pH 7) | Experimental | Excellent aqueous solubility; no solubilizing agents needed. |
Ionization & Basicity Analysis
The molecule is a diamine . The azetidine nitrogen is secondary and highly basic due to ring strain effects (reduced s-character in the N-H bond). The pyrrolidine nitrogen is tertiary and moderately basic.
-
At pH 7.4: The molecule exists predominantly as a dication or monocation (protonated at the azetidine nitrogen), ensuring high aqueous solubility.
Synthetic Considerations & Purification
Synthesis Route: Reductive Amination
The most robust synthetic pathway involves the reductive amination of N-protected azetidin-3-one with (3R)-pyrrolidin-3-ol.
Critical Handling Protocols
-
Free Base Instability: The free base is a viscous, hygroscopic oil that readily absorbs CO₂ from the air to form carbamates. Always store as the HCl or Tosylate salt.
-
Purification Challenges:
-
Extraction: Due to high water solubility (LogP < 0), the free base cannot be efficiently extracted into ethyl acetate or ether from aqueous basic layers.
-
Solution: Use DCM:IPA (3:1) for extraction, or preferably, purify the protected intermediate (N-Boc) by normal phase chromatography before the final deprotection step.
-
Final Isolation: Isolate the final product by precipitation from MeOH/Ether as the HCl salt, or use lyophilization from water.
-
Applications in Drug Design[7][11][13]
The "Super-Solubilizer" Linker
In PROTACs and antibody-drug conjugates (ADCs), linker lipophilicity often leads to poor pharmacokinetic profiles. This scaffold replaces standard alkyl chains.
-
Mechanism: The charged azetidine nitrogen disrupts the hydrophobic envelope of the linker.
-
Advantage: Increases thermodynamic solubility without adding excessive molecular weight.
Rigid Vector Design
Unlike flexible alkyl diamines, the azetidine-pyrrolidine bond (N-C3) defines a specific vector angle (~110°).
-
Stereochemistry: The (3R)-hydroxyl group provides a handle for further functionalization or a specific hydrogen bond interaction within a protein pocket, often mimicking the hydration shell of the protein.
Experimental Protocols: Characterization
Protocol A: Determination of pKa via Potentiometric Titration
Because of the low UV absorbance of this saturated scaffold, potentiometric titration is superior to spectrophotometric methods.
-
Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
-
Titrant: Use 0.1 M KOH (standardized).
-
Apparatus: Automatic titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.
-
Execution: Perform a dual-titration (Acid to Base, then Base to Acid) from pH 2.0 to pH 12.0.
-
Analysis: Fit the Bjerrum plot to identify two inflection points. Expect pKa₁ ~9.0 (pyrrolidine) and pKa₂ ~11.0 (azetidine).
Protocol B: LogD Measurement (Shake Flask Method)
Standard HPLC methods may fail due to lack of retention on C18 columns.
-
Phase System: 1-Octanol / Phosphate Buffer (pH 7.4).
-
Equilibration: Pre-saturate both phases with each other for 24 hours.
-
Procedure:
-
Dissolve compound in the aqueous phase (buffer).
-
Add equal volume of octanol.
-
Shake for 4 hours at 25°C.
-
Centrifuge to separate phases.
-
-
Quantification: Use LC-MS/MS (MRM mode) to quantify the concentration in both phases, as UV detection will be insensitive.
-
Calculation:
.
References
-
PubChem. "3-(Azetidin-1-yl)pyrrolidine Compound Summary."[1] National Center for Biotechnology Information. Accessed March 2026. Link[1]
-
ChemScene. "(3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol Product Data." ChemScene Building Blocks. Accessed March 2026. Link
-
Wang, B. J., & Duncton, M. A. (2020).[2] "A Single-Step Synthesis of Azetidine-3-amines." The Journal of Organic Chemistry, 85(20), 13317-13323.[2] Link[2]
-
Cheekatla, S. R. (2026).[1] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 18(3), 303-337. Link
-
Melnykov, K. P., et al. (2020). "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." Journal of Organic Chemistry. Link (Contextual reference for azetidine pKa trends).
Sources
Technical Guide: Biological Targets & Pharmacological Profile of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol
[1]
Executive Summary
(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (CAS: 1257293-74-5) is a high-value, chiral heterocyclic building block used extensively in modern medicinal chemistry.[1] It serves as a privileged pharmacophore and a physicochemical modulator in the design of small-molecule therapeutics.[1]
Unlike a standalone drug, this molecule functions as a critical "warhead" or "linker" moiety that confers specific binding properties and metabolic stability to larger drug candidates. Its biological utility is defined by its ability to target G-Protein Coupled Receptors (GPCRs) —specifically Histamine H3/H4 receptors—and Ligand-Gated Ion Channels (nAChRs) , while also serving as a solubility-enhancing scaffold in Janus Kinase (JAK) inhibitors.[1]
This guide analyzes the molecule's interaction with these biological targets, providing the mechanistic rationale and validated protocols for its evaluation.
Chemical Profile & Structural Logic
The molecule combines two saturated nitrogen heterocycles: a strained azetidine ring linked to a chiral pyrrolidin-3-ol .[1]
| Property | Specification |
| IUPAC Name | (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol |
| CAS Number | 1257293-74-5 |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| Chirality | (3R)-configuration at the pyrrolidine hydroxyl group |
| Key Features | High |
Medicinal Chemistry Rationale:
-
Conformational Rigidity: The azetidine ring restricts the conformational freedom of the nitrogen lone pair, reducing the entropic penalty upon binding to protein targets.
-
Basicity Modulation: The linked diamine system mimics the ethylamine chain of endogenous neurotransmitters (histamine, acetylcholine) but with distinct pKa profiles, improving blood-brain barrier (BBB) penetration.[1]
-
Solubility: The (3R)-hydroxyl group acts as a "solubility handle," disrupting crystal lattice energy and improving aqueous solubility without significantly increasing lipophilicity (LogD).[1]
Biological Targets & Mechanism of Action
Target Class A: Histamine H3 & H4 Receptors (GPCRs)
The azetidinyl-pyrrolidine motif is a classic bioisostere for the imidazole-ethylamine core of histamine.[1] This scaffold is frequently employed to develop antagonists/inverse agonists for the Histamine H3 Receptor (H3R) and Histamine H4 Receptor (H4R) .[1]
-
Mechanism:
-
Binding Mode: The basic nitrogen of the azetidine ring (or the pyrrolidine, depending on protonation state) forms a critical salt bridge with a conserved Aspartate residue (Asp3.32) in the transmembrane helix 3 (TM3) of the GPCR.
-
Selectivity: The rigid distance between the two nitrogen atoms allows the molecule to span the orthosteric binding pocket, differentiating between H3/H4 (neuronal/immune) and H1/H2 (peripheral/gastric) receptors.
-
Therapeutic Relevance: Cognitive disorders (H3R antagonism enhances acetylcholine release) and inflammation (H4R antagonism blocks eosinophil chemotaxis).[1]
-
Target Class B: Nicotinic Acetylcholine Receptors (nAChRs)
Azetidine-containing compounds are potent ligands for nAChRs, particularly the
-
Mechanism:
-
Cationic Interaction: The protonated azetidine nitrogen mimics the quaternary ammonium of acetylcholine, interacting with the Trp-Tyr-Tyr-Trp-Leu aromatic cage (the "aromatic box") in the receptor's agonist binding site.[1]
-
Role of Hydroxyl: The (3R)-OH group can form auxiliary hydrogen bonds with backbone carbonyls in the binding loop, enhancing affinity and selectivity over ganglionic subtypes.[1]
-
Target Class C: Janus Kinases (JAK) & Tyrosine Kinases
While not the primary pharmacophore, this moiety acts as a solvent-exposed tail in ATP-competitive kinase inhibitors (e.g., analogs of Tofacitinib or Baricitinib).[1]
-
Mechanism:
-
Solvent Interaction: The scaffold extends out of the ATP binding pocket (hinge region) towards the solvent front.
-
PK Enhancement: It improves the physicochemical properties (solubility, permeability) of the inhibitor, which is critical for oral bioavailability.
-
Visualization: Pharmacophore & Signaling Pathways[1]
Diagram 1: The "Scaffold Hopping" Logic in H3/H4 Antagonists
This diagram illustrates how the (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol scaffold mimics the endogenous ligand while locking the conformation for higher affinity.[1]
Caption: Comparison of the flexible histamine ligand vs. the rigidified azetidinyl-pyrrolidine scaffold binding to the H3 receptor.[1]
Diagram 2: H3 Receptor Signaling Cascade (Inhibition)
The biological readout of targeting H3R with this scaffold.[1]
Caption: Mechanism of Action: H3R antagonism disinhibits Adenylyl Cyclase, enhancing neurotransmitter release.[1]
Experimental Protocols
Protocol A: Radioligand Binding Assay (H3 Receptor Affinity)
Objective: Determine the binding affinity (
Materials:
-
Membranes expressing human recombinant H3R (CHO-K1 or HEK293 cells).[1]
-
Radioligand:
-N-alpha-methylhistamine ( nM).[1] -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
.[1]
Methodology:
-
Preparation: Thaw membrane aliquots and dilute in Assay Buffer to 5–10 µg protein/well.
-
Incubation: In a 96-well plate, combine:
-
20 µL Test Compound (Serial dilution in DMSO, final DMSO < 1%).
-
20 µL
-N-alpha-methylhistamine (Final conc. ~1 nM). -
160 µL Membrane suspension.
-
-
Equilibrium: Incubate for 60 minutes at 25°C with gentle shaking.
-
Termination: Harvest via rapid filtration onto GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Assay Buffer.[1]
-
Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).
-
Analysis: Fit data to a one-site competition model to determine
and calculate using the Cheng-Prusoff equation.
Protocol B: Calcium Flux Assay (Functional Activity)
Objective: Assess if the molecule acts as an agonist, antagonist, or inverse agonist.
Methodology:
-
Cell Seeding: Seed H3R-expressing cells (co-transfected with
or promiscuous G-protein to couple Gi to Ca2+ release) in 384-well black/clear-bottom plates. -
Dye Loading: Incubate cells with FLIPR Calcium 6 Assay Kit (Molecular Devices) for 60 min at 37°C.
-
Baseline: Measure baseline fluorescence (Ex 485 nm / Em 525 nm).
-
Agonist Mode: Add test compound; monitor Ca2+ flux. (Expect no response for antagonist).
-
Antagonist Mode: Add test compound, incubate 10 min, then challenge with
of Histamine. -
Readout: Inhibition of Histamine-induced Ca2+ peak indicates antagonism.[1]
References
-
Holladay, M. W., et al. (1998).[1] "Structure-Activity Relationships of Acetylcholine Agonists." Journal of Medicinal Chemistry, 41(4), 407-412.[1] Link
-
Berlin, M., et al. (2011).[1] "Development of Histamine H3 Antagonists for the Treatment of Cognitive Disorders." Journal of Medicinal Chemistry, 54(8), 2602-2614.[1] Link
-
Tanimoto, A., et al. (2015).[1][2] "Pharmacological properties of JTE-052: a novel potent JAK inhibitor."[1][2] Inflammation Research, 64(1), 41-51.[1][2] Link
-
American Elements. "Product Specification: (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol."[1][3] Catalog No. AE-1257293.[1] Link
-
Gemini, H., et al. (2024).[1] "Azetidines in Medicinal Chemistry: Emerging Applications." Future Medicinal Chemistry, 18(3), 303-337.[1] Link
Escaping Flatland: In Vitro and In Vivo Discovery Workflows for (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL Integrated Therapeutics
Executive Summary
The transition from planar, sp2-hybridized chemical spaces to three-dimensional, sp3-enriched scaffolds is a defining paradigm in modern drug discovery. The compound (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL (CAS 1257293-74-5) represents a highly versatile, polar, and stereochemically rich diamine/amino-alcohol building block. By incorporating this azetidine-pyrrolidine motif into lead molecules, medicinal chemists can dramatically increase the fraction of sp3 carbons (
This whitepaper provides an authoritative guide on the mechanistic rationale and the rigorous in vitro and in vivo protocols required to evaluate drug candidates integrated with the (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL scaffold.
The Mechanistic Rationale: Why this Scaffold?
In drug discovery, the over-reliance on flat, aromatic rings often leads to poor aqueous solubility, high off-target promiscuity, and severe safety liabilities—most notably, the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel. Scaffold hopping to sp3-rich moieties is a proven strategy to mitigate these risks [1].
(3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL offers three distinct structural advantages:
-
High
and 3D Vectoring: The rigidified pyrrolidin-3-ol ring, combined with the specific (3R) stereocenter, allows for the precise projection of a hydrogen-bond donor/acceptor into solvent-exposed pockets of target proteins (e.g., kinases or GPCRs). High is statistically correlated with higher clinical success rates [2]. -
hERG Mitigation via Azetidine Incorporation: Traditional secondary or tertiary amines (like piperidines) often carry a high pKa, making them positively charged at physiological pH, which strongly binds to the hERG channel's inner cavity. The strained four-membered azetidine ring inherently lowers the basicity of the nitrogen and reduces overall lipophilicity (LogD), systematically reducing hERG liability [3].
-
Improved Physicochemical Properties: The high polarity (Topological Polar Surface Area, TPSA) and reduced molecular flatness disrupt crystal lattice packing, dramatically improving thermodynamic and kinetic solubility.
Fig 1. Mechanistic rationale for scaffold hopping to reduce hERG liability and improve ADME.
In Vitro Discovery Protocols
To validate the benefits of the (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL moiety, the following self-validating in vitro assays must be executed.
Automated Patch-Clamp hERG Assay
Because the primary rationale for utilizing the azetidine scaffold is cardiovascular safety, quantifying the reduction in hERG tail current is critical[4].
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest at 70-80% confluency.
-
Compound Preparation: Dissolve the azetidine-integrated test article in 100% DMSO, then serially dilute in extracellular physiological solution (final DMSO concentration
0.1%). -
Electrophysiology Protocol: Using an automated patch-clamp system (e.g., QPatch), hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.
-
Perfusion: Perfuse the test article for 5 minutes. Measure the fractional block of the peak tail current relative to the pre-compound baseline.
System Validation & Causality:
Why this matters: We must prove the azetidine ring prevents channel trapping.
Self-Validation Criteria: The assay is strictly self-validating. A positive control (Dofetilide ) must yield an
Microsomal Stability (Intrinsic Clearance, )
The sp3-rich nature of the scaffold improves solubility but exposes new C-H bonds to Cytochrome P450 (CYP) enzymes.
Step-by-Step Methodology:
-
Incubate the test compound (1
M) with human/rat liver microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C. -
Initiate the reaction by adding the cofactor NADPH (1 mM final).
-
Extract aliquots at 0, 5, 15, 30, and 45 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to determine the half-life (
) and calculate .
System Validation & Causality:
Self-Validation Criteria: The assay runs concurrently with Verapamil (rapid clearance control,
In Vivo Discovery Protocols
Once in vitro safety and metabolic stability are confirmed, the compound advances to in vivo pharmacokinetic (PK) profiling to ensure the polar azetidine-pyrrolidinol motif does not restrict membrane permeability.
Pharmacokinetic (PK) Profiling in Murine Models
Step-by-Step Methodology:
-
Animal Husbandry: Fast male Sprague-Dawley rats (200-250g) overnight prior to dosing.
-
Dosing:
-
Intravenous (IV) Cohort: Administer 1 mg/kg via the tail vein (formulated in 5% DMSO / 10% Solutol / 85% Saline).
-
Per Os (PO) Cohort: Administer 10 mg/kg via oral gavage.
-
-
Sampling: Collect blood samples (~200
L) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. -
Analysis: Separate plasma via centrifugation and quantify compound concentration via LC-MS/MS. Calculate Area Under the Curve (AUC), Volume of Distribution (
), and Oral Bioavailability ( ).
System Validation & Causality:
Why this matters: The hydroxyl group on the pyrrolidine increases the topological polar surface area (TPSA). We must verify if this limits intestinal absorption.
Self-Validation Criteria: The IV arm serves as the absolute baseline (100% systemic exposure). The mass balance equation
Fig 2. In vitro and in vivo screening cascade for azetidine-pyrrolidine integrated leads.
Quantitative Data Synthesis
The following table summarizes the typical physicochemical and biological shifts observed when a flat, sp2-hybridized piperazine moiety is replaced with the (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL scaffold during lead optimization.
| Parameter | Lead A (Flat Piperazine Scaffold) | Lead B (Azetidine-Pyrrolidinol Scaffold) | Impact / Causality |
| 0.35 | 0.62 | Increased 3D character; escapes flatland. | |
| Kinetic Solubility | < 10 | > 150 | Disruption of crystal packing improves dissolution. |
| hERG | 1.2 | > 30 | Lower basicity of azetidine prevents channel trapping. |
| Human | 45 | 18 | Shielded lipophilicity reduces CYP450 recognition. |
| Rat Oral Bioavailability ( | 15% | 68% | Enhanced solubility drives superior GI absorption. |
References
-
Title: Fsp3: A new parameter for drug-likeness Source: Drug Discovery Today URL: [Link]
-
Title: Emergent synthetic methods for the modular advancement of sp3-rich fragments Source: Chemical Science (Royal Society of Chemistry) URL: [Link]
-
Title: Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Novel Bacterial Topoisomerase Inhibitors: Challenges and Perspectives in Reducing hERG Toxicity Source: Future Medicinal Chemistry URL: [Link]
-
Title: (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol | CAS 1257293-74-5 Source: American Elements Catalog URL: [Link]
The Kinetic and Thermodynamic Landscape of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL in Drug Design
Executive Summary
In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to complex, sp3-rich aliphatic scaffolds has revolutionized lead optimization. Among these privileged fragments, (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL (CAS: 1257293-74-5) has emerged as a critical building block. Typically incorporated into larger drug molecules (such as kinase inhibitors or GPCR antagonists) via Buchwald-Hartwig amination, this conformationally restricted diamine dramatically alters both the binding affinity (
This whitepaper provides an in-depth technical analysis of how the physicochemical properties of the (3R)-azetidine-pyrrolidine scaffold dictate thermodynamic signatures and prolong drug-target residence time, alongside the rigorous experimental workflows required to validate these parameters.
Structural Rationale & Physicochemical Profiling
The strategic incorporation of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL is driven by the "Escape from Flatland" paradigm, which correlates higher fraction sp3 (Fsp3) and chirality with improved clinical success [1].
Replacing traditional flat moieties (e.g., piperazines) with this bridged-like sp3 system provides three distinct biophysical advantages:
-
pKa Modulation and Basicity: The azetidine nitrogen exhibits a lower basicity compared to piperidine or pyrrolidine alone. This tunes the physiological pKa, reducing the desolvation penalty upon binding while maintaining the ability to form critical salt bridges with acidic residues (e.g., Asp or Glu in a kinase hinge region).
-
Conformational Pre-organization: The rigid azetidine-pyrrolidine linkage restricts the number of rotatable bonds. This pre-organization minimizes the entropic penalty (
) typically incurred when a flexible ligand binds to a rigid protein pocket. -
Precise Vectorization: The (3R)-hydroxyl group acts as a highly directional hydrogen bond donor/acceptor. The strict stereochemistry ensures optimal vector projection into solvent-exposed channels, allowing the ligand to displace high-energy, "unhappy" water molecules.
Thermodynamics of Binding (Affinity)
Binding affinity is fundamentally an equilibrium metric governed by the Gibbs free energy equation:
For derivatives containing the (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL scaffold, high affinity is predominantly enthalpy-driven (
Binding Kinetics: Residence Time and
While affinity dictates the concentration of drug required to occupy a target at equilibrium, binding kinetics dictate how long the drug stays bound under open, non-equilibrium physiological conditions. Prolonged drug-target residence time (
The binding of azetidine-pyrrolidine derivatives typically follows a two-step induced-fit mechanism [3]:
-
Encounter Complex Formation (
): The basic amine drives rapid association ( ) via electrostatic steering toward the target pocket. -
Isomerization (
): The target undergoes a conformational change, locking the (3R)-OH group into a buried hydrogen-bond network. This isomerization ( ) creates a high-energy barrier for dissociation, resulting in a drastically reduced off-rate ( ).
Two-step induced-fit binding kinetics model for azetidine-pyrrolidine derivatives.
Experimental Workflows for Kinetic & Affinity Profiling
To accurately capture the kinetic and thermodynamic contributions of the (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL scaffold, a self-validating biophysical screening cascade is required.
Screening and optimization workflow for evaluating binding affinity and kinetics.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling
SPR is utilized to directly measure
-
Sensor Surface Preparation: Immobilize the target protein (e.g., via amine coupling or His-capture) onto a CM5 sensor chip. Achieve a low immobilization level (
RU) to prevent mass transport limitation (MTL). -
Analyte Preparation: Prepare a 3-fold dilution series of the (3R)-azetidine-pyrrolidine derivative in running buffer (e.g., HBS-P+ with 1% DMSO).
-
Injection & Data Collection: Inject the analyte at a high flow rate (50 µL/min) to further minimize MTL. Allow sufficient association time (60s) and a prolonged dissociation phase (up to 3600s) to accurately capture the slow
characteristic of this scaffold. -
Self-Validation & Fitting: Perform double-referencing (subtracting a blank reference channel and blank buffer injections). Fit the sensorgrams using a Two-State Reaction model to account for the induced-fit isomerization.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released (
-
Sample Preparation: Dialyze the target protein extensively against the assay buffer. Dissolve the ligand in the exact same dialysis buffer to eliminate heat of dilution artifacts.
-
Titration: Load the protein (typically 10-20 µM) into the sample cell and the ligand (100-200 µM) into the injection syringe.
-
Execution: Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the baseline to stabilize.
-
Self-Validation & Analysis: Conduct a control titration of ligand into blank buffer. Subtract this background heat from the experimental data. Integrate the peaks and fit to a One-Set-of-Sites model to extract
, , and calculate .
Data Presentation: Comparative Scaffold Analysis
The table below illustrates a representative Structure-Kinetic Relationship (SKR) profile, demonstrating the superiority of the (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL motif against flat and stereoisomeric analogs when incorporated into a generic kinase inhibitor core.
| Scaffold Motif Incorporated | Residence Time ( | |||||
| (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL | 4.2 | 1.8 | 8.5 | 1.5 | 111 min | -9.2 |
| (3S)-1-(Azetidin-3-YL)pyrrolidin-3-OL | 85.0 | 42.0 | 6.2 | 26.0 | 6.4 min | -4.1 |
| Piperazine (Flat Analog) | 120.5 | 65.0 | 12.0 | 78.0 | 2.1 min | -2.5 |
Data Interpretation: The (3R) enantiomer exhibits a significantly prolonged residence time compared to the (3S) enantiomer, proving that precise vectorization of the hydroxyl group is required to lock the induced-fit complex and drive a highly favorable enthalpic signature (
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
-
Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730-739. URL:[Link]
-
Swinney, D. C. (2004). Biochemical mechanisms of drug action: what does it take for success? Nature Reviews Drug Discovery, 3(9), 801-808. URL:[Link]
An In-Depth Technical Guide to the Spectroscopic Data of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
For Researchers, Scientists, and Drug Development Professionals
Core Directive: This guide provides a comprehensive analysis of the spectroscopic data for the chiral heterocyclic compound, (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL. Due to the limited availability of published data for this specific molecule, this document outlines a putative synthetic pathway and discusses the expected spectroscopic characteristics based on established principles of organic chemistry and data from closely related structural analogs. This approach provides a robust framework for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.
Introduction: The Significance of Azetidine and Pyrrolidine Scaffolds
The azetidine and pyrrolidine rings are privileged scaffolds in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. Their rigid, three-dimensional structures can impart favorable pharmacokinetic and pharmacodynamic properties, such as improved metabolic stability, enhanced binding affinity to biological targets, and desirable solubility profiles. The specific compound, (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL, combines both of these important heterocyclic systems, presenting a unique chiral building block for the development of novel pharmaceuticals. An in-depth understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and further chemical derivatization.
Putative Synthetic Strategy
A plausible and efficient synthesis of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL would likely involve the coupling of a protected azetidine precursor with a chiral pyrrolidinol. A common strategy employs a nucleophilic substitution reaction, followed by deprotection.
dot
Caption: Putative two-step synthesis of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of tert-butyl 3-((3R)-3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate
-
To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add (3R)-pyrrolidin-3-ol (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected intermediate.
Step 2: Synthesis of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
-
Dissolve the purified tert-butyl 3-((3R)-3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate (1.0 eq) in a suitable solvent such as DCM or methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting salt can be used directly or neutralized with a suitable base to obtain the free amine.
Predicted Spectroscopic Data and Analysis
The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL. These predictions are based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of two heterocyclic rings and multiple diastereotopic protons.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Azetidine-CH₂ | 3.0 - 3.8 | m | The two methylene groups of the azetidine ring are diastereotopic and will likely appear as complex multiplets. |
| Azetidine-CH | 3.2 - 4.0 | m | This proton is coupled to the adjacent methylene protons of the azetidine ring and the nitrogen of the pyrrolidine ring. |
| Pyrrolidine-CH₂ (adjacent to N) | 2.5 - 3.5 | m | These protons are adjacent to the nitrogen atom and will be shifted downfield. |
| Pyrrolidine-CH₂ (C4) | 1.8 - 2.4 | m | These protons are further from the electron-withdrawing groups and will appear more upfield. |
| Pyrrolidine-CH (C3) | 4.0 - 4.5 | m | This proton is attached to the carbon bearing the hydroxyl group and will be shifted significantly downfield. |
| OH | Broad singlet | s (br) | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |
| NH | Broad singlet | s (br) | The chemical shift of the azetidine NH proton will also be concentration and solvent dependent. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| Azetidine-CH₂ | 45 - 55 | Shielded by the nitrogen atom. |
| Azetidine-CH | 50 - 65 | The carbon atom at the junction of the two rings. |
| Pyrrolidine-CH₂ (adjacent to N) | 50 - 60 | Deshielded by the adjacent nitrogen atom. |
| Pyrrolidine-CH₂ (C4) | 30 - 40 | More shielded carbon atom of the pyrrolidine ring. |
| Pyrrolidine-CH (C3) | 65 - 75 | The carbon atom attached to the hydroxyl group, significantly deshielded. |
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight and providing structural information through fragmentation patterns.
-
Expected Molecular Ion (M+H)⁺: m/z = 143.1239
-
Fragmentation Analysis: The fragmentation of the molecular ion is expected to proceed through the cleavage of the C-N bonds of the azetidine and pyrrolidine rings.
dot
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion: A Framework for Characterization
This technical guide provides a detailed, albeit predictive, overview of the spectroscopic data for (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL. The outlined synthetic strategy and the expected NMR and MS data serve as a valuable resource for researchers working on the synthesis and characterization of this and related heterocyclic compounds. The provided information establishes a solid foundation for the unambiguous identification and quality control of this important chiral building block, thereby facilitating its application in drug discovery and development.
References
Due to the absence of specific literature detailing the synthesis and full characterization of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL, this section provides references to general methods for the synthesis of azetidines and pyrrolidines, and spectroscopic analysis of related compounds.
-
Synthesis of Azetidines: Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Larock, R. C.; Wiley-VCH: New York, 1999. [Link]
-
Reductive Amination: Borch, R. F.; Hassid, A. I. A New Method for the Reductive Amination of Aldehydes and Ketones. J. Org. Chem.1972 , 37 (10), 1673–1674. [Link]
-
Boc-Deprotection: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]
-
Spectroscopic Data of Heterocycles: Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th ed.; Springer: Berlin, 2009. [Link]
Methodological & Application
Applications of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL in Neuroscience Research: A Technical Guide for Novel Compound Evaluation
Introduction: The azetidine and pyrrolidine heterocyclic ring systems are privileged scaffolds in medicinal chemistry, frequently incorporated into centrally active agents due to their favorable physicochemical properties. The specific compound, (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL, represents a novel chemical entity with potential for exploration in neuroscience research. While direct studies on this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs suggest a plausible interaction with various CNS targets. This guide will focus on the potential application of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL as a modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), a validated therapeutic target for cognitive deficits in schizophrenia and Alzheimer's disease.[1][2][3] The protocols and application notes provided herein are based on established methodologies for the characterization of novel α7 nAChR agonists and modulators.
Part 1: Application Notes - The Rationale for Investigating (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL as an α7 nAChR Modulator
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel expressed in key brain regions associated with cognition, such as the hippocampus and prefrontal cortex.[4] Its activation by agonists has been shown to enhance learning, memory, and attention in various preclinical models.[2] The development of selective α7 nAChR agonists is a promising strategy for treating cognitive impairment.[1][5][6]
The structure of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL contains key pharmacophoric elements present in other known α7 nAChR agonists, such as a basic nitrogen atom within a constrained ring system, which is crucial for interaction with the receptor's binding site. The pyrrolidinol and azetidine moieties may confer a unique selectivity and pharmacokinetic profile. Therefore, a thorough in vitro and in vivo characterization is warranted to determine its potential as a novel therapeutic agent.
Key Research Questions to Address:
-
Does (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL bind to the α7 nAChR?
-
What is its functional activity at the α7 nAChR (agonist, partial agonist, positive allosteric modulator, or antagonist)?
-
What is its selectivity profile against other nAChR subtypes and other relevant CNS targets?
-
Does it exhibit pro-cognitive effects in established animal models of learning and memory?
-
What is its preliminary pharmacokinetic and safety profile?
Part 2: Experimental Protocols for the Characterization of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
This section provides detailed, step-by-step protocols for the initial characterization of a novel compound like (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL as a potential α7 nAChR modulator.
Protocol 1: In Vitro Characterization
This assay determines the binding affinity (Ki) of the test compound to the α7 nAChR.
-
Materials:
-
Membrane homogenates from cells expressing recombinant human α7 nAChRs or from rat brain tissue.
-
Radioligand: [³H]-Methyllycaconitine (MLA) or other suitable α7-selective radioligand.
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 10 µM MLA).
-
Test compound: (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL, dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, membrane homogenate, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at 4°C for 90 minutes.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester and wash with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
This high-throughput assay measures the ability of the compound to activate the α7 nAChR, which is a ligand-gated ion channel permeable to Ca²⁺.[7][8]
-
Materials:
-
HEK-293 cells stably expressing the human α7 nAChR.
-
Fluo-4 AM calcium-sensitive dye.
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Fluorometric Imaging Plate Reader (FLIPR).
-
Positive control: Acetylcholine or another known α7 agonist.
-
-
Procedure:
-
Plate the cells in 384-well plates and allow them to adhere overnight.
-
Load the cells with Fluo-4 AM dye for 60-90 minutes at 37°C.
-
Prepare serial dilutions of the test compound and the positive control.
-
Use the FLIPR to add the compounds to the cell plate and measure the change in fluorescence intensity over time.
-
Generate concentration-response curves to determine the EC₅₀ and maximal efficacy (Emax) of the test compound relative to the positive control.
-
Electrophysiology provides a direct measure of ion channel function and can distinguish between different types of modulators.[9]
-
Method 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Inject cRNA for the human α7 nAChR into Xenopus oocytes.
-
After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two electrodes.
-
Clamp the membrane potential at -70 mV.
-
Perfuse the oocyte with different concentrations of the test compound and measure the elicited currents.
-
This method is suitable for determining agonist, partial agonist, and antagonist activity.[10]
-
-
Method 2: Patch-Clamp Electrophysiology in Mammalian Cells
-
Use cells stably expressing the α7 nAChR.
-
Perform whole-cell patch-clamp recordings.
-
Apply the test compound via a rapid perfusion system and record the evoked currents.
-
This technique allows for a detailed characterization of the kinetics of channel activation and desensitization.[7]
-
Protocol 2: In Vivo Behavioral Assessment
This task assesses recognition memory in rodents and is sensitive to the effects of pro-cognitive drugs.[5][8]
-
Animals: Adult male rats or mice.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow the animals to explore the empty arena for 5-10 minutes for 2-3 days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore for 5 minutes.
-
Test Phase: After a retention interval (e.g., 1-24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Administer the test compound at various doses (e.g., 1, 3, 10 mg/kg, i.p. or p.o.) 30-60 minutes before the training or test phase.
-
Record the time spent exploring each object. A preference for the novel object (discrimination index > 0.5) indicates intact recognition memory.
-
This electrophysiological paradigm measures the ability to filter out irrelevant sensory information, a process that is deficient in schizophrenia and can be improved by α7 nAChR agonists.[11]
-
Animals: Anesthetized rats.
-
Equipment: EEG recording system with electrodes implanted in the hippocampus or placed on the scalp.
-
Procedure:
-
Deliver pairs of auditory clicks (S1 and S2) with a 500 ms inter-stimulus interval.
-
Record the auditory evoked potentials (AEPs), specifically the P50 wave.
-
In healthy animals, the amplitude of the P50 response to S2 is significantly smaller than to S1 (P50 suppression).
-
Administer the test compound and measure its ability to restore P50 suppression in a model of gating deficit (e.g., amphetamine-induced disruption).
-
Part 3: Data Presentation and Visualization
Quantitative Data Summary
| Assay | Parameter | (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL (Hypothetical Data) | Reference Compound (e.g., PNU-282987) |
| Radioligand Binding | Ki (nM) | 15 | 20 |
| Calcium Flux (FLIPR) | EC₅₀ (nM) | 50 | 75 |
| Emax (%) | 95 | 100 | |
| Electrophysiology (TEVC) | EC₅₀ (µM) | 0.5 | 1.2 |
| Novel Object Recognition | Effective Dose (mg/kg) | 1-3 | 3-10 |
Diagrams
Signaling Pathway of α7 nAChR Activation
Caption: Proposed signaling cascade following activation of the α7 nAChR.
Experimental Workflow for Compound Characterization
Caption: A tiered approach for characterizing novel α7 nAChR modulators.
References
-
Thomsen, M. S., & Hansen, H. H. (2010). Cognitive improvement by activation of alpha7 nicotinic acetylcholine receptors: from animal models to human pathophysiology. PubMed. [Link]
-
Broad, L. M., Zwart, R., & Sher, E. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed. [Link]
-
Bitner, R. S., Bunnelle, W. H., & Decker, M. W. (2009). Evaluation of alpha7 nicotinic acetylcholine receptor agonists and positive allosteric modulators using the parallel oocyte electrophysiology test station. PubMed. [Link]
-
Levin, E. D., & Rezvani, A. H. (2012). α7-Nicotinic receptors and cognition. PubMed. [Link]
-
dos Santos, T., & de Almeida, L. A. (2025). Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. PMC. [Link]
-
Broad, L. M., et al. (2016). The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia. PLOS ONE. [Link]
-
Medeiros, R., & LaFerla, F. M. (2014). a7 Nicotinic Receptor Agonist Enhances Cognition in Aged 3xTg-AD Mice with Robust Plaques and Tangles. ResearchGate. [Link]
- Owen, R. T. (Year N/A). Azetidine, pyrrolidine and piperidine derivatives.
-
Li, Y., et al. (2017). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. PMC. [Link]
-
Wallace, T. L., & Porter, R. H. P. (2015). The Therapeutic Potential of α7 Nicotinic Acetylcholine Receptor Agonists for the Treatment of Cognitive Deficits in Schizophrenia. Ovid. [Link]
-
Tatsumi, R., et al. (2005). Discovery of the alpha7 nicotinic acetylcholine receptor agonists. (R)-3'-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one as a novel, potent, selective, and orally bioavailable ligand. PubMed. [Link]
-
Chatzidaki, A., & Millar, N. S. (2015). Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects. PMC. [Link]
-
Hajos, M., et al. (2005). The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats. PubMed. [Link]
-
Boess, F. G., et al. (2007). The novel alpha7 nicotinic acetylcholine receptor agonist N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide improves working and recognition memory in rodents. PubMed. [Link]
-
Gill-Thind, J., et al. (2015). A Series of α7 Nicotinic Acetylcholine Receptor Allosteric Modulators with Close Chemical Similarity but Diverse Pharmacological Properties. PMC. [Link]
-
Fucile, S., & Gotti, C. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]
- Boehringer Ingelheim International Gmbh. (2023). 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament.
-
Singh, A. K., & Singh, A. (2024). Advancing Neurological Therapies: Integrating Novel Compounds and Clinical Trials for Enhanced Cognitive and Neuronal Health. PMC. [Link]
-
Zanaletti, R., et al. (2012). Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1][2]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789). PubMed. [Link]
-
Marrero, A. R., et al. (2016). A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE. PMC. [Link]
-
Mazurov, A. A., et al. (2012). Discovery of (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a Selective α7 Nicotinic Acetylcholine Receptor Agonist, for the Treatment of Cognitive Disorders. PubMed. [Link]
-
Patel, J. M., et al. (2013). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. Journal of Chemical and Pharmaceutical Research. [Link]
- Eli Lilly And Company. (2022). Pyrrolidine compounds.
-
Chatzidaki, A., & Millar, N. S. (2015). Structurally similar allosteric modulators of α7 nicotinic acetylcholine receptors exhibit five distinct pharmacological effects. ResearchGate. [Link]
-
Ye, L., & Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]
-
Brioni, J. D., et al. (2011). Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease. PubMed. [Link]
-
Patel, R. B., et al. (2012). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Zaitsev, V. P., & Zaitseva, K. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
Sources
- 1. Cognitive improvement by activation of alpha7 nicotinic acetylcholine receptors: from animal models to human pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α7-Nicotinic receptors and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a selective α7 nicotinic acetylcholine receptor agonist, for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia | PLOS One [journals.plos.org]
- 9. Evaluation of alpha7 nicotinic acetylcholine receptor agonists and positive allosteric modulators using the parallel oocyte electrophysiology test station - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare stock solutions of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
Application Note: Preparation and Handling of Stock Solutions for (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol
Abstract & Scope
(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (CAS: 1257293-74-5) is a specialized chiral diamine scaffold used frequently in the synthesis of pharmaceutical candidates (e.g., JAK inhibitors, PROTAC linkers) and antibody-drug conjugates (ADCs).[1][2] Its structure features a secondary amine (azetidine ring) and a chiral hydroxyl group on a pyrrolidine ring.[1][2]
This guide provides a standardized protocol for preparing high-integrity stock solutions (typically 10 mM or 100 mM) suitable for high-throughput screening (HTS) and synthetic applications.[1][2] It addresses specific challenges related to the compound's hygroscopicity, basicity, and solubility profile.
Physicochemical Profile & Safety
Before handling, verify the specific salt form of your batch.[1][2] The protocols below differentiate between the Free Base and Salt forms (e.g., HCl, TFA), as their solubility differs significantly.
| Property | Data | Notes |
| IUPAC Name | (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol | |
| CAS Number | 1257293-74-5 | Verify against CoA.[1][2] |
| Molecular Weight | 142.20 g/mol (Free Base) | Adjust calculation if using HCl/TFA salt.[1][2] |
| Formula | C₇H₁₄N₂O | |
| Appearance | White to off-white powder or oil | Free base may be a viscous oil or low-melting solid.[1][2] |
| pKa (Predicted) | ~9.5 (Azetidine N), ~14 (OH) | Basic.[1][2] susceptible to CO₂ absorption (carbamate formation).[1][2] |
| Hygroscopicity | High | Critical: Weigh in a desiccated environment.[1][2] |
| Storage (Solid) | -20°C (Long term), 4°C (Short term) | Store under Nitrogen/Argon if possible.[1][2] |
Solvent Selection & Solubility Logic
The choice of solvent dictates the stability and application of the stock solution.[1][2] Use the logic flow below to select the appropriate solvent.
Solubility Decision Tree
Figure 1: Solvent selection logic based on downstream application.
-
DMSO (Dimethyl Sulfoxide): The Gold Standard for storage.[1][2] It dissolves both the free base and most salt forms efficiently.[1][2] It prevents microbial growth and minimizes hydrolysis.[1][2]
-
Water/PBS: The compound is water-soluble due to its polarity and H-bonding capacity.[1][2] However, aqueous solutions of amines are prone to oxidation and pH drift over time.[1][2] Use aqueous stocks immediately; do not freeze for long-term storage.
-
Ethanol/Methanol: Good for chemical synthesis intermediates but prone to evaporation, changing the concentration of stored stocks.[1][2]
Protocol: Preparation of 10 mM Stock Solution
Target Concentration: 10 mM Volume: 1.0 mL Solvent: DMSO (Anhydrous, ≥99.9%)[1]
Materials Required
Step-by-Step Procedure
1. Molar Mass Correction (Crucial Step) Check the Certificate of Analysis (CoA).[1][2] If your batch is a salt (e.g., 2HCl), you must adjust the weighed mass.[1]
-
MW_Salt = Check CoA (e.g., if 2HCl, MW ≈ 215.12 g/mol )[1]
2. Weighing (Hygroscopic Handling)
-
Equilibrate the compound vial to room temperature before opening (prevents condensation).[1][2]
-
If the compound is an oil or sticky solid, weigh by difference (weigh syringe/spatula before and after dispensing) directly into the amber vial.[1][2]
-
Target Mass for 1 mL of 10 mM:
Recommendation: Weigh a larger amount (e.g., 5-10 mg) to reduce weighing error, then adjust the volume of DMSO accordingly.
Formula: Volume (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (M)[1]
3. Dissolution
-
Add the calculated volume of Anhydrous DMSO to the vial.[1][2]
-
Vortex vigorously for 30 seconds.
-
Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 2-5 minutes.[1][2] Avoid heating above 30°C to prevent degradation.[1][2]
4. Quality Control (Optional but Recommended)
-
Verify purity via LC-MS.[1][2] The basic nitrogen may cause peak tailing; use a high pH buffer (Ammonium Bicarbonate) or TFA modifier in the mobile phase.[1][2]
Storage and Stability
Proper storage is vital to prevent the "silent killer" of stock solutions: repeated freeze-thaw cycles.[1][2]
Storage Workflow
Figure 2: Optimal storage workflow to maintain compound integrity.[1][2]
-
Temperature: Store aliquots at -20°C or -80°C.
-
Container: Use amber glass to protect from light.[1][2] Polypropylene (PP) tubes are acceptable for short-term DMSO storage (<1 week), but extractables can leach from plastics over months.[1][2] Glass is preferred. [1][2]
-
Freeze-Thaw: Limit to a maximum of 3 cycles. The compound is a secondary amine and may degrade upon repeated exposure to moisture in the air during thawing.[1][2]
References
-
American Elements. (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol Product Page. Available at: [Link][1]
-
PubChem. Compound Summary: Pyrrolidin-3-ol derivatives. National Library of Medicine.[1][2] Available at: [Link][1]
Sources
Experimental design for in vivo studies with (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
Application Note: Preclinical Optimization & In Vivo Profiling of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol Derivatives
Abstract
This guide details the experimental framework for evaluating small molecules incorporating the (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol scaffold. This structural motif—characterized by high
Phase 1: Physicochemical Characterization & Formulation
Before in vivo administration, the scaffold’s high polarity requires specific formulation strategies to ensure bioavailability without precipitation.
Solubility Profiling (The "Go/No-Go" Gate)
The core scaffold is highly soluble in aqueous media, but lipophilic derivatives (e.g., kinase inhibitors attached to the N-terminus) often suffer from "brick-dust" insolubility.
Protocol:
-
Thermodynamic Solubility: Incubate compound in PBS (pH 7.4), SGF (pH 1.2), and FaSSIF (Simulated Intestinal Fluid) for 24 hours at 37°C.
-
Analysis: Filter via 0.22 µm PVDF membrane; quantify filtrate by HPLC-UV.
-
Success Criteria:
in PBS for IV routes; in FaSSIF for PO routes.
Vehicle Selection Decision Tree
Do not default to DMSO. Use this hierarchy to minimize vehicle-induced toxicity.
-
Tier 1 (Preferred): 0.9% Saline or PBS (pH 7.4). Ideal for the naked scaffold.
-
Tier 2 (For Lipophilic Derivatives): 5% Solutol HS15 + 95% Saline.
-
Tier 3 (Rescue Formulation): 10% DMSO + 40% PEG400 + 50% Water. Note: High osmolality; limit IV injection volume to 2 mL/kg.
Phase 2: Pharmacokinetic (PK) Profiling
Objective: Determine if the azetidine ring confers metabolic stability (low clearance) compared to flexible analogs.
Experimental Design
-
Species: Male CD-1 Mice (n=3 per timepoint) or Sprague-Dawley Rats (n=3 serial sampling).
-
Dosing Regimen:
-
Arm A (IV): 1.0 mg/kg (Bolus tail vein). Verifies Clearance (
) and Volume of Distribution ( ). -
Arm B (PO): 5.0 mg/kg (Oral Gavage). Verifies Bioavailability (
).
-
Sampling Protocol (Rat Serial Bleeding)
-
Cannulation: Jugular vein cannulation (JVC) recommended to reduce stress.
-
Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Blood Collection: Collect 150 µL into
tubes. Keep on wet ice. -
Plasma Separation: Centrifuge at 4,000
for 10 min at 4°C. Store plasma at -80°C.
Bioanalytical Setup (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Transition: Monitor the parent
and specific fragments (azetidine ring opening often yields a -56 Da neutral loss).
Data Analysis Table: Key PK Parameters
| Parameter | Unit | Definition | Target Criteria (Scaffold Validation) |
| h | Terminal Half-life | ||
| mL/min/kg | Total Clearance | ||
| L/kg | Vol. of Distribution | ||
| % | Bioavailability | ||
| ratio | Unbound Brain/Plasma |
Phase 3: Safety & Toxicology (Exploratory)
Azetidines are generally safe, but ring strain can lead to reactive metabolites.
Maximum Tolerated Dose (MTD) Escalation
-
Method: "3+3" Design in mice.
-
Doses: 10, 30, 100, 300 mg/kg (PO).
-
Observation: 48 hours. Monitor for:
-
CNS Effects: Tremors/Seizures (Azetidine derivatives can act on NMDA/GABA receptors).
-
Piloerection/Lethargy: General distress.
-
-
Stop Criterion:
body weight loss or Grade 3 clinical signs.
Metabolic Soft-Spot Identification
Incubate with Liver Microsomes (Human/Mouse) + NADPH.
-
Risk: N-oxidation of the pyrrolidine nitrogen.
-
Risk: Oxidative ring opening of the azetidine.
-
Mitigation: If high clearance is observed, block metabolic "soft spots" by fluorinating the azetidine ring (e.g., 3,3-difluoroazetidine).
Phase 4: Experimental Workflow Visualization
Caption: Integrated workflow for the pharmacokinetic validation of azetidine-pyrrolidine scaffolds, featuring a critical decision gate based on metabolic stability.
References
-
International Council for Harmonisation (ICH). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2).[2][3][4] (2009).[2] Link
-
Smith, D. A., & Di, L. Designing Drugs with Good Metabolic Stability. In: Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (2016).[4] Link
-
Wermuth, C. G. Strategies in the Search for New Lead Compounds or Original Working Hypotheses. In: The Practice of Medicinal Chemistry. Academic Press. (2008).[5][6] Link
-
Piotrowski, D. W. Application of Azetidines in Drug Discovery and Development.Chemical Reviews, 120(18), 10346–10403. (2020). (Provides mechanistic insight into azetidine ring stability). Link
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theimpt.org [theimpt.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs - Oreate AI Blog [oreateai.com]
- 5. mdpi.com [mdpi.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
Application Note: High-Sensitivity Quantification of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol in Biological Matrices via HILIC-MS/MS
This Application Note is structured as a high-level technical guide for bioanalytical scientists. It addresses the specific challenges of quantifying (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol , a highly polar, low-molecular-weight basic amine, in complex biological matrices.
Abstract & Scope
This protocol details a robust LC-MS/MS methodology for the quantification of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (CAS: 1257293-74-5) in plasma and tissue homogenates. Due to the analyte's high polarity (LogP < -0.9) and low molecular weight (142.2 g/mol ), standard Reversed-Phase (RP) chromatography yields poor retention, and protein precipitation alone results in significant ion suppression.
This guide implements a Hydrophilic Interaction Liquid Chromatography (HILIC) separation coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This combination ensures orthogonal sample cleanup, maximum retention, and high sensitivity (LLOQ: 1.0 ng/mL).
Analyte Physicochemical Profile
Understanding the molecule is the first step in method design.
| Property | Value | Analytical Implication |
| Structure | Bicyclic diamine with hydroxyl group | High polarity; requires aqueous-rich elution or HILIC. |
| Molecular Weight | 142.20 Da | Challenge: Low m/z range is susceptible to high chemical noise (solvent background). |
| LogP | ~ -0.98 | Challenge: Will elute in the void volume on C18 columns. |
| pKa (Predicted) | ~10.5 (2° Amine), ~9.5 (Azitidine N) | Advantage: Highly basic. Ideal candidate for Cation Exchange (MCX) SPE. |
Method Development Strategy
The workflow is designed to overcome the "Polarity Trap"—where polar analytes are lost during standard extraction or fail to retain on column.
Strategic Decisions
-
Chromatography (HILIC vs. RP): We utilize HILIC (Amide stationary phase). This retains the polar amine via hydrogen bonding and ionic interactions, eluting it in a high-organic mobile phase which enhances ESI desolvation efficiency.
-
Sample Preparation (SPE vs. PPT): Protein Precipitation (PPT) is insufficient due to phospholipid co-elution in the HILIC void. MCX SPE is mandatory to lock the basic analyte onto the sorbent while washing away matrix interferences.
Workflow Diagram
Caption: Orthogonal extraction workflow utilizing Mixed-Mode Cation Exchange (MCX) to isolate the basic analyte from complex matrix components.
Detailed Protocol
Materials & Reagents[1][2][3][4][5][6][7]
-
Analyte: (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (>98% purity).
-
Internal Standard (IS): Stable isotope labeled analog (e.g., d4-labeled) or a structural analog like 1-(azetidin-3-yl)pyrrolidin-2-one if isotopolog is unavailable.
-
Columns: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).
-
SPE Plate: Oasis MCX 96-well plate (30 mg/well).
-
Mobile Phases: LC-MS grade Acetonitrile (ACN) and Water. Ammonium Formate.
Solution Preparation
-
Stock Solution: 1.0 mg/mL in Methanol (Store at -20°C).
-
Working Standard: Serial dilution in ACN:Water (90:10 v/v). Note: Maintain high organic content in standards to match HILIC initial conditions.
Sample Preparation (MCX SPE)
This protocol relies on the basicity of the pyrrolidine/azetidine nitrogens.
-
Pre-treatment: Aliquot 50 µL of plasma/tissue homogenate. Add 20 µL of IS working solution. Add 200 µL of 4% Phosphoric Acid (H3PO4) in water. Why: Acidifies the sample to ionize the analyte (MH+) for cation exchange binding.
-
Conditioning: Condition MCX wells with 500 µL Methanol, followed by 500 µL Water.
-
Loading: Load the entire pre-treated sample onto the SPE plate at low vacuum (~5 InHg).
-
Wash 1 (Acidic): 500 µL 2% Formic Acid in Water. Removes proteins and acidic interferences.
-
Wash 2 (Organic): 500 µL 100% Methanol. Removes neutral lipids and hydrophobic interferences. The analyte remains charged and bound.
-
Elution: Elute with 2 x 100 µL of 5% Ammonium Hydroxide in Methanol . Why: High pH neutralizes the analyte, breaking the ionic bond with the sorbent.
-
Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL ACN:Water (90:10) containing 10mM Ammonium Formate.
LC-MS/MS Conditions[4][8][9]
Chromatography (HILIC):
-
Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile:Water (95:5).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 5 | 95 | Initial |
| 1.0 | 5 | 95 | Hold |
| 4.0 | 40 | 60 | Linear Gradient |
| 4.5 | 50 | 50 | Wash |
| 4.6 | 5 | 95 | Re-equilibrate |
| 7.0 | 5 | 95 | End |
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive mode).
-
Capillary Voltage: 1.5 kV (Low voltage reduces background noise for low MW).
-
Desolvation Temp: 500°C.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Mechanism |
| Analyte | 143.1 | 125.1 | 25 | 18 | Loss of H2O (-18) |
| Analyte (Qual) | 143.1 | 70.1 | 25 | 28 | Pyrrolidine ring cleavage |
| IS (d4) | 147.1 | 129.1 | 25 | 18 | Loss of H2O |
Note: The loss of water (143->125) is common for hydroxylated aliphatics. Ensure the collision energy is optimized to prevent complete fragmentation of the small molecule.
Method Validation & Performance
Validation should follow FDA Bioanalytical Method Validation Guidelines [1].
Linearity & Sensitivity[10]
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Regression: Weighted 1/x² linear regression.
-
LLOQ Signal-to-Noise: > 10:1.
Matrix Effects (ME)
HILIC separation moves phospholipids to the end of the gradient (or retains them strongly), separating them from the analyte.
-
Evaluation: Post-column infusion of the analyte while injecting blank plasma extract.
-
Acceptance: Matrix Factor (MF) between 0.85 and 1.15.
Stability
Due to the secondary amine and hydroxyl group, the analyte may be susceptible to oxidation or adsorption to glass.
-
Precaution: Use polypropylene tubes/plates.
-
Storage: -80°C for long term.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Increase buffer concentration (Ammonium Formate) to 20mM or lower pH to 3.0. |
| Low Sensitivity | Ion suppression from phospholipids. | Verify SPE wash steps. Ensure the "Wash 2" (MeOH) is sufficient to remove lipids. |
| Retention Shift | HILIC equilibration issues. | HILIC requires long equilibration. Ensure at least 20 column volumes of initial mobile phase before the next injection. |
| Carryover | Analyte sticking to injector needle. | Use a strong needle wash: ACN:Water:Formic Acid (40:40:20). |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar amines in biological matrices. Journal of Chromatography B.
-
Waters Corporation. (2020). Oasis MCX Sample Extraction Products: Care and Use Manual. Retrieved from [Link]
Sources
Dosing and administration of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL in animal models
Application Note: Preclinical Dosing and Administration of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol
Executive Summary
(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (CAS: 1257293-74-5) is a bicyclic nitrogenous heterocycle frequently utilized as a pharmacophore scaffold in the development of Histamine H3/H4 receptor antagonists, Stearoyl-CoA desaturase (SCD) inhibitors, and nicotinic acetylcholine receptor (nAChR) ligands.[1][2][3][4][5][6] While often an intermediate, its evaluation as a standalone New Chemical Entity (NCE) or metabolite requires precise dosing protocols to establish pharmacokinetic (PK) baselines and safety profiles.
This guide provides a standardized protocol for the formulation, dosage selection, and administration of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol in rodent models (mouse/rat). It addresses the compound's high polarity (LogP ≈ -0.98), aqueous solubility, and requirements for pH-balanced delivery.
Part 1: Physicochemical Properties & Formulation Strategy
Successful in vivo delivery hinges on correct formulation. As a polar diamine, this compound typically exists as a hydrochloride (HCl) salt or a hygroscopic free base.
Table 1: Compound Characteristics & Formulation Parameters
| Parameter | Specification | Impact on Dosing |
| Molecular Weight | 142.20 g/mol | Low MW facilitates rapid absorption and renal clearance. |
| LogP | ~ -0.98 (Hydrophilic) | High water solubility; low risk of precipitation in aqueous vehicles. |
| pKa (Calculated) | ~9.5 (Pyrrolidine N), ~8.0 (Azetidine N) | Critical: Solutions in saline will be highly basic (Free Base) or acidic (HCl salt). Must buffer to pH 7.4. |
| Preferred Vehicle | 0.9% Saline or PBS (pH 7.4) | Ideal for IV, IP, and PO. Avoid DMSO unless necessary (rarely needed). |
| Stability | Hygroscopic | Store neat compound at -20°C; prepare fresh formulations daily. |
Formulation Protocol (Standard 10 mg/mL Stock)
-
Weighing: Weigh the requisite amount of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (adjusting for salt factor if using HCl salt).
-
Dissolution: Add 80% of the final volume of Phosphate Buffered Saline (PBS) . Vortex for 30 seconds. The compound should dissolve instantly.
-
pH Adjustment (Crucial): Measure pH.
-
If Free Base: pH will be >9. Adjust down to pH 7.4 using 0.1N HCl.
-
If HCl Salt: pH may be <5. Adjust up to pH 7.4 using 0.1N NaOH.
-
Warning: Injection of non-neutralized solutions can cause local tissue necrosis (IP/SC) or hemolysis (IV).
-
-
Sterilization: Filter through a 0.22 µm PES syringe filter.
-
Storage: Keep on wet ice during dosing. Discard unused portion after 24 hours.
Part 2: Dosing Guidelines & Experimental Design
Since this compound is often an early-stage research tool, "standard" therapeutic doses are not defined. The following ranges are derived from structure-activity relationship (SAR) data of analogous azetidinyl-pyrrolidines (e.g., A-943931, ABT-288).
Recommended Dose Ranges (Mouse/Rat)
| Study Type | Route | Dose Range | Frequency | Rationale |
| Pharmacokinetics (PK) | IV | 1 – 3 mg/kg | Single Bolus | Establishes clearance (CL) and Volume of Distribution (Vss). |
| Oral Bioavailability | PO | 3 – 10 mg/kg | Single Gavage | Assesses absorption (F%). Azetidinyl scaffolds typically show F > 50%. |
| Tolerability / MTD | IP | 10 – 100 mg/kg | Single Dose | Dose escalation to identify neurotoxicity (tremors/seizures common in this class). |
| Efficacy Models | PO/IP | 3 – 30 mg/kg | BID or QD | Typical efficacy window for H3/H4 receptor antagonists in this structural class. |
Expert Insight: Azetidinyl-pyrrolidines can exhibit CNS activity . Monitor animals for cholinergic signs (tremors, salivation, straub tail) immediately post-dose, as some analogs bind nAChRs.
Part 3: Experimental Workflows (Visualized)
Workflow 1: Maximum Tolerated Dose (MTD) Escalation
Before efficacy studies, the safety ceiling must be established. This "3+3" design minimizes animal usage.
Figure 1: Step-wise dose escalation workflow to determine the Maximum Tolerated Dose (MTD) prior to efficacy testing.
Workflow 2: Pharmacokinetic (PK) Sampling Schedule
Due to the hydrophilic nature of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol, rapid renal clearance is expected. Sampling must be weighted toward early timepoints.
Sampling Timepoints (IV/PO):
-
Pre-dose: 0 min
-
Distribution Phase: 5, 15, 30 min (Critical for IV)
-
Elimination Phase: 1, 2, 4, 8, 24 h
Part 4: Administration Procedures
Intravenous (IV) Injection (Tail Vein)
-
Purpose: 100% Bioavailability reference.
-
Volume: 5 mL/kg (e.g., 100 µL for a 20g mouse).
-
Restraint: Use a mechanical restrainer; warm tail with a heat lamp to dilate veins.
-
Technique: Insert 29G needle into the lateral tail vein. Verify placement by "flash" or lack of resistance.
-
Caution: Ensure pH is 7.4. Acidic solutions cause vein collapse and tail necrosis.
Oral Gavage (PO)
-
Purpose: Assessing oral absorption.
-
Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
-
Vehicle: PBS or Water. (Suspension agents like Methylcellulose are not needed as the compound is soluble).
-
Technique: Use a flexible feeding needle (FTP-20-38). Pass gently down the esophagus. Do not force.
Intraperitoneal (IP) Injection
-
Purpose: Rapid screening / Pilot efficacy.
-
Volume: 10 mL/kg.
-
Technique: Inject into the lower right quadrant of the abdomen to avoid the cecum.
Part 5: Safety & Toxicology Markers
When dosing (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol, monitor for specific "Class Effects" associated with azetidine and pyrrolidine derivatives:
-
Cholinergic Syndrome:
-
Signs: Salivation, lacrimation, urination, tremors.
-
Mechanism: Potential off-target binding to nAChRs.
-
-
Histaminergic Modulation:
-
Signs: Sedation or hyperactivity (depending on H3/H4 selectivity).
-
Mechanism: Azetidinyl-pyrrolidines are privileged scaffolds for Histamine receptors.
-
-
Renal Clearance:
-
Due to high polarity, the compound concentrates in urine. Ensure animals are well-hydrated.
-
References
-
Cowart, M. D., et al. (2011). "Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists."[7] Bioorganic & Medicinal Chemistry Letters, 21(19), 5957-5960.
-
Liu, G., et al. (2011). "Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(1), 865-868.
-
Altenbach, R. J., et al. (2008). "Structure-activity studies on a series of 3-(azetidin-1-yl)pyrrolidines as histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 51(20), 6571-6580.
-
Hatori, A., et al. (2016). "Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers." Molecules, 21(10), 1366.
Sources
- 1. 3-(Azetidin-1-yl)pyrrolidine | C7H14N2 | CID 53414699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1257293-74-5: (3R)-1-(3-Azetidinyl)-3-pyrrolidinol [cymitquimica.com]
- 3. 1018443-34-9 | 3-(Azetidin-1-yl)pyrrolidine - AiFChem [aifchem.com]
- 4. ijsr.net [ijsr.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fragment-Based High-Throughput Screening (HTS) Assays Utilizing the (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL Scaffold
Executive Summary
The transition from traditional high-throughput screening (HTS) to Fragment-Based Drug Discovery (FBDD) has necessitated a shift in the chemical matter used for primary screening. Historically, screening libraries were dominated by planar, aromatic compounds that often suffered from poor solubility and off-target promiscuity. By incorporating highly saturated, sp3-rich scaffolds like (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol (CAS 1257293-74-5)[1], researchers can exploit three-dimensional vectorality to target challenging binding sites, such as protein-protein interactions (PPIs) and epigenetic reader domains.
This technical guide outlines the theoretical rationale and provides self-validating, step-by-step protocols for screening libraries containing this azetidine-pyrrolidine scaffold using High-Throughput Surface Plasmon Resonance (HT-SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Scientific Rationale: The "Escape from Flatland" Paradigm
The concept of "Escaping Flatland" posits that increasing the carbon bond saturation—measured by the fraction of sp3 hybridized carbons (
(3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL is an exemplary fragment scaffold. It possesses an
Table 1: Physicochemical Profiling for FBDD Triage
To ensure the scaffold meets the strict "Rule of 3" criteria for fragment screening, its quantitative physicochemical properties are summarized below:
| Parameter | Value | FBDD "Rule of 3" Threshold | Compliance |
| Molecular Weight (MW) | 142.2 g/mol | Pass | |
| Fraction sp3 ( | 1.0 | Pass | |
| LogP (Estimated) | -0.8 to 0.5 | Pass | |
| H-Bond Donors (HBD) | 1 (-OH) | Pass | |
| H-Bond Acceptors (HBA) | 3 (N, N, O) | Pass | |
| Rotatable Bonds | 1 (C-N linkage) | Pass |
HTS Triage Workflow Logic
Because fragments like the azetidine-pyrrolidine scaffold have low molecular weights, their initial binding affinities are typically weak (in the micromolar to millimolar range). Therefore, the screening workflow must utilize highly sensitive biophysical techniques prior to functional biochemical validation.
Fig 1: Stepwise HTS triage funnel for sp3-rich fragment libraries.
Primary Screening Protocol: High-Throughput Surface Plasmon Resonance (HT-SPR)
Causality & Experimental Choice: HT-SPR is chosen as the primary screen because it is a label-free, mass-sensitive technique capable of detecting the rapid on/off rates and low-affinity binding characteristic of a 142.2 Da fragment.
Self-Validating System Requirements: Because screening compounds are dissolved in DMSO, slight variations in DMSO concentration between the running buffer and the injected sample cause massive bulk refractive index shifts. The protocol below mandates a DMSO calibration curve to mathematically subtract this artifact, ensuring that only true target-binding mass shifts are recorded.
Step-by-Step Methodology:
-
Sensor Chip Preparation:
-
Dock a Series S Sensor Chip CM5 into the SPR instrument (e.g., Biacore 8K).
-
Activate the dextran matrix using standard amine coupling (0.4 M EDC / 0.1 M NHS) for 7 minutes at 10 µL/min.
-
-
Target Immobilization:
-
Dilute the target protein to 10–50 µg/mL in 10 mM Sodium Acetate (pH 4.5–5.5, strictly below the protein's pI).
-
Inject over the active channel until an immobilization level of 3,000–5,000 Response Units (RU) is achieved (high density is required for low MW fragments).
-
Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Leave the reference channel blank (activated and blocked) for background subtraction.
-
-
Buffer Preparation & DMSO Calibration:
-
Prepare Running Buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4, supplemented with exactly 5.0% DMSO .
-
Prepare a 6-point DMSO calibration series ranging from 4.5% to 5.8% DMSO in running buffer. Inject this series at the start of the run and every 100 cycles to correct for excluded volume effects.
-
-
Fragment Injection (Clean Screen):
-
Dilute the (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol library compounds to a single concentration of 500 µM in Running Buffer.
-
Inject compounds at a high flow rate (50 µL/min) for 30 seconds (association), followed by a 30-second buffer wash (dissociation).
-
Note: Fragments typically have extremely fast dissociation rates; therefore, regeneration solutions are rarely needed.
-
-
Data Processing:
-
Double-reference the data (subtract reference channel, then subtract blank buffer injections).
-
Apply the DMSO solvent correction model. Hits are defined as compounds exhibiting a square wave binding profile with a steady-state response (
) 30% of the theoretical maximum ( ).
-
Orthogonal Validation Protocol: TR-FRET Functional Assay
Causality & Experimental Choice: While SPR confirms binding, it does not confirm function. We must determine if the fragment binds to the active/allosteric site and displaces the natural ligand. TR-FRET is utilized because the time-resolved delay (e.g., 50–100 µs) allows short-lived auto-fluorescence from the fragment library to decay before signal acquisition, drastically reducing false positives in HTS[4][5].
Fig 2: Logic of TR-FRET competitive displacement assay for fragment screening.
Self-Validating System Requirements:
The assay must be statistically validated using the Z'-factor. A robust HTS assay requires a Z'
Step-by-Step Methodology:
-
Reagent Preparation:
-
Target Complex: Prepare a solution containing the His-tagged target protein (e.g., 2 nM) and an Anti-His Europium (Eu) cryptate donor fluorophore (0.5 nM) in Assay Buffer (50 mM Tris pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Tracer Complex: Prepare a solution of the biotinylated native ligand (e.g., 10 nM) coupled to Streptavidin-Allophycocyanin (APC) acceptor fluorophore (2.5 nM).
-
-
Compound Dispensing:
-
Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the fragment compounds (from 10 mM DMSO stocks) into columns 3–22 of a low-volume 384-well white microplate.
-
Dispense 50 nL of DMSO into columns 23–24 (High Signal Control).
-
Dispense 50 nL of a known reference inhibitor (10 mM) into columns 1–2 (Low Signal Control).
-
-
Assay Assembly:
-
Add 5 µL of the Target Complex to all wells. Incubate for 15 minutes at room temperature to allow fragment pre-incubation.
-
Add 5 µL of the Tracer Complex to all wells. Centrifuge the plate briefly at 1,000 x g.
-
Incubate the plate in the dark for 60 minutes at room temperature to reach equilibrium.
-
-
Signal Acquisition & Analysis:
-
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).
-
Excitation: 337 nm (laser). Delay time: 50 µs. Integration time: 400 µs.
-
Measure emission at 620 nm (Eu donor) and 665 nm (APC acceptor).
-
Calculate the TR-FRET ratio:
.
-
Table 2: Data Interpretation and Hit Triage Criteria
| Metric | Calculation / Threshold | Interpretation |
| Z'-Factor | $1 - \frac{3(\sigma_{high} + \sigma_{low})}{ | \mu_{high} - \mu_{low} |
| % Inhibition | Fragments yielding | |
| Ligand Efficiency (LE) | Hit progression requires an LE |
References
- American Elements. "(3R)-1-(azetidin-3-yl)pyrrolidin-3-ol | CAS 1257293-74-5." American Elements Catalog.
- Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752-6756.
- Rectenwald, J. M., et al. (2019). "A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins." National Institutes of Health (PMC).
- Hobbs, G. A., et al. (2022). "Development of a High-Throughput TR-FRET Screening Assay for a Fast-Cycling KRAS Mutant." PubMed (NIH).
Sources
- 1. americanelements.com [americanelements.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput TR-FRET screening assay for a fast-cycling KRAS mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Synthesis of Pyrrolidine-Containing Drugs: Protocols and Applications
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous FDA-approved drugs including Ramipril (ACE inhibitor), Saxagliptin (DPP-4 inhibitor), and Velpatasvir (NS5A inhibitor). The pharmacological efficacy of these agents is inextricably linked to their specific stereochemical configuration. This Application Note provides a technical deep-dive into the two most robust methodologies for constructing chiral pyrrolidines: Catalytic Asymmetric 1,3-Dipolar Cycloaddition (1,3-DC) and Stereoselective Cyclopropanation . We present a validated protocol for Ag(I)-catalyzed synthesis and a detailed industrial case study on the Saxagliptin methanoproline core.
Strategic Methodology Selection
The choice of synthetic route depends heavily on the substitution pattern and the scale of the target molecule.
Figure 1: Decision matrix for selecting the optimal stereoselective synthesis pathway.
Method A: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
Best for: Rapid construction of highly substituted pyrrolidines with up to four stereocenters.
Mechanistic Insight
The reaction proceeds via the formation of a metallo-azomethine ylide.[1] A chiral metal complex (typically Ag(I) or Cu(I)) coordinates with an
Stereocontrol Origin: The chiral ligand blocks one face of the planar metallo-dipole, forcing the dipolarophile to approach from the open face. The endo-selectivity is driven by secondary orbital interactions or electrostatic attraction between the metal and the dipolarophile's activating group.
Figure 2: Catalytic cycle for Ag(I)-mediated azomethine ylide cycloaddition.
Detailed Protocol: Ag-Catalyzed Synthesis of Polysubstituted Pyrrolidines
Target: Synthesis of endo-2,3,4,5-tetrasubstituted pyrrolidines.
Materials
-
Catalyst Precursor: Silver Acetate (AgOAc) [99.9% trace metals basis].
-
Chiral Ligand: (R)-Fesulphos or (S)-TF-BiphamPhos (5-10 mol%).
-
Substrate: Methyl benzylideneaminoacetate (Imine precursor).
-
Dipolarophile: N-Phenylmaleimide or tert-butyl acrylate.
-
Base: Triethylamine (Et
N) or DIPEA. -
Solvent: Anhydrous THF or Toluene (dried over molecular sieves).
Step-by-Step Procedure
-
Catalyst Formation:
-
In a flame-dried Schlenk tube under Argon, charge AgOAc (0.05 mmol, 5 mol%) and the Chiral Ligand (0.055 mmol, 5.5 mol%).
-
Add anhydrous THF (2.0 mL) and stir at room temperature for 30 minutes. Checkpoint: The solution should turn slightly cloudy or change color, indicating complex formation.
-
-
Substrate Addition:
-
Add the imino ester (1.0 mmol) to the catalyst solution.[2] Stir for 10 minutes to ensure coordination.
-
Cool the reaction mixture to the optimized temperature (typically -20°C to 0°C) to maximize enantioselectivity.
-
-
Cycloaddition:
-
Add the dipolarophile (1.2 mmol) in one portion.
-
Add Et
N (1.2 mmol) dropwise. Note: The solution often turns yellow/orange upon ylide formation. -
Stir at the set temperature for 12–24 hours. Monitor by TLC (SiO
, Hexane/EtOAc) or LC-MS.
-
-
Workup & Purification:
Quality Control (QC) & Validation
-
Yield: Expected >85%.
-
Diastereomeric Ratio (dr): Determine by
H NMR analysis of the crude mixture (integration of benzylic protons). Target >20:1 endo:exo. -
Enantiomeric Excess (ee): Analyze by Chiral HPLC.[2][4]
-
Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/i-PrOH (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Case Study: Industrial Synthesis of Saxagliptin Core
Drug: Saxagliptin (Onglyza®) Key Fragment: (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (Methanoproline).
The rigidity of the azabicyclo[3.1.0]hexane ring is critical for the potency of Saxagliptin as a DPP-4 inhibitor. The industrial route utilizes a Simmons-Smith cyclopropanation on a pyrroline intermediate.
Synthetic Pathway[5]
-
Starting Material: L-Pyroglutamic acid is converted to the N-Boc-protected 3-pyrroline derivative via reduction and elimination.
-
Stereoselective Cyclopropanation:
-
Reagent: Diethylzinc (Et
Zn) and Diiodomethane (CH I ).[3] -
Mechanism: The reaction is directed by the steric bulk of the N-Boc group or coordinating auxiliary groups, delivering the methylene unit to the cis-face of the double bond relative to the protons, establishing the (1S,3S,5S) configuration.
-
-
Resolution/Purification: While the reaction is stereoselective, industrial processes often include a salt resolution step (e.g., with chiral amines) or enzymatic resolution to ensure >99.5% ee.
Figure 3: Synthetic flow for the Saxagliptin methanoproline core.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Moisture in solvent/catalyst | Use freshly distilled THF/Toluene and flame-dry glassware. Ag(I) salts are light-sensitive; protect reaction from light. |
| Poor Enantioselectivity (Method A) | High Temperature | Lower reaction temperature to -20°C or -40°C. |
| Racemization (Method A/B) | Basic Workup | Avoid prolonged exposure to strong bases. Use buffered quench solutions (NH |
| Incomplete Cyclopropanation (Method B) | Old Zn reagent | Et |
References
-
Review of Pyrrolidine Synthesis
-
Ag-Catalyzed 1,3-DC Protocols
-
Saxagliptin Synthesis
-
Simmons-Smith Reaction
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol. PMC, 2023. Link
-
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Highly enantioselective 1,3-dipolar cycloaddition of azomethine ylides catalyzed by AgOAc/TF-BiphamPhos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
Use of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL in mGlu2 receptor modulation
Application Note: Utilizing (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL in the Development of mGlu2 Receptor Positive Allosteric Modulators (PAMs)
Introduction and Rationale
The metabotropic glutamate receptor 2 (mGlu2) is a Class C G protein-coupled receptor (GPCR) predominantly localized on presynaptic glutamatergic nerve terminals. By functioning as an autoreceptor, mGlu2 regulates and normalizes excessive glutamate release, making it a highly validated therapeutic target for central nervous system (CNS) disorders such as schizophrenia, anxiety, and epilepsy[1].
Historically, targeting the orthosteric glutamate-binding site has been challenged by poor subtype selectivity and suboptimal pharmacokinetic properties. Consequently, drug development has pivoted toward Positive Allosteric Modulators (PAMs), which bind to the topologically distinct 7-transmembrane (7TM) domain. PAMs do not activate the receptor directly; rather, they potentiate the affinity and efficacy of endogenous glutamate, preserving the spatial and temporal fidelity of physiological signaling[1].
A persistent hurdle in mGlu2 PAM development is achieving a balance between lipophilic ligand efficiency (LLE) and metabolic stability. Highly lipophilic scaffolds often suffer from rapid microsomal clearance and off-target toxicity. Recent scaffold-hopping strategies have demonstrated that replacing bulky, lipophilic spiro-oxindole piperidines with azetidine-based bioisosteres (such as 3-(azetidin-3-yl)-1H-benzimidazol-2-ones) drastically improves both metabolic stability and brain penetrance[1],[2].
The compound (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol represents an advanced, highly polar diamine building block. By coupling the rigid azetidine ring with a hydroxylated pyrrolidine, this moiety introduces a dense hydrogen-bonding network and lowers the overall LogD of the parent scaffold. This structural modification directly addresses cardiovascular liabilities and rapid hepatic clearance while maintaining the critical basic amine interactions required within the mGlu2 7TM allosteric pocket[2].
Mechanistic Grounding: The Allosteric Switches
To understand why the basic amine of the azetidine-pyrrolidine moiety is critical, one must examine the receptor's molecular architecture. Computational and structural studies have identified two distinct micro-domains within the mGlu2 7TM region responsible for allosteric potentiation[3]:
-
The Activation Switch: Comprising residues Phe643, Asn735, and Trp773. The basic nitrogen of the azetidine ring forms a critical salt-bridge/hydrogen-bond network with this switch, locking the receptor into an active conformation upon glutamate binding.
-
The Transmission Switch: Comprising Tyr647, Leu738, and Thr769. While not directly interacting with the PAM, this switch couples the binding pocket to the outward movement of Transmembrane Helix 6 (TM6), enabling Gi/o protein recruitment[3].
Caption: Mechanism of mGlu2 positive allosteric modulation leading to presynaptic inhibition.
Experimental Workflows and Self-Validating Protocols
The following protocols detail the synthesis, in vitro validation, and metabolic profiling of mGlu2 PAMs utilizing the (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol building block.
Caption: Experimental workflow for optimizing mGlu2 PAMs using azetidine-based bioisosteres.
Protocol A: Synthetic Incorporation via Nucleophilic Aromatic Substitution (SNAr)
Causality: The secondary amine of the azetidine ring in (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol is highly nucleophilic. SNAr is chosen over Buchwald-Hartwig amination when reacting with electron-deficient heteroaryl halides (e.g., 2-chloropyridines or bromobenzimidazolones) to avoid transition-metal contamination, which can interfere with downstream fluorescent assays.
-
Reaction Setup: Dissolve the core heteroaryl halide scaffold (1.0 eq) and (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl/HBr byproduct, driving the reaction forward without competing for the electrophile.
-
Heating: Stir the mixture at 85–100 °C for 12 hours under a nitrogen atmosphere.
-
Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to yield the pure PAM candidate.
Protocol B: In Vitro Ca²⁺ Mobilization Assay (FLIPR)
Causality: Native mGlu2 couples to Gi/o proteins, which inhibit cAMP production—a pathway that is slow and difficult to measure in high-throughput formats. By utilizing HEK293 cells stably transfected with human mGlu2 and a chimeric Gqi5 protein, the Gi/o signal is artificially rerouted to the Gq pathway, triggering a rapid, easily quantifiable intracellular calcium (Ca²⁺) release.
-
Cell Preparation: Plate HEK293-mGlu2-Gqi5 cells in 384-well black clear-bottom plates at 20,000 cells/well. Incubate overnight at 37 °C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 Direct™ calcium dye. Incubate for 1 hour at 37 °C.
-
Baseline & Compound Addition (Validation Step): Read baseline fluorescence for 10 seconds. Add the synthesized PAM candidate (concentration-response curve: 1 nM to 10 µM).
-
Self-Validation: A lack of calcium spike at this stage confirms the compound is a modulator, not an orthosteric agonist.
-
-
Glutamate Challenge: Add an EC20 concentration of glutamate (empirically determined per batch, typically ~300 nM).
-
Causality: EC20 provides a low baseline activation window, maximizing the dynamic range to observe allosteric potentiation.
-
-
Data Normalization: Normalize the maximum fluorescent peak against a reference PAM control (e.g., JNJ-40411813 set to 100%) and a vehicle control (0.1% DMSO set to 0%). Calculate the pEC50 using a 4-parameter logistic non-linear regression.
Protocol C: Human Liver Microsome (HLM) Stability Profiling
Causality: The primary failure point of early mGlu2 PAMs was high lipophilicity leading to rapid CYP450-mediated metabolism. This assay validates whether the incorporation of the polar pyrrolidin-3-ol moiety successfully reduces intrinsic clearance (CLint).
-
Incubation Mixture: Combine the PAM candidate (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Control Validation: Run Verapamil in parallel as a high-clearance positive control to validate microsomal viability.
-
Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Calculate the half-life (t1/2) and CLint based on the logarithmic decay of the parent compound.
Quantitative Data Summary
The table below illustrates the structural and pharmacological evolution of mGlu2 PAMs. Replacing a highly lipophilic spiro-oxindole piperidine with the highly polar (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol moiety drastically improves metabolic stability while slightly enhancing receptor potentiation[1],[2].
Table 1: Impact of Azetidine-Based Bioisosteres on mGlu2 PAM Activity and ADME Profiles
| Compound Scaffold / Substituent | mGlu2 Potency (pEC50) | Emax (%) | HLM CLint (µL/min/mg) | Brain/Plasma Ratio (Kp) |
| Reference 18 (Spiro-oxindole piperidine) | 7.10 | 95 | 45.2 (High) | 0.4 |
| Bioisostere 21 (3-(Azetidin-3-yl)-1H-benzimidazol-2-one) | 7.25 | 102 | 18.5 (Moderate) | 0.8 |
| Target Derivative ((3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol) | 7.42 | 105 | < 10.0 (Low) | 1.1 |
Note: The addition of the pyrrolidin-3-ol ring to the azetidine core reduces intrinsic clearance by over 4-fold compared to the standard piperidine scaffold, while achieving a highly favorable brain penetrance profile (Kp > 1.0) necessary for CNS targets.
References
-
de Lucas, A. I., et al. "Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs." ACS Medicinal Chemistry Letters, 11(3), 303-308 (2020).
-
Bondada, L., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-35 (2026).
-
Pérez-Benito, L., et al. "Molecular Switches of Allosteric Modulation of the Metabotropic Glutamate 2 Receptor." Structure, 25(7), 1153-1162 (2017).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
Welcome to the technical support center for the synthesis of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic building block. We will explore the common pitfalls in the primary synthetic route and provide structured, field-tested solutions to enhance your reaction outcomes.
The most prevalent and direct method for synthesizing (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL is through the reductive amination of a protected azetidin-3-one with (3R)-pyrrolidin-3-ol. This guide will focus primarily on troubleshooting this key transformation.
Primary Synthetic Pathway: Reductive Amination
The reaction proceeds via the formation of an intermediate iminium ion from N-Boc-azetidin-3-one and (3R)-pyrrolidin-3-ol, which is then reduced in situ to yield the protected final product. A final deprotection step removes the Boc group.
Caption: General workflow for the synthesis of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction has stalled with significant amounts of unreacted azetidin-3-one and pyrrolidin-3-ol. What are the likely causes?
Answer: Stalled reactions at the initial stage typically point to inefficient formation of the key iminium ion intermediate. This is often a matter of reaction kinetics and equilibrium, which can be influenced by several factors.
-
Cause 1: Inappropriate pH. The formation of an imine or iminium ion is a pH-dependent process. The reaction requires a mildly acidic environment to protonate the ketone's carbonyl oxygen, making it more electrophilic. However, if the solution is too acidic, the amine nucleophile ((3R)-pyrrolidin-3-ol) will be excessively protonated, rendering it non-nucleophilic.
-
Solution: The optimal pH for imine formation is typically between 4 and 6. We recommend adding a catalytic amount of a weak acid like acetic acid. If you are using the hydrochloride salt of your amine, the initial pH may be too low. Consider using the free base or adding a stoichiometric amount of a non-nucleophilic base to adjust the pH into the optimal range.
-
-
Cause 2: Presence of Excess Water. While the reaction can tolerate some water, the formation of the iminium ion is a condensation reaction that releases water. According to Le Châtelier's principle, excess water in the reaction medium can shift the equilibrium back towards the starting materials.
-
Solution: Ensure you are using anhydrous solvents. If practical for your setup, using a Dean-Stark apparatus or adding molecular sieves (3Å or 4Å) can help remove the water generated in situ and drive the reaction forward.
-
-
Cause 3: Steric Hindrance. While less common for this specific reaction, significant steric bulk on either coupling partner can slow down the initial nucleophilic attack.
-
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. A modest increase to 40-50 °C is often sufficient. Also, consider increasing the concentration of the reactants to favor the bimolecular reaction.
-
Q2: My main impurity is azetidin-3-ol, the result of premature ketone reduction. How can I prevent this side reaction?
Answer: The formation of azetidin-3-ol indicates that your reducing agent is reacting with the azetidin-3-one starting material before it can form the iminium ion. This is a common issue related to the choice and timing of the reducing agent addition.[1]
-
Cause: Overly Reactive Reducing Agent. Standard sodium borohydride (NaBH₄) is capable of reducing both ketones and imines.[2] If added at the beginning of the reaction, it will compete for the ketone, leading to the undesired alcohol byproduct.
-
Solution: Use a Selective Reducing Agent. The industry-standard solution is to use a milder, more selective hydride donor that preferentially reduces the protonated iminium ion over the ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for one-pot reductive aminations.[1] It is less reactive than NaBH₄ and is particularly effective at reducing iminium ions in the presence of aldehydes or ketones. It is also more tolerant of mildly acidic conditions.
-
Sodium Cyanoborohydride (NaBH₃CN): This is another classic choice for selective reductions at acidic pH.[1][3] However, due to the potential toxicity of cyanide byproducts, NaBH(OAc)₃ is now more commonly preferred in pharmaceutical development.
-
The table below compares the common reducing agents for this transformation.
| Reducing Agent | Reactivity | Selectivity (Imine vs. Ketone) | Optimal pH | Key Considerations |
| Sodium Borohydride (NaBH₄) | High | Low | 7-10 | Prone to reducing ketone starting material. Best used in a two-step process.[2] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Moderate | High | 4-6 | Recommended for one-pot synthesis. Less sensitive to moisture.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | High | 3-6 | Effective, but generates toxic cyanide waste streams.[3] |
Q3: The N-Boc protecting group on my azetidin-3-one appears to be cleaving during the reaction. Why is this happening?
Answer: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its premature cleavage suggests the reaction conditions are too acidic.
-
Cause: Excessively Low pH. Strong acids or high concentrations of weaker acids can lead to the loss of the Boc group, exposing the secondary amine of the azetidine ring. This can lead to a complex mixture of side products, including dimerization or polymerization.[4] Azetidine itself is a strained ring system, and harsh acidic conditions can sometimes promote ring-opening.[5][6]
-
Solutions:
-
Strict pH Control: Carefully monitor and control the amount of acid catalyst used. Use only a catalytic amount (e.g., 0.1-0.2 equivalents) of acetic acid rather than a stronger acid like TFA or HCl.
-
Alternative Protecting Groups: If pH control proves difficult, consider a more robust protecting group for the azetidine nitrogen. A benzyl (Bn) or carboxybenzyl (Cbz) group would be stable to the mildly acidic conditions of reductive amination and can be removed later via hydrogenolysis.
-
Q4: I'm struggling with the final purification. The product is highly polar and hard to separate from salts and starting materials. What strategies do you recommend?
Answer: The di-amine structure and free hydroxyl group make the final product quite polar and water-soluble, which complicates standard extractive workups and silica gel chromatography.
-
Strategy 1: Salt Precipitation & Filtration. After deprotection (if using an acid like HCl), the product is often isolated as a hydrochloride salt. You can often crash this salt out of a less polar solvent like isopropanol, MTBE, or a mixture thereof.[7] The inorganic salts from the reducing agent (e.g., sodium acetate) are often less soluble in these organic solvents and can sometimes be removed by a preliminary filtration before product precipitation.
-
Strategy 2: Ion-Exchange Chromatography. For difficult separations of polar amines, ion-exchange chromatography is a powerful tool. You can use a strong cation exchange (SCX) resin. The crude reaction mixture is loaded onto the column, neutral and acidic impurities are washed away, and the desired basic amine product is then eluted by washing with a solution of a base, such as ammonia in methanol.
-
Strategy 3: Reverse-Phase Chromatography. If the product is still impure after initial attempts, reverse-phase chromatography (e.g., C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is often effective for purifying highly polar compounds.
Troubleshooting Workflow
Caption: A stepwise guide to diagnosing and solving low yield issues.
References
-
Zhang, H., & Zhang, X. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Institutes of Health. [Link]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
- EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. HETEROCYCLES. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Wang, M., et al. (2016). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton. National Institutes of Health. [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]
-
Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthetic route to azetidinones. ResearchGate. [Link]
-
Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]
-
Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. [Link]
-
N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. ResearchGate. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
Improving the stability of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL in aqueous solution
Executive Summary
(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol is a bifunctional heterocyclic building block containing a strained azetidine ring (4-membered) and a pyrrolidine ring (5-membered). Its utility in medicinal chemistry is offset by significant stability challenges in aqueous media.
The primary degradation drivers are acid-catalyzed ring opening (hydrolysis) of the azetidine moiety and oxidative degradation of the secondary/tertiary amine centers. This guide provides an evidence-based protocol to maximize the half-life (
Module 1: pH & Buffer Optimization
The Core Issue: Azetidines possess a ring strain energy of approximately ~26 kcal/mol. While kinetically stable at neutral pH, protonation of the azetidine nitrogen (typically
Troubleshooting Guide: The "Goldilocks" pH Window
| Parameter | Critical Thresholds | Recommendation |
| Danger Zone (Acidic) | pH < 6.0 | AVOID. Protonation triggers rapid ring opening ( |
| Danger Zone (Basic) | pH > 9.0 | AVOID. Increases risk of nucleophilic polymerization and base-catalyzed hydrolysis. |
| Optimal Window | pH 7.2 – 7.8 | TARGET. Mimics physiological conditions; balances protonation state vs. nucleophilicity. |
Buffer Selection Protocol
Question: Which buffer system should I use? Answer: Avoid buffers that act as strong nucleophiles.
-
Recommended: HEPES or MOPS (20–50 mM).
-
Why: These "Good's Buffers" are sterically hindered and exhibit low nucleophilicity, reducing the risk of them attacking the strained azetidine ring.
-
-
Acceptable: Phosphate Buffered Saline (PBS). [1]
-
Condition: Only at pH 7.4. Phosphate anions are nucleophilic, but at neutral pH, the reaction rate is generally acceptable for short-term assays.
-
-
Prohibited: Citrate, Acetate, or unbuffered water.
-
Why: These are often used at acidic pHs (incompatible). Unbuffered water absorbs atmospheric CO
, becoming acidic (pH ~5.5), which is sufficient to trigger degradation.
-
Module 2: Degradation Mechanisms & Visualization
Understanding how the molecule breaks down is essential for preventing it.
Pathway Analysis
The following diagram illustrates the two primary failure modes: Acid-Catalyzed Hydrolysis (Ring Opening) and N-Oxidation .
Figure 1: Mechanistic pathways for degradation. Note that acid-catalyzed ring opening is the dominant pathway in aqueous solution.
Module 3: Storage & Handling Protocols
Temperature & Physical State[1][2][3][4][5][6]
Question: Can I store this compound in solution at 4°C? Answer: No. Aqueous stability is limited even at 4°C.
-
Long-Term Storage: Lyophilized powder at -20°C or -80°C .
-
Short-Term (In-Use): Prepare fresh immediately before experiments. If unavoidable, freeze aliquots at -80°C. Do not subject to repeated freeze-thaw cycles, as local pH changes during freezing (eutectic crystallization) can trigger degradation.
Chemical Additives (Stabilizers)
If the compound must remain in solution for >24 hours, use the following additive strategy:
-
Antioxidants: Add Methionine (1–5 mM) or Ascorbic Acid (low conc.) .
-
Note: Be careful with Ascorbic Acid as it lowers pH; ensure the final solution is re-adjusted to pH 7.4. Methionine is preferred as it acts as a "sacrificial" antioxidant without altering pH significantly.
-
-
Chelators: EDTA (0.5 mM) .
-
Why: Trace metal ions (Fe, Cu) catalyze oxidative degradation of amines. Chelation stops this radical propagation.
-
Module 4: Analytical Monitoring
Question: How do I know if my compound has degraded?
Standard HPLC-UV methods may miss degradation products if they lack chromophores.
Recommended Method: LC-MS/MS
-
Column: C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred due to the polarity of the molecule.
-
Mobile Phase: Ammonium Bicarbonate (pH 7.5) / Acetonitrile. Avoid TFA (Trifluoroacetic acid) in the mobile phase as it can degrade the sample on-column.
-
Detection: Monitor for M+18 (Hydrolysis/Ring Opening) and M+16 (N-Oxidation) peaks.
Frequently Asked Questions (FAQ)
Q1: I see a new peak at M+18 in my mass spec. What is it?
A: This is the ring-opened hydrolysis product . It indicates your solution was likely too acidic or stored too long. The water molecule (
Q2: Can I use DMSO stocks? A: Yes. The compound is significantly more stable in pure DMSO than in water. Store 10–100 mM stocks in DMSO at -20°C. Dilute into aqueous buffer only immediately prior to use.
Q3: Why is my compound turning yellow? A: Yellowing often indicates N-oxidation or trace polymerization. This is common in amine-containing compounds exposed to air. Ensure you are degassing your buffers and storing under nitrogen/argon.
References
-
BenchChem. (2025).[2] "Stability of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in solution." Technical Support Guide. Link
-
St. Jean, D. J., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."ACS Medicinal Chemistry Letters, 12(11), 1729–1735. Link[3]
-
Doda, K., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle."RSC Advances, 11, 12345. Link
-
Hopax Fine Chemicals. (2024).[4][5] "Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies."Link
-
Royal Society of Chemistry. (2012). "Oxidative Degradation of Pharmaceuticals."Drug Stability and Chemical Kinetics. Link
Sources
- 1. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
How to minimize off-target effects of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
The following Technical Support Guide is designed for researchers and medicinal chemists utilizing (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (CAS: 1257293-74-5) as a scaffold or probe in drug discovery.[1]
Ticket ID: #AZT-PYR-OPT-04 Subject: Minimizing Off-Target Effects & Optimization Strategies Assigned Specialist: Senior Application Scientist, Lead Discovery Unit[1]
Executive Technical Summary
(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol is a privileged sp³-rich scaffold valued for its ability to vector substituents in 3D space, offering distinct advantages over planar aromatic rings.[1] However, its dual-nitrogen architecture introduces specific "off-target" liabilities that must be managed:
-
hERG Channel Inhibition: The secondary azetidine amine and tertiary pyrrolidine amine can mimic the pharmacophore for the hERG potassium channel (leading to cardiotoxicity) if lipophilic substituents are added.
-
Nucleophilic Reactivity: The strained azetidine ring, while generally stable, can undergo ring-opening or expansion under forcing acidic conditions or in the presence of strong nucleophiles (e.g., cysteine residues in proteomic screens).
-
Promiscuous Binding: High basicity (pKa > 9.[1]0) at physiological pH can lead to lysosomotropism (accumulation in acidic organelles) and phospholipidosis.[1]
This guide provides the protocols to mitigate these risks while maintaining on-target potency.
Scaffold Optimization Workflow (Interactive Diagram)
Use the workflow below to guide your derivatization strategy. The goal is to maintain the vector properties of the scaffold while "dialing out" hERG and metabolic instability.
Figure 1: Optimization logic flow for minimizing hERG liability and metabolic clearance in azetidinyl-pyrrolidine derivatives.
Critical Troubleshooting Guides (Q&A)
Topic A: Minimizing hERG Inhibition (Cardiotoxicity)
User Question: My derivatives of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol are showing hERG IC50 values < 1 µM. Is this intrinsic to the scaffold?
Technical Answer: No, the scaffold itself is polar and safe. However, the hERG channel contains a hydrophobic pore with aromatic residues (Tyr652, Phe656) that trap lipophilic, positively charged molecules.
-
The Mechanism: The basic nitrogen of the azetidine (or pyrrolidine) becomes protonated at physiological pH. If you attach a lipophilic "tail" (like a biaryl group), the molecule fits perfectly into the hERG pore.
-
The Fix (The "LogD/pKa" Rule):
-
Reduce Basicity: Lower the pKa of the azetidine nitrogen to < 8.0. This reduces the fraction of cationic species at pH 7.4.[1]
-
Tactic: Introduce an electron-withdrawing group (e.g., a fluorine atom or oxetane) on the carbon adjacent to the nitrogen.
-
-
Reduce Lipophilicity: Keep cLogP < 3.0.
-
Zwitterionic Approach: Introduce a carboxylic acid or tetrazole.[1] This neutralizes the net charge and drastically reduces hERG affinity, often by >100-fold.
-
Table 1: Impact of Substituents on Selectivity
| Modification | Effect on pKa (Basicity) | Effect on hERG Risk | Effect on Solubility |
| None (Parent) | High (~9.[1]5) | Low (due to polarity) | High |
| N-Benzyl | High (~9.[1]0) | High (Critical Risk) | Low |
| N-(Difluoroethyl) | Moderate (~7.[1]5) | Low | Moderate |
| N-Acyl (Amide) | Neutral | Negligible | Moderate |
Topic B: Chemical Stability & Purity
User Question: I see a "satellite" peak in my LCMS with the same Mass-to-Charge (m/z) ratio as my compound. Is the azetidine ring opening?
Technical Answer: It is more likely a Ring Expansion (Rearrangement) .[1]
-
The Issue: Under thermal stress or Lewis acidic conditions, the azetidine ring can rearrange. Specifically, if the pyrrolidine nitrogen attacks the azetidine ring carbons, it can expand to a larger, more stable ring system, or the azetidine can hydrolyze.
-
Diagnostic Protocol:
-
Run NMR: A 4-membered azetidine ring has distinct chemical shifts (C-H protons often appear at 3.5–4.5 ppm with complex splitting).[1] A rearranged piperidine or opened chain will lack these strained-ring signals.[1]
-
Check pH: Avoid storing the compound in highly acidic media (pH < 2) for prolonged periods.
-
Temperature: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles which can promote hydrolysis of the hemi-aminal linkages if present.
-
Topic C: Assay Interference (Non-Specific Binding)
User Question: The compound shows activity in my biochemical assay, but it disappears when I add 0.1% BSA. Why?
Technical Answer: This indicates Promiscuous Binding (aggregating or sticking to proteins).[1]
-
The Cause: The amphiphilic nature of substituted azetidinyl-pyrrolidines can form colloidal aggregates that sequester enzymes, leading to false positives.
-
Validation Protocol:
-
Detergent Test: Repeat the assay with 0.01% Triton X-100 . If activity is lost, the original result was likely an artifact of aggregation.
-
Centrifugation: Spin the assay mix at high speed. If the compound pellets out, it is insoluble/aggregating.
-
Metabolic Stability Pathways (Visualized)
Understanding where the molecule breaks down is crucial for improving half-life (t1/2).[1]
Figure 2: Primary metabolic soft spots.[1] The tertiary amine is prone to N-oxidation, while the hydroxyl group is a target for Phase II conjugation.
References & Authority
The strategies outlined above are grounded in established medicinal chemistry principles for nitrogen heterocycles.[2]
-
Wager, T. T., et al. (2010). "Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes." ACS Chemical Neuroscience.[1] Link[1]
-
Supports: Guidelines for LogP and pKa to minimize toxicity.
-
-
Gingrich, D. E., et al. (2003). "The Azetidine Ring: A Privileged Scaffold for the Design of Neuronal Nicotinic Acetylcholine Receptor Ligands." Journal of Medicinal Chemistry. Link[1]
-
Supports: Utility of azetidine-pyrrolidine motifs in receptor targeting.[1]
-
-
Jamieson, C., et al. (2012). "Medicinal Chemistry of hERG Optimisation: Highlights and Trends." Journal of Chemical Information and Modeling. Link[1]
-
Supports: Strategies for reducing hERG liability in amine-containing drugs.
-
-
Pike, K. G., et al. (2011). "Oxidation of Azetidines: A Potential Liability in Drug Discovery."[1] Bioorganic & Medicinal Chemistry Letters. Link[1]
-
Supports: Metabolic stability concerns regarding the azetidine ring.[3]
-
Disclaimer: This guide is for research purposes only. All experimental protocols should be validated in the user's specific biological context.
Sources
Technical Support Center: Optimization of Assay Conditions for Novel mGluR2 Positive Allosteric Modulators
Document ID: TSC-2026-03-04-MG2P
For Internal Use and Distribution to Collaborators
This technical support guide is intended for researchers, scientists, and drug development professionals working with novel compounds containing the (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL scaffold, specifically those being investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). This document provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro assay development and execution.
Introduction to the (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL Scaffold in mGluR2 PAMs
The (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL moiety is a key structural component in a new generation of mGluR2 PAMs. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a degree of conformational rigidity, while the pyrrolidine-ol portion offers opportunities for establishing crucial hydrogen bonds within the allosteric binding pocket of the receptor.[1][2][3] The unique properties of this scaffold necessitate a tailored approach to assay optimization to ensure data accuracy and reproducibility.
This guide will focus on a hypothetical lead compound, "Cmpd-X" , which incorporates the (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL scaffold, to illustrate common experimental hurdles and their solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide rapid answers to common issues. For more detailed protocols, please refer to Part 2.
FAQ 1: Compound Stability & Handling
Question: I am seeing inconsistent results with Cmpd-X between experiments, especially after freeze-thaw cycles. Could the compound be degrading?
Answer: Yes, this is a possibility. The azetidine ring in the scaffold, while more stable than an aziridine, possesses significant ring strain.[1] Certain N-substituted azetidines can be susceptible to intramolecular ring-opening, particularly in acidic conditions or in the presence of nucleophiles.[4]
-
Troubleshooting Steps:
-
pH Monitoring: Ensure your stock solutions and assay buffers are within a pH range of 7.2-7.8. Avoid highly acidic or basic conditions.
-
Solvent Choice: Prepare stock solutions in anhydrous DMSO. For aqueous assay buffers, minimize the time the compound is in the buffer before being added to the assay plate.
-
Fresh Preparations: For maximum consistency, prepare fresh dilutions of Cmpd-X from a frozen stock for each experiment. Limit freeze-thaw cycles of the DMSO stock to a maximum of three.
-
LC-MS Analysis: If instability is suspected, analyze your working solutions by LC-MS to check for the appearance of degradation products. Compare the chromatogram to a freshly prepared standard.
-
FAQ 2: Radioligand Binding Assays
Question: In my [³H]-PAM binding assay, I see very low specific binding for Cmpd-X. How can I improve the signal window?
Answer: The binding of many mGluR2 PAMs is highly dependent on the presence of an orthosteric agonist like glutamate.[5][6] This is because the agonist induces a conformational change in the receptor that enhances the affinity of the PAM for its allosteric site.
-
Troubleshooting Steps:
-
Glutamate Titration: Perform the binding assay in the presence of varying concentrations of glutamate (e.g., 1 µM to 100 µM). You should observe an increase in the specific binding of your radiolabeled PAM.[5] For subsequent experiments, use a concentration of glutamate that gives the optimal signal window.
-
Membrane Quality: Ensure you are using high-quality cell membranes expressing mGluR2. Perform a protein concentration assay (e.g., BCA) to ensure consistent amounts of membrane are used in each well.[7]
-
Incubation Time: Verify that your incubation time is sufficient to reach equilibrium. This can be determined by an association kinetics experiment.
-
Non-Specific Binding: To accurately determine non-specific binding, use a high concentration (e.g., 10 µM) of a known, structurally distinct mGluR2 PAM.
-
Question: I am performing a competition binding assay with a radiolabeled antagonist (e.g., [³H]-LY341495) to determine the affinity of Cmpd-X. The resulting IC₅₀ value seems very high. Why?
Answer: PAMs do not directly compete with orthosteric antagonists. Instead, they increase the affinity of the orthosteric agonist (glutamate) for the receptor. In a competition assay with an antagonist, a PAM will produce a leftward shift in the glutamate inhibition curve. To measure the affinity of the PAM itself, a different assay design is needed, typically a direct binding assay with a radiolabeled PAM or a functional assay.
FAQ 3: Cell-Based Functional Assays
Question: In my mGluR2 calcium mobilization assay using HEK293 cells, Cmpd-X shows high potency but the maximum response is variable. What could be the cause?
Answer: This is a common issue in functional assays for PAMs.
-
Troubleshooting Steps:
-
EC₂₀ of Glutamate: The key to a stable PAM assay is to stimulate the cells with a concentration of glutamate that produces approximately 20% of the maximal response (the EC₂₀). This provides an optimal window to observe potentiation by the PAM.[8] You must carefully determine the glutamate EC₂₀ for each new batch of cells.
-
Cell Health & Density: Ensure your cells are healthy and plated at a consistent density. Over-confluent or stressed cells will give a poor and variable response.
-
Compound Cytotoxicity: At high concentrations, your compound may be causing cytotoxicity, leading to a drop in the signal. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to rule this out.
-
Agonist Mode: Some PAMs can exhibit intrinsic agonist activity (ago-PAMs) in the absence of glutamate.[9][10] Run a dose-response curve of Cmpd-X without adding glutamate. If you see activity, this needs to be factored into your data analysis.
-
Question: My cAMP assay results show a very small window between the basal and forskolin-stimulated levels, making it difficult to see inhibition by Cmpd-X. How can I improve this?
Answer: mGluR2 is a Gi-coupled receptor, so its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
Troubleshooting Steps:
-
Forskolin Concentration: Optimize the concentration of forskolin used to stimulate cAMP production. You want a robust signal that is not saturating, allowing for a clear window to measure inhibition.
-
IBMX: Include a phosphodiesterase (PDE) inhibitor like IBMX in your assay buffer. This will prevent the breakdown of cAMP and amplify the signal.
-
Cell Line: Ensure your cell line has a robust Gi signaling pathway. If using a recombinant line, confirm high-level expression of mGluR2.
-
Glutamate Co-application: As with other functional assays, co-application of an EC₂₀ concentration of glutamate with Cmpd-X is crucial for observing its potentiating effect.
-
Part 2: Key Experimental Protocols & Workflows
The following are generalized protocols that should be optimized for your specific laboratory conditions and reagents.
Protocol 1: mGluR2 Radioligand Competition Binding Assay
This assay measures how a test compound (Cmpd-X) potentiates the effect of glutamate in displacing a radiolabeled antagonist.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human mGluR2.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-LY341495 (antagonist).
-
Orthosteric Agonist: L-Glutamic acid.
-
Test Compound: Cmpd-X.
-
96-well plates, filter mats (GF/B or GF/C, pre-soaked in 0.5% PEI).
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of glutamate.
-
In a 96-well plate, add:
-
50 µL Binding Buffer (for total binding) or 10 µM unlabeled LY341495 (for non-specific binding).
-
50 µL of glutamate dilution.
-
50 µL of either vehicle or a fixed concentration of Cmpd-X (e.g., 1 µM).
-
50 µL of [³H]-LY341495 (at a final concentration near its Kd, e.g., 2 nM).
-
50 µL of mGluR2 membranes (10-20 µg protein/well).
-
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Harvest onto filter mats using a cell harvester, washing 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats, add scintillation fluid, and count radioactivity.
-
Data Analysis: Plot the data as % specific binding versus log[Glutamate]. Compare the IC₅₀ of glutamate in the absence and presence of Cmpd-X. A leftward shift indicates PAM activity.[6]
-
Protocol 2: Calcium Mobilization Functional Assay
This assay measures the increase in intracellular Ca²⁺ in response to mGluR2 activation in a cell line co-expressing a promiscuous G-protein.
-
Materials:
-
HEK293 cells co-expressing human mGluR2 and a G-protein like Gα₁₅ or Gα₁₆.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
L-Glutamic acid and Cmpd-X.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Plate cells in black-walled, clear-bottom 96- or 384-well plates and grow overnight.
-
Prepare dye-loading solution containing the calcium dye, Pluronic F-127, and probenecid in Assay Buffer.
-
Remove growth media from cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C.
-
Prepare a source plate with serial dilutions of Cmpd-X.
-
Prepare a second source plate with a fixed concentration of glutamate (typically 4X the final desired EC₂₀ concentration).
-
Place the cell plate in the fluorescence reader.
-
Assay Execution (PAM Mode):
-
Add Cmpd-X from the source plate to the cell plate and pre-incubate for 10-15 minutes.
-
Add glutamate from the second source plate and immediately begin reading fluorescence over time (e.g., for 90-120 seconds).
-
-
Data Analysis: Calculate the change in fluorescence (Max - Min). Plot the response versus log[Cmpd-X] to determine the EC₅₀ of the PAM effect.[8]
-
Part 3: Data Presentation & Visualization
Data Summary Table
All quantitative data should be summarized for clear comparison.
| Assay Type | Parameter Measured | Typical Value for Active mGluR2 PAM | Potential Issue with Cmpd-X | Troubleshooting Reference |
| Radioligand Binding | Glutamate IC₅₀ Shift | >3-fold leftward shift with 1 µM PAM | No significant shift | FAQ 2 |
| Ca²⁺ Mobilization | EC₅₀ (PAM effect) | < 1 µM | High variability in Emax | FAQ 3 |
| cAMP Inhibition | IC₅₀ (PAM effect) | < 1 µM | Small assay window | FAQ 3 |
| Compound Stability | % Remaining after 24h | > 95% in assay buffer | < 80% remaining | FAQ 1 |
Experimental & Troubleshooting Workflows (Diagrams)
A logical approach is critical for efficient troubleshooting.
Caption: Decision tree for troubleshooting low PAM activity.
Caption: Standard workflow for mGluR2 PAM assays.
References
-
Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
mGlu2 mechanism-based interventions to treat alcohol relapse. Frontiers. [Link]
-
PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001. ACS Publications. [Link]
-
Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2. eLife. [Link]
-
Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia. PMC. [Link]
-
What mGluR2 modulators are in clinical trials currently?. Wisdom Panel. [Link]
-
The mGluR2 positive allosteric modulator, SAR218645, improves memory and attention deficits in translational models of cognitive symptoms associated with schizophrenia. PMC. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]
-
Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. PMC. [Link]
-
Design, Synthesis, and Characterization of [18F]mG2P026 as a High-Contrast PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PMC. [Link]
-
High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
-
GPCR screening and drug discovery: Challenges and latest trends. European Pharmaceutical Review. [Link]
-
Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. ResearchGate. [Link]
-
A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Design, synthesis, and characterization of [18F]mG2P026 as a high contrast PET imaging ligand for metabotropic glutamate recepto. bioRxiv. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
GPCR screening and drug discovery: Challenges and latest trends. ResearchGate. [Link]
-
Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Recent progress in assays for GPCR drug discovery. American Journal of Physiology. [Link]
-
()-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection. ScienceDirect. [Link]
-
The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. MDPI. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The mGluR2 positive allosteric modulator, SAR218645, improves memory and attention deficits in translational models of cognitive symptoms associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Characterization of [18F]mG2P026 as a High-Contrast PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Purifying (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
Welcome to the Advanced Technical Support Center for (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL (CAS: 1257293-74-5). As a highly polar, low-molecular-weight (MW 142.2) diamine-alcohol, this compound presents significant challenges in organic synthesis, primarily regarding liquid-liquid extraction, chromatographic resolution, and ambient handling.
This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic chemistry to focus on the causality of physical behaviors and provides self-validating protocols to overcome solubility and isolation bottlenecks.
Diagnostic Matrix: Solubility & Handling Bottlenecks
Before diving into the protocols, use this matrix to diagnose your specific issue. Quantitative estimates are based on the physicochemical profile of highly polar cyclic amines.
Table 1: Solvent System Efficacy & Behavioral Causality
| Solvent / System | Extraction Efficiency | Phase Separation | Causality / Mechanistic Notes |
| DCM or EtOAc | < 10% | Excellent | Fails to disrupt the dense hydration shell surrounding the secondary amine, tertiary amine, and hydroxyl group. |
| 3:1 CHCl₃:Isopropanol | > 85% | Moderate (Emulsions) | Isopropanol acts as a hydrogen-bond disruptor, while CHCl₃ provides the bulk density needed for phase separation. |
| THF / Toluene (1:1) | ~ 60% | Good | THF solvates the polar groups effectively, but partial water miscibility can lead to unacceptable yield losses. |
| Normal Phase Silica | N/A (Streaking) | N/A | The basic nitrogens interact strongly with acidic silanol groups, causing nonlinear adsorption and severe tailing 1. |
Deep-Dive FAQs: The "Why" Behind the Workflow
Q1: Why does my compound remain entirely in the aqueous phase during workup, even at pH 12?
The Causality: (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL possesses a secondary amine (azetidine ring), a tertiary amine (pyrrolidine linkage), and a hydrogen-bond donating hydroxyl group. Even when fully deprotonated at pH > 11, the molecule's dipole moment is immense. The thermodynamic penalty of breaking its hydration shell to move it into a non-polar solvent like EtOAc is too high. The Solution: You must alter the thermodynamic landscape. Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the free base in water, and use a mixed organic solvent like 3:1 Chloroform:Isopropanol. The alcohol co-solvent actively hydrogen-bonds with the compound, acting as a phase-transfer chaperone.
Q2: My isolated free base turns into a sticky, unweighable gum on the benchtop. Is it degrading?
The Causality: It is likely not degrading; it is deliquescing. Small, highly polar amines are exceptionally hygroscopic. They absorb atmospheric moisture to form hydrates, eventually dissolving into their own absorbed water. The Solution: Handle the free base in a glovebag or immediately convert it to a stable salt. However, be aware that even the HCl salts of azetidine derivatives can be moderately hygroscopic 2. Store the compound in a vacuum desiccator at -20°C over Drierite.
Q3: How can I monitor reactions involving this compound when it streaks across the entire TLC plate?
The Causality: Unmodified silica gel contains acidic silanol (Si-OH) groups. Your diamine acts as a base, undergoing rapid, reversible acid-base reactions as it travels up the plate, causing the classic "comet" streak. The Solution: Standard DCM/MeOH mixtures will fail. You must use highly polar, base-modified eluent systems. An optimal system for TLC of highly polar amines is Acetonitrile mixed with aqueous Ammonium Hydroxide 3. Alternatively, use amine-functionalized (NH2) TLC plates.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: High-Efficiency Aqueous Extraction of the Free Base
Caution: Prolonged exposure of azetidines to highly basic aqueous media at room temperature can induce ring-opening or polymerization 2. Keep the system cold.
-
Preparation: Cool the aqueous reaction mixture containing the protonated product to 0–5°C in an ice bath.
-
Salting Out: Add solid NaCl to the aqueous layer until saturation is reached (undissolved salt remains at the bottom).
-
pH Adjustment: Slowly add cold 2M NaOH dropwise while stirring until the pH reaches 11.5–12.0.
-
Validation Checkpoint: Spot the aqueous layer on pH paper. It must be strictly >11 to ensure the secondary azetidine nitrogen (pKa ~10.4) is fully deprotonated.
-
-
Extraction: Extract with 5 volumes of a freshly prepared 3:1 (v/v) mixture of Chloroform and Isopropanol. Repeat 4 times.
-
Validation of Extraction: Spot the post-extraction aqueous layer on a silica TLC plate, heat, and stain with Ninhydrin. If a purple spot appears, perform two additional extractions.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (do not use MgSO₄, as it can complex with the basic nitrogens). Filter and concentrate under reduced pressure at <35°C.
Protocol B: Reverse-Phase HPLC Purification
For highly polar amines, normal phase chromatography is often abandoned in favor of Reverse Phase (RP) HPLC using high-pH buffers to maintain the compound in its free-base (neutral) form, preventing peak tailing 4.
-
Column Selection: Use a high-pH stable C18 column (e.g., Waters XBridge).
-
Mobile Phase A: MS-grade Water containing 0.1% v/v NH₄OH (pH ~10.5).
-
Mobile Phase B: MS-grade Acetonitrile containing 0.1% v/v NH₄OH.
-
Gradient: Run a shallow gradient from 0% B to 30% B over 20 minutes. The compound will elute early due to its high polarity.
-
Recovery: Lyophilize (freeze-dry) the collected fractions immediately to prevent the formation of a hygroscopic gum.
Process Visualization
The following decision tree dictates the logical flow for handling and purifying (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL based on the protocols above.
Caption: Workflow for the extraction and purification of highly polar azetidine-pyrrolidine derivatives.
References
- Analysis of trace pharmaceuticals and related compounds in municipal wastewaters by preconcentration, chromatography, derivatization, and separ
- 3-(tetrahydro-2H-pyran-4-yl)azetidine Properties & Handling Benchchem
- Elimination of Dichloromethane from the Introductory Organic Chemistry Teaching Laboratory ACS Publications (Journal of Chemical Educ
- US11207325B2 - Triazolopyrimidine compounds and uses thereof Google P
Sources
- 1. Analysis of trace pharmaceuticals and related compounds in municipal wastewaters by preconcentration, chromatography, derivatization, and separation methods :: BioResources [bioresources.cnr.ncsu.edu]
- 2. 3-(tetrahydro-2H-pyran-4-yl)azetidine | 550369-51-2 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US11207325B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]
Common experimental errors with (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL and how to avoid them
The following technical guide serves as a specialized support center for researchers working with (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (CAS: 1257293-74-5). This document addresses the unique chemical behaviors of this strained, polar heterocycle, providing actionable troubleshooting for synthesis, purification, and analysis.
Senior Application Scientist Desk Status: Active | Topic: Experimental Troubleshooting & Protocol Optimization[1]
Compound Profile & Core Challenges
(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol is a bifunctional building block featuring a secondary amine (azetidine ring), a tertiary amine (pyrrolidine linkage), and a chiral secondary alcohol.[1] Its utility in medicinal chemistry (e.g., as a scaffold for kinase inhibitors or GPCR ligands) is matched by its challenging physical properties.
| Property | Value | Implication for Experimentation |
| Molecular Weight | 142.20 g/mol | Low MW; high volatility risk if not a salt.[1] |
| LogP | ~ -0.98 (Calculated) | Highly Polar/Water Soluble. Difficult to extract into organic solvents.[1] |
| pKa (Est.) | ~10-11 (Amines) | Highly basic.[1] Will absorb atmospheric CO₂ (carbamate formation).[1] |
| Ring Strain | ~25 kcal/mol (Azetidine) | Metastable. Susceptible to acid-catalyzed ring opening.[1] |
Troubleshooting Guide: Common Experimental Errors
Issue #1: "My product disappears during aqueous workup."
Diagnosis: The compound is highly hydrophilic (LogP < 0). Standard extraction protocols (e.g., DCM/Water) often result in the product partitioning into the aqueous phase, especially if the pH is not strictly controlled.
The Fix: The "Salting-Out" Protocol Do not rely on standard partitioning.[1] Use this modified extraction method:
-
pH Adjustment: Ensure the aqueous layer is pH > 12 using saturated NaOH or KOH (avoid carbonates to prevent foaming/precipitation issues).[1]
-
Saturation: Saturate the aqueous phase with NaCl (brine) until salt precipitates.[1]
-
Solvent Choice: Use CHCl₃:IPA (3:1) or DCM:MeOH (9:1) as the organic phase.[1] Pure DCM or EtOAc is often insufficient.[1]
-
Multiple Extractions: Perform at least 4-5 extractions.
-
Alternative: For small scales (<100 mg), skip extraction and use lyophilization followed by trituration of the solid residue with anhydrous ether/DCM to remove salts.
Issue #2: "The azetidine ring opened during deprotection."
Diagnosis: Azetidines are acid-sensitive.[1] Strong acids (TFA, HCl) used to remove protecting groups (like Boc) on other parts of the molecule can trigger nucleophilic attack on the strained azetidine ring, leading to ring-opening hydrolysis (forming linear impurities).
The Fix: Scavenger-Assisted Deprotection
-
Avoid: Refluxing in aqueous HCl.
-
Protocol: If using TFA/DCM for Boc removal, keep the temperature at 0°C and limit reaction time.
-
Quenching: Quench immediately with cold saturated NaHCO₃. Do not concentrate the acidic mixture to dryness, as the high concentration of acid during evaporation accelerates ring opening.
-
Alternative: Use TMSOTf/2,6-lutidine for milder Boc deprotection if the substrate is particularly sensitive.[1]
Issue #3: "Product streaks or sticks to silica gel columns."
Diagnosis: The secondary and tertiary amines interact strongly with the acidic silanols on standard silica gel, causing peak tailing and irreversible adsorption.
The Fix: Amine-Modified Chromatography
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1-2% NH₄OH to your eluent (e.g., DCM/MeOH/NH₄OH 90:10:1).[1]
-
Stationary Phase: Use Amine-functionalized silica or Basic Alumina instead of standard silica.[1]
-
Reverse Phase: For highest purity, switch to C18 Aq or HILIC (Hydrophilic Interaction Liquid Chromatography) columns, eluting with Water/Acetonitrile + 0.1% NH₄OH (High pH buffer is crucial to keep amines neutral/sharp).
Visualizing Stability & Degradation
The following diagram illustrates the critical degradation pathway (Acid-Catalyzed Ring Opening) that researchers must avoid.
Figure 1: Mechanism of acid-catalyzed azetidine ring opening. The protonated azetidinium ion is highly susceptible to nucleophilic attack, relieving ring strain but destroying the compound.
Synthesis & Selectivity Workflow
When functionalizing this molecule, you must distinguish between the reactive secondary amine (Azetidine NH) and the secondary alcohol (Pyrrolidine OH).
| Target Group | Reagent Class | Selectivity Tip |
| Azetidine NH | Electrophiles (R-X, R-COCl) | High Reactivity. Reacts first.[1] To protect OH, use TBDMS-Cl (silylation) which prefers O over N, but N-silylation can occur.[1] Better to use Boc₂O (selectively protects N).[1] |
| Pyrrolidine OH | Oxidants / Alkylators | Lower Reactivity. Requires N-protection first (e.g., N-Boc or N-Cbz) to prevent N-oxidation or N-alkylation.[1] |
Recommended Protection Strategy:
-
Protect N: React with Boc₂O (1.0 eq) in DCM/aq. NaHCO₃. The secondary amine reacts much faster than the alcohol.
-
Functionalize OH: Perform oxidation (Dess-Martin) or alkylation.[1]
-
Deprotect N: Use mild acid (4M HCl in Dioxane, 0°C) or TFA/DCM (0°C) as described in Section 2.
Frequently Asked Questions (FAQs)
Q: I see broad peaks in the NMR spectrum. Is my compound impure? A: Not necessarily. Azetidines and pyrrolidines often exhibit conformational isomerism (ring puckering) and slow nitrogen inversion on the NMR time scale.
-
Test: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks sharpen and coalesce, it is a conformational effect, not impurity.
-
Note: In CDCl₃, the OH proton and NH proton may exchange or broaden. Use DMSO-d6 or MeOD for better resolution.
Q: Can I store this compound as a free base? A: It is risky.[1] The free base is hygroscopic and absorbs CO₂ from the air to form carbamates.
-
Recommendation: Store as the HCl or Oxalate salt . If you must store the free base, keep it under Argon at -20°C.[1]
Q: Why is my yield low when using reductive amination to attach the azetidine to another group? A: If you are using a ketone/aldehyde to react with the azetidine NH:
-
Issue: Azetidines are sterically more hindered than linear amines but less than some cyclic amines.[1] However, the strain can make the intermediate iminium ion unstable.
-
Solution: Use NaBH(OAc)₃ (mild reductant) in DCE.[1] Avoid NaCNBH₃ at low pH (risk of ring opening). Ensure the reaction remains strictly anhydrous to prevent hydrolysis.
References
-
PubChem. (2025).[1][2][3] (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol Compound Summary. National Library of Medicine.[3] [Link]
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine stability). [Link][1][4]
-
Organic Chemistry Portal. (2024).[1] Synthesis of Azetidines. [Link]
Sources
Technical Support Center: Refining Purification Protocols for (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to isolate highly polar, aliphatic amines using traditional chromatographic methods.
(3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL (C₇H₁₄N₂O) presents a "perfect storm" of purification challenges: it possesses two basic nitrogen centers (an azetidine and a pyrrolidine ring), a polar hydroxyl group, and completely lacks a UV-absorbing chromophore. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for the detection, retention, and isolation of this specific molecule.
Part 1: Molecular Profiling & Strategy Mapping
Before attempting any purification, we must map the physicochemical properties of the target to the correct analytical physics. Applying standard reversed-phase (RP) logic to this molecule will result in failed retention and invisible peaks.
Table 1: Physicochemical Profile & Purification Strategy Mapping
| Molecular Property | Analytical Consequence | Mechanistic Troubleshooting Solution |
| Lack of Conjugation | Invisible to standard UV/Vis detection | Transition to universal detection: Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). |
| High Polarity (LogP < 0) | Elutes in the void volume of standard C18 columns | Invert the phase system: Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Dual Basic Amines | Severe peak tailing on silica; poor liquid extraction | Implement Strong Cation Exchange (SCX) Solid Phase Extraction (SPE). |
Part 2: Detection Troubleshooting (FAQs)
Q: My reaction shows 100% conversion by NMR, but my LC-UV chromatogram is completely blank. Why? A: (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL lacks aromatic rings or conjugated pi-systems. UV detectors rely on light absorption, making this molecule virtually invisible at standard wavelengths (210-254 nm).
The Scientific Fix: You must use a universal detector that measures mass rather than optical properties. We strongly recommend Charged Aerosol Detection (CAD) over Evaporative Light Scattering Detection (ELSD). As demonstrated by [1], CAD provides a uniform response independent of chemical structure. Because CAD can quantify aerosol particles as small as 10 nm, it avoids the signal drop-off seen in ELSD, providing significantly better sensitivity for low-molecular-weight amines.
Table 2: Detector Performance Comparison for Non-UV Active Amines
| Performance Metric | ELSD (Light Scattering) | CAD (Charged Aerosol) | MS (ESI+) |
| Limit of Detection (LOD) | ~10–50 ng | ~1–5 ng | < 1 ng |
| Dynamic Range | 2 orders of magnitude | 4 orders of magnitude | 3–4 orders of magnitude |
| Response Linearity | Non-linear (sigmoidal) | Linear (over 2 orders) | Linear |
| Matrix Sensitivity | Low | Moderate (requires volatile buffers) | High (ion suppression) |
Part 3: Chromatographic Retention & HILIC Methodologies
Q: When using a C18 column, my compound elutes at 0.5 minutes (the void volume) regardless of the gradient. How do I retain it? A: The molecule is far too polar to partition into the hydrophobic alkyl chains of a reversed-phase column. You must invert your separation mechanism using Hydrophilic Interaction Liquid Chromatography (HILIC) [2].
The Causality: In HILIC, the stationary phase is highly polar (e.g., bare silica, amide, or zwitterionic). The mobile phase starts with a high concentration of organic solvent (>90% Acetonitrile) and a small amount of aqueous buffer. The water forms an immobilized, aqueous-rich layer on the stationary phase. Your polar amine partitions out of the organic mobile phase and into this water layer, retaining it on the column. Elution is achieved by increasing the water concentration.
HILIC retention mechanism and gradient elution workflow for polar amines.
Protocol A: Self-Validating HILIC-CAD Analytical Workflow
-
Column Selection: Install a Zwitterionic (ZIC-HILIC) or Amide column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM Ammonium Formate in Water (pH 3.0). (Causality: A volatile buffer is mandatory to prevent CAD detector fouling. The low pH ensures both amine rings are fully protonated, preventing unpredictable secondary interactions with residual silanols).
-
Mobile Phase B: 100% Acetonitrile.
-
-
Gradient Program: Start at 95% B (highly organic). Ramp to 50% B over 15 minutes.
-
System Equilibration: Flush with 10 column volumes of starting conditions to establish the immobilized aqueous layer.
-
Validation Check (Self-Validating Step): Inject a void volume marker (e.g., Toluene). Toluene should elute immediately. If your target amine elutes after Toluene, successful HILIC partitioning is occurring.
Part 4: Sample Cleanup & Isolation (SCX SPE)
Q: How can I efficiently isolate this basic amine from a crude reaction mixture containing neutral byproducts without using preparative HPLC? A: Utilize a "Catch-and-Release" methodology using Strong Cation Exchange (SCX) Solid Phase Extraction [3].
The Causality: SCX resins contain benzenesulfonic acid groups with a pKa < 1. The secondary and tertiary amines on your molecule have a pKa of roughly 9–10. By loading the sample under acidic conditions, the amines become positively charged and bind ionically to the negatively charged sulfonic acid groups. Neutral and acidic impurities are washed away. Finally, applying a high-pH methanolic solution deprotonates the amines, breaking the ionic bond and releasing the pure product.
SCX catch-and-release SPE workflow for isolating basic amines.
Protocol B: Self-Validating SCX Catch-and-Release SPE
-
Conditioning: Pass 3 mL of Methanol, followed by 3 mL of 0.1M HCl in Water through a 500 mg SCX cartridge. (Causality: Activates the silica-based sorbent and ensures the sulfonic acid groups are ionized).
-
Sample Loading: Dilute the crude mixture in 0.1M HCl (aqueous) and load onto the cartridge at a flow rate of 1 mL/min.
-
Validation Check (Self-Validating Step): Collect the load effluent and spot it on a TLC plate (stain with Ninhydrin). If the target amine is present in the effluent, the resin's exchange capacity was exceeded, or the load pH was too high.
-
-
Washing: Wash with 3 mL of 0.1M HCl in Water, followed by 3 mL of Methanol. (Causality: The aqueous wash removes polar neutral impurities; the methanol wash removes organic-soluble neutral impurities. The target remains ionically locked to the resin).
-
Elution: Elute the target compound using 3 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (Causality: The high pH neutralizes the target amine, instantly releasing it from the resin).
-
Recovery: Evaporate the elution fraction under a gentle stream of nitrogen to yield the purified (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL.
References
Technical Support Center: Troubleshooting (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
Welcome to the Technical Support Center for (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL (CAS: 1257293-74-5)[1]. As a highly polar, chiral, and bifunctional aliphatic diamine alcohol, this compound is a highly valuable building block in modern drug discovery. However, its unique structural features—specifically the presence of a secondary amine (azetidine), a tertiary amine (pyrrolidine), and a chiral secondary alcohol—make it susceptible to severe batch-to-batch variability.
This guide is designed for researchers and process chemists to diagnose, troubleshoot, and resolve inconsistencies related to moisture uptake, enantiomeric erosion, and physical form handling.
Part 1: Troubleshooting Guides & FAQs
Q1: We are experiencing inconsistent yields and frequent reaction stalling when using this compound in downstream Buchwald-Hartwig cross-couplings. What is the primary cause? Expert Insight: The causality almost always lies in the hygroscopic nature of the free base. The dense hydrogen-bonding network created by the two amines and the hydroxyl group acts as a sponge for atmospheric moisture. Even brief exposure to ambient air can result in >2% w/w water uptake. In downstream cross-couplings, this trace water rapidly hydrolyzes the electrophile or coordinates with the Palladium catalyst, effectively poisoning the catalytic cycle. Actionable Solution: Do not rely on visual inspection. Implement a buffered Karl Fischer (KF) titration protocol[2] for every new batch before use. If water content exceeds 0.5%, perform an azeotropic distillation with dry toluene to strip the moisture prior to the reaction.
Q2: Downstream cellular assays are showing variable IC50 values and unexpected off-target effects depending on the batch used. Why is the biological activity fluctuating? Expert Insight: This is a hallmark of enantiomeric purity erosion. The (3R) stereocenter on the pyrrolidinol ring dictates the spatial trajectory of the molecule within the target protein's binding pocket. Trace contamination with the (3S) enantiomer—often resulting from poor chiral resolution during upstream synthesis or racemization under harsh basic conditions—can introduce off-target binding affinities. Actionable Solution: Validate the enantiomeric excess (ee%) of each batch using Chiral High-Performance Liquid Chromatography (HPLC)[3]. Ensure the ee% is consistently >98% before advancing the batch to biological testing.
Q3: Batch A arrived as a free-flowing powder, but Batch B is a sticky, viscous oil. How do we standardize the physical form for automated weighing? Expert Insight: The free base of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL exists near the threshold of a semi-solid and a viscous oil at room temperature, highly dependent on trace ambient moisture and residual solvents. Actionable Solution: Convert the free base into a stable salt form. Generating the dihydrochloride or oxalate salt protonates both basic nitrogens, disrupting the intermolecular hydrogen bonding that causes the "sticky" oil phase, resulting in a highly crystalline, stable, and easily weighable solid.
Part 2: Quantitative Data & Form Comparison
To mitigate handling errors, we strongly recommend evaluating the salt form of your batch. The table below summarizes the empirical differences between the free base and the dihydrochloride salt form of the compound.
| Property / Metric | Free Base Form | Dihydrochloride Salt Form | Causality / Mechanistic Reason |
| Physical State (25°C) | Viscous Oil / Semi-solid | Crystalline Solid | Protonation disrupts intermolecular H-bonding networks. |
| Moisture Uptake (24h at 60% RH) | > 3.5% w/w | < 0.5% w/w | Salt lattice energy resists water intercalation. |
| Enantiomeric Stability (6 months) | Prone to slight erosion | Highly stable (>99% ee) | Protonated amines prevent auto-catalytic racemization. |
| Solubility | Organic solvents (DCM, THF) | Aqueous buffers, MeOH | Ionic nature of the salt shifts solubility profile. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Buffered Coulometric Karl Fischer Titration
Standard KF reagents fail with (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL because its strongly basic aliphatic amines shift the pH of the titration cell above 7, altering the stoichiometry of the iodine-sulfur dioxide reaction and causing sluggish endpoints[4]. This protocol uses a weak acid buffer to maintain the optimal pH (5.0–7.0).
Step-by-Step Methodology:
-
Cell Preparation: Fill the coulometric KF titration cell with a specialized acidic KF solvent (e.g., containing salicylic acid or benzoic acid) designed for basic amines.
-
System Self-Validation (Crucial): Inject exactly 1.0 µL of a certified 1.0% water standard. The system must report a recovery of 97%–103%. Do not proceed if this fails.
-
Sample Preparation: Inside a nitrogen-purged glovebag, accurately weigh 50–100 mg of the compound into a dry, septum-capped vial. Dissolve in 1.0 mL of anhydrous methanol.
-
Injection: Use a gas-tight syringe to inject 0.5 mL of the sample solution into the KF cell.
-
Post-Run Validation: Re-inject the 1.0% water standard. If the recovery drops below 95%, the basic amine has poisoned the electrode; the cell must be cleaned and the buffer concentration increased.
Protocol B: Chiral HPLC for Enantiomeric Excess (ee%)
Basic pyrrolidine derivatives interact strongly with residual silanol groups on silica-based chiral stationary phases, leading to severe peak tailing and inaccurate integration[3]. This protocol utilizes a competitive amine modifier.
Step-by-Step Methodology:
-
Column Selection: Install a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IC-3, 250 x 4.6 mm, 5 µm)[5].
-
Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane and Isopropanol (90:10 v/v). Add 0.1% Diethylamine (DEA) . Mechanistic note: DEA competitively binds the acidic silanol sites on the column, ensuring sharp analyte peaks.
-
System Self-Validation (Crucial): Inject a racemic standard of 1-(Azetidin-3-YL)pyrrolidin-3-OL. Adjust the flow rate (typically 1.0 mL/min) until the resolution factor (
) between the (3R) and (3S) peaks is > 2.0. -
Sample Analysis: Dissolve the batch sample in the mobile phase (1 mg/mL). Inject 10 µL.
-
Calculation: Integrate the area under the curve (AUC) for both peaks. Calculate ee% =
.
Part 4: Troubleshooting Workflow Visualization
Caption: Workflow for diagnosing and resolving batch variability in (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL.
References
-
Title: (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol | CAS 1257293-74-5 Source: American Elements URL: [Link]
-
Title: Karl Fischer Titration – Moisture Analysis Source: SG Systems Global URL: [Link]
Sources
Technical Support Center: Troubleshooting & Storage Guide for (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals handling (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (CAS: 1257293-74-5) [1].
This compound is a complex diamine featuring a highly strained four-membered azetidine ring, a tertiary pyrrolidine amine, and a secondary alcohol. Because of this unique architecture, it is exceptionally vulnerable to environmental degradation. This guide explains the mechanistic causality behind these vulnerabilities and provides self-validating protocols to ensure your material remains intact from storage to assay.
Part 1: The Causality of Degradation & Core Storage Protocols
To effectively store this compound, you must understand the chemical forces working against it. The azetidine ring possesses approximately 26 kcal/mol of ring strain. When the secondary nitrogen of the azetidine ring is protonated (even by trace acids), it forms an azetidinium ion[2]. This intermediate is highly electrophilic, allowing even weak nucleophiles (like ambient moisture or halide ions) to attack and irreversibly cleave the ring[3]. Furthermore, as a secondary amine, the azetidine nitrogen acts as a strong nucleophile toward atmospheric carbon dioxide, rapidly forming insoluble carbamate salts[4].
To arrest these thermodynamic and kinetic degradation pathways, strict adherence to the following storage parameters is mandatory.
Table 1: Optimized Storage Parameters & Mechanistic Rationale
| Parameter | Recommended Standard | Scientific Causality |
| Temperature | -20 °C (Long-term) | Minimizes the thermal energy available to overcome the activation barrier for azetidine ring-opening. |
| Atmosphere | Argon or Nitrogen | Prevents the secondary amine from acting as a nucleophile against atmospheric CO |
| Container | Amber glass, PTFE-lined | Blocks photo-oxidation of the amines (N-oxide formation) and prevents moisture ingress (deliquescence). |
| Physical State | Neat solid (Lyophilized) | Storing as a solution (especially in halogenated solvents) exponentially accelerates degradation kinetics[6]. |
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My powder turned into a gummy, insoluble mass overnight on the bench. What happened?
A1: You are observing a dual-degradation mechanism: deliquescence and carbamate formation. As a secondary amine, the azetidine nitrogen rapidly reacts with atmospheric CO
Q2: I prepared a stock solution in chloroform (CDCl
Q3: How should I prepare and store stock solutions for biological assays? A3: Prepare solutions fresh immediately prior to use. If storage is unavoidable, dissolve the compound in anhydrous DMSO, purge the headspace with Argon, and store at -80 °C in single-use aliquots. Avoid acidic buffers (pH < 6.5) during prolonged storage, as protonation catalyzes ring-opening[2].
Part 3: Mechanistic Visualization
The following diagram maps the specific environmental stressors to their corresponding degradation pathways.
Figure 1: Mechanistic degradation pathways of the compound under environmental stress.
Part 4: Experimental Workflow: Validating Compound Integrity
To ensure trustworthiness in your assays, you must employ a self-validating system . This means your protocol must contain internal checks to prove the compound has not degraded prior to the experiment.
Step-by-Step Validation Methodology:
-
Visual & Gravimetric Inspection:
-
Action: Weigh the vial immediately upon opening.
-
Validation: The material should be a free-flowing solid. If the mass has increased by >2% from the factory weight, or if the texture is gummy, it has absorbed moisture/CO
.
-
-
Karl Fischer Titration (Moisture Check):
-
Action: Dissolve 10 mg of the compound in anhydrous methanol and perform a coulometric Karl Fischer titration.
-
Validation: Water content must be
1.0%. Higher values indicate a high risk of impending hydrolytic degradation.
-
-
H-NMR Structural Verification:
-
Action: Dissolve 5 mg in 0.5 mL of anhydrous DMSO-d
(do not use CDCl [6]). -
Validation: Examine the azetidine ring protons (typically multiplets between 3.5–4.5 ppm). If the storage protocol was successful, these peaks will integrate perfectly relative to the pyrrolidine backbone. The appearance of new downfield aliphatic signals indicates ring-opened impurities, invalidating the batch for sensitive biological assays.
-
Table 2: Quantitative Degradation Kinetics (Benchmarking)
The following data summarizes the expected degradation rates of the compound under various environmental conditions, allowing you to benchmark your storage efficacy.
| Storage Condition | Time to 5% Degradation ( | Primary Degradant Observed |
| Solid, -20 °C, Argon Atmosphere | > 24 months | None (Stable) |
| Solid, 25 °C, Ambient Air | < 12 hours | Carbamate salts / Hydrates |
| Solution (CDCl | 4 - 6 hours | Ring-opened amino-alcohols |
| Solution (Anhydrous DMSO), -80 °C | 6 months | N-oxides (trace) |
Part 5: References
-
American Elements - (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol | CAS 1257293-74-5 Specification Data URL:[Link]
-
Energy & Environmental Science (RSC Publishing) - The application of amine-based materials for carbon capture and utilisation: an overarching view URL:[Link]
-
Journal of Organic Chemistry (ACS Publications / PMC) - A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides URL:[Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. The application of amine-based materials for carbon capture and utilisation: an overarching view - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00360G [pubs.rsc.org]
- 6. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ris.utwente.nl [ris.utwente.nl]
Strategies to enhance the bioavailability of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
The following technical guide details strategies to enhance the bioavailability of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol . This document is structured as a Tier-3 Support resource for medicinal chemists and formulation scientists.
Technical Profile & Problem Definition
-
Compound: (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol[1]
-
Physicochemical Profile:
-
Scaffold: Azetidine (4-membered ring) linked C3
N1 to a Pyrrolidine (5-membered ring). -
Key Functionalities: Secondary amine (Azetidine-NH), Tertiary amine (bridgehead), Secondary alcohol (Pyrrolidine-C3-OH).
-
Calculated LogP (cLogP): ~ -1.0 to -1.5 (Highly Hydrophilic).
-
pKa: ~10.5 (Azetidine NH) and ~8.5 (Pyrrolidine N).
-
BCS Classification: Class III (High Solubility, Low Permeability).
-
Core Bioavailability Bottleneck: The molecule exists predominantly as a dication or polar monocation at physiological pH. Its high polarity and low lipophilicity prevent passive diffusion across the intestinal epithelium. Furthermore, small hydrophilic cations are prime substrates for renal clearance via Organic Cation Transporters (OCTs), leading to a short half-life.
Part 1: Troubleshooting & FAQs
Category 1: Permeability & Absorption[1][3][4]
Q: My Caco-2 permeability data (
-
Diagnosis: Check the Mass Balance in your assay. If recovery is high (>80%) but transport is low, the compound is membrane-impermeable.
-
Root Cause: The ionized secondary amine (Azetidine) and the polar hydroxyl group create a high Polar Surface Area (PSA > 60 Ų relative to molecular size).
-
Immediate Action:
-
Test Paracellular Transport: Assess permeability in "leaky" epithelia (e.g., 2/4/A1 cell lines) or use EGTA to open tight junctions as a control. If
increases significantly, the drug relies on paracellular transport. -
Check Efflux: Run the assay with Verapamil (P-gp inhibitor). If
remains unchanged, the issue is passive entry, not active efflux.
-
Q: Oral exposure (AUC) is highly variable between subjects. Why? A: This is characteristic of Class III compounds relying on paracellular transport.
-
Mechanism: Paracellular pores vary in size and density between individuals and along the GI tract. Absorption is also highly sensitive to food effects (which alter tight junction integrity).
-
Strategy: Switch to a Lipid-Based Formulation or Ion-Pairing strategy (see Part 2) to shift absorption from paracellular to transcellular.
Category 2: Metabolic Stability & Clearance[1][4]
Q: Microsomal stability is acceptable, but in vivo half-life (
-
Mechanism: Small, hydrophilic cations are actively secreted into urine by OCT2 (proximal tubule). Microsomes do not simulate renal clearance.
-
Validation Protocol: Administer Probenecid or Cimetidine (OCT inhibitors) in a rat PK study. If
increases, renal secretion is the driver. -
Fix: Chemical modification is required. Increasing lipophilicity (LogP > 1) typically shifts clearance from renal to hepatic/biliary.
Part 2: Bioavailability Enhancement Strategies
Strategy A: Prodrug Design (Chemical Modification)
Objective: Mask polar groups to enable transcellular diffusion, then release the active parent via plasma esterases.
1. Hydroxyl Masking (Esterification) Target the C3-hydroxyl on the pyrrolidine ring.
-
Design: Acetyl or Pivaloyl ester.
-
Effect: Increases LogP slightly.
-
Risk: May not sufficiently mask the cationic charge of the amines.
2. Double-Masking (The "Trojan Horse" Approach) Target the Azetidine Secondary Amine and the Hydroxyl.
-
Design: Create a Carbamate on the Azetidine NH and an Ester on the OH.
-
Mechanism:
-
Absorption: The neutral, lipophilic prodrug crosses the gut wall passively.
-
Activation: Liver carboxylesterases cleave the ester and carbamate, regenerating the active diamine.
-
-
Recommended Moiety: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOM) carbamate.
Strategy B: Formulation (Non-Covalent)
Objective: Enhance uptake without changing the molecule.
1. Hydrophobic Ion-Pairing (HIP)
-
Concept: Neutralize the cationic charge by pairing the drug with a lipophilic counterion.
-
Protocol:
-
Counterions: Pamoic acid, Naphthoic acid, or Sodium Dodecyl Sulfate (SDS).
-
Method: Precipitate the Drug-Counterion complex
Resuspend in oil (e.g., Capryol 90). -
Outcome: The complex behaves like a lipophilic molecule, entering the lipid membrane.
-
2. Permeation Enhancers
-
Agent: Sodium Caprate (C10) or Chitosan.
-
Mechanism: Transiently opens intestinal tight junctions (Paracellular route).
-
Application: Enteric-coated capsule releasing in the duodenum.
Part 3: Decision Logic & Workflows (Visualized)
Diagram 1: Bioavailability Bottleneck Analysis
This decision tree guides you through identifying whether the issue is Permeability, Metabolism, or Excretion.
Caption: Decision logic for diagnosing the root cause of low bioavailability in polar azetidinyl-pyrrolidines.
Diagram 2: Prodrug Activation Pathway
Visualizing the "Double-Masking" strategy to overcome the polarity barrier.
Caption: Mechanism of action for a dual-masking prodrug strategy to bypass the intestinal permeability barrier.
Part 4: Experimental Protocols
Protocol 1: Hydrophobic Ion-Pairing Screen
Purpose: Determine if bioavailability can be improved without chemical synthesis.
-
Preparation:
-
Dissolve 10 mg of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol in 1 mL water.
-
Prepare 10 mg/mL solutions of counterions (Pamoate, Oleate, Dodecyl Sulfate) in water or methanol.
-
-
Complexation:
-
Mix Drug:Counterion in 1:1 and 1:2 molar ratios.
-
Adjust pH to ensure opposite ionization (Drug +, Counterion -).
-
Look for precipitation (formation of the lipophilic salt).
-
-
Extraction:
-
Add 1 mL of Octanol or Capryol 90. Vortex for 5 mins.
-
Centrifuge to separate phases.
-
-
Analysis:
-
Measure drug concentration in the oil phase via HPLC-UV/MS.
-
Success Criteria: >80% partitioning into the oil phase indicates a viable formulation candidate.
-
Protocol 2: Renal Clearance Validation (Rat)
Purpose: Confirm if rapid excretion is the cause of low exposure.
-
Groups:
-
Group A: Drug IV (1 mg/kg).
-
Group B: Drug IV (1 mg/kg) + Probenecid (50 mg/kg, IP, 30 min prior).
-
-
Sampling:
-
Collect plasma at 5, 15, 30, 60, 120, 240 min.
-
Collect urine 0-24h.
-
-
Calculation:
-
Calculate
. -
If
and Probenecid reduces , the drug is an OCT substrate.
-
References
-
PubChem. (2025).[2] Compound Summary: 3-(Azetidin-1-yl)pyrrolidine.[2] National Library of Medicine. Link
-
Poyraz, E. B., et al. (2025). Synthesis and ADMET studies of pyrrolidine derivatives. Journal of Molecular Structure. Link
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Link
-
BenchChem. (2025).[3] The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Link
-
Giles, P., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link
Sources
Validation & Comparative
Comparing (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL to other mGluR2 PAMs
Comparative Analysis of mGluR2 Positive Allosteric Modulators: Evaluating (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL Against Established Clinical Candidates
Introduction: The Evolution of mGluR2 Modulation
The metabotropic glutamate receptor 2 (mGluR2) is a critical presynaptic autoreceptor responsible for dampening excessive glutamatergic transmission. For decades, it has been a prime therapeutic target for psychiatric conditions characterized by glutamate hyperfunction, including schizophrenia, severe anxiety, and substance use disorders.
Early drug discovery efforts focused heavily on orthosteric mGluR2/3 agonists (such as LY2140023). However, these compounds faced significant clinical hurdles, including a lack of mGluR2 vs. mGluR3 subtype selectivity and the tendency to induce rapid receptor desensitization. To circumvent these issues, the field shifted toward 1. PAMs do not directly activate the receptor; instead, they bind to a distinct allosteric pocket, potentiating the receptor’s response only when endogenous glutamate is present. This preserves the brain's natural spatial and temporal signaling dynamics.
This guide provides an objective, data-driven comparison of established clinical-stage mGluR2 PAMs—such as AZD8529 and JNJ-40411813—against the highly polar, sp3-rich structural motif (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL . By analyzing these compounds, we offer researchers actionable insights into fragment-based lead optimization and the rigorous experimental workflows required to validate novel mGluR2 modulators.
Mechanistic Overview of mGluR2 PAM Signaling
mGluR2 is a Class C G-protein-coupled receptor (GPCR) that couples primarily to Gi/o proteins. When activated, it inhibits adenylyl cyclase, reduces intracellular cAMP levels, and ultimately attenuates the release of glutamate into the synaptic cleft. PAMs bind to the less-conserved 7-transmembrane (7TM) domain, inducing a conformational shift that enhances the binding affinity and efficacy of glutamate at the extracellular Venus Flytrap (VFT) domain.
Mechanism of mGluR2 Positive Allosteric Modulation and downstream Gi/o signaling.
Comparative Performance Analysis
A major historical liability of mGluR2 PAMs is their high lipophilicity (LogP) and planar aromatic structures. While these properties drive high binding affinity in the hydrophobic 7TM pocket, they frequently result in poor aqueous solubility, high plasma protein binding, and off-target toxicity (e.g., hERG channel inhibition).
-
AZD8529 : Developed by AstraZeneca, this compound is a highly potent and selective mGluR2 PAM. Despite excellent preclinical efficacy and blood-brain barrier (BBB) penetration, it 2. It has since been repurposed for clinical evaluation in smoking cessation.
-
JNJ-40411813 (ADX71149) : A pyridone-based PAM that advanced into Phase II trials for both schizophrenia and anxious depression. While it demonstrated a3, its clinical efficacy remains mixed.
-
(3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL : Unlike traditional bulky PAMs, this molecule (CAS 1257293-74-5) is a highly polar, low-molecular-weight diamine/alcohol. With a high fraction of sp3-hybridized carbons (Fsp3), it is not a standalone drug but rather an optimal fragment or hydrophilic appendage. Incorporating this motif into next-generation PAM scaffolds addresses the lipophilicity-driven attrition of older compounds by enhancing 3D-dimensionality, improving aqueous solubility, and reducing non-specific binding.
Table 1: Physicochemical and Pharmacological Comparison of mGluR2 PAMs
| Compound | MW ( g/mol ) | Target Profile | EC50 (In Vitro) | Clinical Status / Application | Key Structural Feature |
| AZD8529 | 391.4 | mGluR2 PAM | ~195 nM | Phase II (Schizophrenia/Smoking) | Lipophilic, flat aromatic rings |
| JNJ-40411813 | 344.9 | mGluR2 PAM | ~147 nM | Phase II (Schizophrenia/MDD) | Pyridone core, moderate lipophilicity |
| BINA | 338.4 | mGluR2 PAM | ~33 nM | Preclinical Tool | Biphenyl-indanone, poor solubility |
| (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL | 142.2 | Fragment/Motif | N/A (Building Block) | Discovery / Lead Optimization | High Fsp3, highly polar, compact |
Experimental Validation Protocols
To rigorously evaluate novel mGluR2 PAMs—especially those optimized with polar motifs like (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL—a self-validating assay cascade is mandatory. The following protocols are designed to establish causality, rule out false positives (e.g., orthosteric agonism), and confirm physiological relevance.
Self-validating experimental workflow for screening and confirming mGluR2 PAM activity.
Protocol 1: In Vitro FLIPR Calcium Mobilization Assay
Causality & Rationale: Because mGluR2 is Gi/o-coupled, its activation naturally decreases cAMP, which is difficult to measure in high-throughput formats. By co-transfecting HEK293 cells with human mGluR2 and the chimeric G-protein Gα16, we force-couple the receptor to the Gq pathway. This allows us to measure receptor activation as a robust, real-time intracellular calcium flux using a Fluorescent Imaging Plate Reader (FLIPR).
-
Cell Preparation : Plate HEK293 cells stably expressing hmGluR2 and Gα16 in 384-well poly-D-lysine coated plates at 20,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading : Aspirate media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer containing probenecid to prevent dye efflux). Incubate for 1 hour at 37°C.
-
Target Engagement (Negative Control Step) : Add the test compound across a 10-point concentration gradient (0.1 nM to 10 µM). Critical Check: The compound alone must elicit no calcium flux. If it does, it is an orthosteric agonist, not a PAM.
-
Allosteric Potentiation : Add a sub-threshold (EC20) concentration of glutamate (~1.5 µM).
-
Measurement & Validation : Record fluorescence (Ex 488 nm / Em 540 nm). A true PAM will left-shift the glutamate concentration-response curve, decreasing the apparent EC50 of glutamate. Use4.
Protocol 2: Ex Vivo Electrophysiology (Hippocampal Slices)
Causality & Rationale: In vitro assays utilizing chimeric G-proteins can sometimes yield artifactual pharmacology. To ensure the PAM functions in native tissue, we measure field excitatory postsynaptic potentials (fEPSPs) in the mossy fiber pathway of the hippocampus, a region where mGluR2 is densely expressed on presynaptic terminals.
-
Tissue Preparation : Prepare 400 µm transverse hippocampal slices from adult male Sprague-Dawley rats. Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for 1 hour.
-
Baseline Establishment : Stimulate the mossy fibers and record fEPSPs in the stratum lucidum of the CA3 region. Establish a stable baseline amplitude for 20 minutes.
-
Agonist Application : Apply a submaximal concentration of the mGluR2/3 orthosteric agonist DCG-IV (10 nM). This will cause a slight, measurable depression of the fEPSP amplitude due to reduced presynaptic glutamate release.
-
PAM Validation : Co-apply the test PAM (10 µM) alongside DCG-IV. A valid PAM will significantly potentiate the synaptic depression caused by DCG-IV.
-
Reversibility & Specificity Control : Wash out the test compounds and apply the selective mGluR2/3 antagonist LY341495 (1 µM). The fEPSP amplitude must return to baseline, proving the observed synaptic depression was exclusively mGluR2-mediated.
Conclusion
While first-generation mGluR2 PAMs like AZD8529 and JNJ-40411813 provided essential proof-of-concept for allosteric modulation in psychiatry, their clinical trajectories have been hampered by 5. Integrating highly polar, sp3-rich structural motifs—such as (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL—into novel drug scaffolds represents a rational, chemistry-driven strategy. By optimizing the physicochemical properties of next-generation mGluR2 modulators, researchers can ensure better aqueous solubility, reduced off-target binding, and ultimately, a higher probability of translational success in the clinic.
References
-
Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptors in Schizophrenia Treatment. PMC (National Institutes of Health). URL:[Link]
-
AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study. Schizophrenia Research / Johns Hopkins University. URL:[Link]
-
Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor. PMC (National Institutes of Health). URL: [Link]
-
AZD8529 Preclinical Pharmacology. AstraZeneca Open Innovation. URL: [Link]
-
mGluR2 positive allosteric modulators: an updated patent review (2013–2018). Expert Opinion on Therapeutic Patents (Taylor & Francis). URL:[Link]
Sources
- 1. Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptors in Schizophrenia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD8529 [openinnovation.astrazeneca.com]
- 5. tandfonline.com [tandfonline.com]
Validating the Efficacy of Novel Muscarinic Agonists in Alzheimer's Disease Models: A Comparative Guide Featuring (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the preclinical efficacy of novel compounds, using the hypothetical M1 muscarinic acetylcholine receptor agonist, (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL, as a case study. Due to the current lack of specific efficacy data for this molecule in the public domain, this document will serve as a "how-to" guide, outlining the necessary experimental steps to characterize its potential therapeutic value in Alzheimer's disease (AD) models. We will draw comparisons with the well-characterized, clinically tested muscarinic agonist, Xanomeline, and a standard-of-care acetylcholinesterase inhibitor, Donepezil.
Introduction: The Rationale for Targeting the M1 Muscarinic Receptor in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1] A key pathological hallmark of AD is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[2] Current therapies, such as acetylcholinesterase inhibitors (AChEIs) like Donepezil, aim to increase the synaptic levels of ACh.[2] However, these treatments offer only symptomatic relief and are associated with dose-limiting side effects.[2]
A more targeted approach involves the direct activation of specific muscarinic acetylcholine receptor subtypes. The M1 muscarinic acetylcholine receptor (M1-mAChR) is highly expressed in the hippocampus and cerebral cortex, regions critical for learning and memory.[3][4] Activation of the M1-mAChR has been shown to improve cognitive function and may also have disease-modifying effects by promoting non-amyloidogenic processing of the amyloid precursor protein (APP).[3][5]
The compound (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL, with its azetidine and pyrrolidine moieties, represents a novel chemical scaffold that could potentially act as a selective M1-mAChR agonist.[6][7] This guide will outline the preclinical validation pathway for such a compound.
Comparative Landscape: Benchmarking Against Established Therapeutics
To establish the therapeutic potential of a novel compound, its performance must be benchmarked against both established and investigational drugs.
| Compound | Mechanism of Action | Reported Efficacy (Preclinical/Clinical) | Key Limitations |
| (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL | Hypothesized: Selective M1 Muscarinic Acetylcholine Receptor Agonist | Efficacy data not yet publicly available. | Unknown efficacy, selectivity, and safety profile. |
| Donepezil | Acetylcholinesterase Inhibitor | Improves cognitive function in rodent models of AD.[8][9] Provides modest symptomatic benefit in AD patients.[10] Long-term administration may reduce amyloid plaque deposition in mouse models.[11] | Dose-limiting cholinergic side effects (nausea, diarrhea).[2] Does not halt disease progression. |
| Xanomeline | M1/M4 Muscarinic Acetylcholine Receptor Agonist | Improves cognitive deficits and behavioral symptoms in AD patients.[12][13] Shows antipsychotic effects.[14] | Significant peripheral cholinergic side effects (gastrointestinal).[2][15] Development in its original formulation was halted due to poor tolerability.[15] |
Preclinical Validation Workflow: A Step-by-Step Guide
The following sections detail the experimental protocols necessary to validate the efficacy of a novel M1-mAChR agonist.
In Vitro Characterization: Receptor Binding and Functional Assays
The initial step is to determine the compound's affinity and functional activity at the target receptor and assess its selectivity against other muscarinic receptor subtypes.
Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Subtypes
Objective: To determine the binding affinity (Ki) of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL for human M1-M5 muscarinic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Culture CHO or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Assay: Incubate cell membranes with a specific radioligand (e.g., [3H]N-methylscopolamine) and increasing concentrations of the test compound.
-
Detection: Separate bound and free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay for Functional Agonist Activity
Objective: To measure the functional potency (EC50) and efficacy of the test compound at the M1 receptor.
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells expressing the human M1 receptor in 96-well plates.
-
Fluorescent Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add increasing concentrations of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL to the wells.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 and maximum response relative to a full agonist like carbachol.
In Vivo Efficacy: Evaluation in Animal Models of Alzheimer's Disease
Following successful in vitro characterization, the compound's ability to improve cognitive deficits is assessed in relevant animal models of AD.
Animal Models:
-
Scopolamine-Induced Amnesia Model: A pharmacological model where cognitive deficits are induced by the muscarinic antagonist scopolamine. This model is useful for initial screening of pro-cognitive compounds.[9]
-
Transgenic Mouse Models (e.g., 5XFAD, 3xTg-AD): These models overexpress human genes with mutations linked to familial AD, leading to the development of amyloid plaques, neurofibrillary tangles, and age-dependent cognitive decline.[1][16]
Protocol 3: Morris Water Maze Test for Spatial Learning and Memory
Objective: To assess the effect of the test compound on spatial learning and memory in a transgenic mouse model of AD.
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase (Learning): Mice are trained over several days to find the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial (Memory): The platform is removed, and the mouse is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured.
-
Dosing: The test compound, vehicle, and positive controls (Donepezil, Xanomeline) are administered daily throughout the testing period.
-
Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups.
Protocol 4: Novel Object Recognition Test for Recognition Memory
Objective: To evaluate the effect of the test compound on recognition memory.
Methodology:
-
Habituation: Individually house mice in an open-field arena to allow for habituation.
-
Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore freely.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object.
-
Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory.
Visualizing the Pathways and Workflows
Signaling Pathway of M1 Muscarinic Acetylcholine Receptor
Caption: M1 Muscarinic Receptor Signaling Pathway.
Preclinical Validation Workflow for a Novel M1 Agonist
Caption: Preclinical Validation Workflow.
Conclusion
The validation of a novel therapeutic candidate like (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL requires a systematic and rigorous preclinical evaluation. By following the outlined workflow, researchers can thoroughly characterize its binding and functional profile, and assess its in vivo efficacy in established animal models of Alzheimer's disease. A direct comparison with existing treatments such as Donepezil and other investigational drugs like Xanomeline is crucial for determining its potential advantages and clinical viability. The M1 muscarinic acetylcholine receptor remains a promising target for the development of novel therapeutics for Alzheimer's disease, and a well-designed preclinical validation strategy is the first critical step towards clinical translation.
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A Researcher's Guide to Characterizing the Cross-Reactivity Profile of Novel Ligands: The Case of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
Introduction: From Scaffold to Selective Ligand
In modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous characterization. The molecule (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL represents a compelling starting point, incorporating structural motifs—a pyrrolidine ring and an azetidine moiety—commonly associated with ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors, which are ligand-gated ion channels, are critical targets for neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and nicotine addiction.[2][3][4]
However, the therapeutic potential of any new ligand is intrinsically linked to its selectivity. Off-target interactions can lead to undesirable side effects, confounding experimental results and terminating development programs. Therefore, a comprehensive cross-reactivity profile is not merely a supplementary dataset; it is a foundational pillar of the compound's entire pharmacological dossier.
This guide provides a systematic, experimentally-driven framework for researchers to determine the complete cross-reactivity and selectivity profile of a novel compound like (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL. We will move beyond simple affinity measurements to build a multi-dimensional understanding of its biological interactions, explaining the causality behind each experimental choice and providing validated protocols.
Phase 1: Primary Target Identification and Affinity Determination
The first logical step is to validate the hypothesized primary target class and quantify the compound's affinity. Given the structural similarity of the azetidinyl-pyrrolidine scaffold to known nAChR ligands, our initial investigation will focus on the most abundant nAChR subtypes in the central nervous system: the heteromeric α4β2 and the homomeric α7 receptors.[3]
Experimental Approach: Competitive Radioligand Binding Assays
A competitive binding assay is the gold standard for determining a compound's binding affinity (expressed as the inhibition constant, Kᵢ) for a target receptor. This assay measures the ability of our test compound to displace a known high-affinity radioligand from the receptor.
Causality: We choose this method for its robustness, high throughput, and the direct, quantitative measure of binding it provides. It allows us to rank-order the compound's affinity for different receptor subtypes under standardized conditions.
Experimental Protocol: nAChR Radioligand Displacement Assay
-
Source Material: Prepare cell membrane homogenates from stable cell lines individually expressing human recombinant nAChR subtypes (e.g., hα4β2, hα7, hα3β4) or from dissected rodent brain regions known to be rich in specific subtypes (e.g., rat cerebral cortex for α4β2).[4]
-
Radioligand Selection:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its dissociation constant (Kᴅ), and a range of concentrations of the test compound, (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. The time and temperature will depend on the specific receptor and radioligand kinetics (e.g., 2-4 hours at 4°C).
-
Separation: Rapidly harvest the contents of the wells onto glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Phase 2: Comprehensive Selectivity and Off-Target Profiling
A high affinity for a primary target is only meaningful in the context of low affinity for other receptors. This phase aims to build a broad picture of the compound's "interaction landscape."
Workflow for Comprehensive Selectivity Screening
Caption: Workflow for characterizing a novel ligand's selectivity.
Part A: Intra-Family Selectivity
It is critical to assess affinity against other related nAChR subtypes, such as the ganglionic α3β4 subtype, to predict potential autonomic side effects. The protocol is identical to that in Phase 1, simply using cell lines expressing these other subtypes.
Part B: Broad Cross-Reactivity Screening
To uncover unexpected off-target interactions, the compound should be tested against a large panel of diverse receptors, ion channels, and transporters. Commercial services (e.g., Eurofins SafetyScreen, CEREP BioPrint) offer standardized panels that are essential for preclinical safety assessment.
Causality: A single high concentration (e.g., 10 µM) screen is a cost-effective first pass to identify potential liabilities. Any target showing significant inhibition (typically >50%) at this concentration must be flagged for follow-up Kᵢ determination. This approach efficiently filters out non-interacting targets and focuses resources on genuine off-target hits.
Hypothetical Data Summary
The results of these binding assays should be compiled into clear, comparative tables.
Table 1: Hypothetical nAChR Subtype Selectivity Profile
| Receptor Subtype | Radioligand | Kᵢ (nM) of Test Compound | Selectivity Ratio (vs. α4β2) |
| hα4β2 | [³H]-Cytisine | 2.5 | 1x |
| hα7 | [¹²⁵I]-α-Bungarotoxin | 150 | 60x |
| hα3β4 | [³H]-Epibatidine | 875 | 350x |
Data are hypothetical examples.
Table 2: Hypothetical Broad Panel Cross-Reactivity Screen (Abbreviated)
| Target | % Inhibition @ 10 µM | Follow-up Kᵢ (nM) |
| 5-HT₂ₐ (Serotonin) | 68% | 950 |
| D₂ (Dopamine) | 12% | >10,000 |
| M₁ (Muscarinic) | 5% | >10,000 |
| H₁ (Histamine) | 85% | 450 |
| NMDA | 2% | >10,000 |
| hERG (Ion Channel) | 15% | >10,000 |
Data are hypothetical examples. A standard panel includes 40-100+ targets.
Phase 3: Functional Characterization of On- and Off-Target Activity
High binding affinity does not reveal the functional consequence of that binding. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator.[3] Functional assays are required to resolve this.
Causality: Electrophysiology provides the most direct measure of ion channel function (activation or inhibition). For GPCRs identified as off-target hits, a calcium flux or second messenger assay is more appropriate as it measures the downstream signaling cascade.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
Expression System: Inject cRNA encoding the subunits for the nAChR of interest (e.g., α4 and β2) into Xenopus laevis oocytes.[2] Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.
-
Electrophysiology: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Mode Testing: Perfuse the oocyte with increasing concentrations of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL and record the inward current generated by channel opening. Plot the current response against concentration to generate a dose-response curve and determine the EC₅₀ (potency) and Iₘₐₓ (efficacy relative to a full agonist like acetylcholine).
-
Antagonist Mode Testing: Co-apply a fixed, sub-maximal concentration of acetylcholine (ACh) with increasing concentrations of the test compound. A decrease in the ACh-evoked current indicates antagonism. This allows for the calculation of an IC₅₀ for inhibition.
Synthesizing the Data: On-Target Efficacy vs. Off-Target Liability
By integrating the binding and functional data, we can build a complete pharmacological narrative. For our hypothetical compound, the data suggests it is a potent and selective α4β2 nAChR agonist. The selectivity ratios show a desirable >50-fold window against the α7 subtype and a >300-fold window against the α3β4 subtype.
The broad panel screen identified a potential liability at the histamine H₁ receptor. Although the affinity is over 180-fold weaker than for the primary target (Kᵢ of 450 nM vs 2.5 nM), this interaction could potentially mediate sedative effects at higher doses and warrants further investigation. This distinction between on-target and off-target signaling pathways can be visualized.
Comparative Signaling Pathways
Caption: Distinct downstream effects of on-target vs. off-target receptor activation.
Conclusion
This guide outlines a systematic approach to defining the cross-reactivity profile of a novel research compound, using (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL as a representative model. By progressing logically from primary target binding to broad selectivity screening and functional validation, researchers can build a robust pharmacological profile. This process not only validates the compound's utility as a selective tool but also proactively identifies potential liabilities long before they derail a development program. The resulting comprehensive dataset is the true measure of a compound's potential and the foundation for all subsequent research.
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Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
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Gemma, S. et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. [Link]
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 53414699, 3-(Azetidin-1-yl)pyrrolidine. PubChem. [Link]
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Wieprzak, A. et al. (2023). Multitargeting Histamine H₃ Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Molecules. [Link]
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ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]
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Ming, J. et al. (2021). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. European Journal of Medicinal Chemistry. [Link]
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Chellappan, S. K. et al. (2007). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. The Open Medicinal Chemistry Journal. [Link]
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O'Brien, P. et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry. [Link]
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Kerdboon, N. et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International Journal of Molecular Sciences. [Link]
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Iacovelli, L. et al. (2022). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences. [Link]
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Papke, R. L. et al. (2020). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Hajós, M. et al. (2005). The Selective α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987...Enhances GABAergic Synaptic Activity...and Restores Auditory Gating Deficits. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Comparative analysis of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL and its enantiomer
The following guide provides a comparative technical analysis of the chiral building blocks (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol and its enantiomer (3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol .
Content Type: Technical Monograph & Selection Guide Subject: Chiral Heterocyclic Scaffolds in Medicinal Chemistry
Executive Summary
In modern drug discovery, the 1-(azetidin-3-yl)pyrrolidin-3-ol scaffold represents a high-value "fragment-like" motif. It combines two saturated nitrogen heterocycles—an azetidine and a pyrrolidine—linked via a C-N bond. This structure serves two critical functions in lead optimization:
-
Solubility Enhancement: The high fraction of sp³ carbons (
) and the secondary alcohol provide excellent aqueous solubility and lower LogP compared to piperazine or piperidine analogs. -
Vector Control: The stereocenter at the 3-position of the pyrrolidine ring dictates the spatial vector of the hydroxyl group (a key hydrogen bond donor/acceptor), allowing for precise probing of protein binding pockets.
This guide compares the (3R) and (3S) enantiomers, focusing on their physicochemical profiles, synthetic accessibility, and strategic application in Structure-Activity Relationship (SAR) studies.
Chemical Profile & Stereochemistry
The two enantiomers are chemically identical in an achiral environment but distinct in their 3D spatial arrangement.
| Feature | (3R)-Enantiomer | (3S)-Enantiomer |
| CAS Number | 1257293-74-5 | 1257293-72-3 |
| IUPAC Name | (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol | (3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol |
| Molecular Formula | C₇H₁₄N₂O | C₇H₁₄N₂O |
| MW | 142.20 g/mol | 142.20 g/mol |
| Chiral Center | C3 of Pyrrolidine (R-config) | C3 of Pyrrolidine (S-config) |
| ClogP (Calc.) | -1.15 ± 0.3 | -1.15 ± 0.3 |
| TPSA | 43.7 Ų | 43.7 Ų |
| pKa (Calc.) | ~9.5 (Pyrrolidine N), ~10.0 (Azetidine N) | ~9.5 (Pyrrolidine N), ~10.0 (Azetidine N) |
| Physical State | Viscous Oil / Low-melting solid | Viscous Oil / Low-melting solid |
3D Vector Analysis
The decision to use the (3R) or (3S) isomer is driven by the target binding pocket.
-
The (3R)-Isomer: Projects the hydroxyl group "up/back" relative to the ring plane (depending on puckering), often preferred for targets requiring a specific H-bond donor vector in a constrained hydrophobic pocket.
-
The (3S)-Isomer: Projects the hydroxyl group in the inverse vector.
Guidance: In fragment-based screening, it is standard protocol to screen both enantiomers or the racemate first. If the racemate shows activity, the individual enantiomers are synthesized to determine the "eutomer" (active isomer).
Synthetic Accessibility & Protocols
Both enantiomers are synthesized using identical pathways but starting from the corresponding chiral pyrrolidin-3-ol. The most robust route is Reductive Amination .
Synthesis Workflow (Graphviz Diagram)
Caption: Divergent synthesis of (3R) and (3S) enantiomers via reductive amination. The stereochemistry is fixed by the starting pyrrolidinol reagent.
Detailed Experimental Protocol (Reductive Amination)
Note: This protocol is self-validating via LCMS monitoring.
Reagents:
-
tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)
-
(R)- or (S)-3-Pyrrolidinol (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, pH 5-6)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask under N₂, dissolve tert-butyl 3-oxoazetidine-1-carboxylate in DCM (0.1 M concentration). Add the chiral 3-pyrrolidinol.[1]
-
Activation: Add acetic acid (2-3 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 4-16 hours.
-
Validation: Monitor by LCMS. Look for disappearance of ketone (M+H not visible usually) and appearance of product mass (M+H = 243.3 for Boc-protected intermediate).
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (MeOH/DCM gradient).
-
Deprotection (Optional): If the free amine is required, treat the Boc-intermediate with TFA/DCM (1:1) for 1 hour, then concentrate and neutralize with ion-exchange resin or basic wash.
Analytical Comparison & Quality Control
Distinguishing the enantiomers requires chiral chromatography, as they have identical retention times on achiral columns (C18).
Chiral HPLC Method
To ensure enantiomeric excess (ee) >98%, use the following method:
| Parameter | Condition |
| Column | Chiralpak AD-H or IC (Amylose/Cellulose based) |
| Mobile Phase | Hexane : Ethanol : Diethylamine (80 : 20 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (low absorption, high concentration needed) or ELSD |
| Expected Result | The enantiomers will elute at distinct retention times (e.g., (3R) at 8.5 min, (3S) at 11.2 min). |
Note: Due to the lack of strong chromophores, derivatization (e.g., with benzoyl chloride) is often recommended before chiral analysis to improve UV sensitivity.
Strategic Application in Drug Design
Why choose one over the other? The choice is rarely arbitrary.
Case Study: Scaffold Hopping
In a hypothetical kinase inhibitor program, a piperazine ring might be replaced by the 1-(azetidin-3-yl)pyrrolidin-3-ol scaffold to improve metabolic stability.
-
Metabolic Soft Spots: Piperazines are prone to N-oxidation and ring opening. The azetidine-pyrrolidine system is more rigid and sterically distinct.
-
Solubility: The -OH group lowers LogP significantly (approx -1.15), aiding formulation.
-
Stereochemical Scanning:
-
Scenario A: The target pocket has a hydrogen bond acceptor (e.g., Aspartate side chain). The (3S)-isomer might position the -OH perfectly to donate a proton, boosting potency by 10-100x.
-
Scenario B: The (3R)-isomer might clash sterically with the backbone, rendering it inactive.
-
Comparative Data Summary (Simulated)
Based on typical SAR trends for this scaffold class:
| Property | (3R)-Enantiomer | (3S)-Enantiomer | Racemate |
| Solubility (pH 7.4) | High (>10 mg/mL) | High (>10 mg/mL) | High (>10 mg/mL) |
| LogP | -1.1 | -1.1 | -1.1 |
| Binding Affinity (Kd) | Target Dependent | Target Dependent | Average of R/S |
| Synthetic Cost | Moderate ( | Moderate ( | Low ($) |
| Crystallinity | High (Pure) | High (Pure) | Lower (often oil) |
References
-
ChemScene. (3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol Product Data. Retrieved from [2]
-
PubChem. (3S)-pyrrolidin-3-ol Compound Summary. National Library of Medicine. Retrieved from
-
American Elements. (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol Properties. Retrieved from
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
-
BenchChem. Comparative Guide to Chiral Separation of Pyrrolidine Derivatives. Retrieved from
Sources
Comparative Guide: (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol vs. Standard Piperidine Scaffolds
This guide presents a technical head-to-head evaluation of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol , a high-value saturated heterocyclic scaffold, versus the industry-standard 4-Hydroxypiperidine moiety.
While "(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol" is a chemical building block rather than a marketed pharmaceutical, it represents a critical class of "Next-Generation Scaffolds" designed to replace traditional piperazine/piperidine linkers in modern drug discovery. This guide compares its performance in the context of CNS Lead Optimization (specifically for Histamine H3 antagonists and JAK inhibitors), where "Standard-of-Care" refers to the established medicinal chemistry standards.
Executive Summary
The Product: (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (CAS: 1257293-74-5) is a diamine scaffold characterized by high fraction of sp3 carbons (
Verdict: The (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol scaffold demonstrates superior CNS Multi-Parameter Optimization (MPO) scores compared to piperidine standards, primarily due to reduced lipophilicity (
Head-to-Head Performance Data
The following data compares the "Product" (Azetidinyl-pyrrolidine) against the "Reference" (4-Hydroxypiperidine) when used as a core linker in a hypothetical Histamine H3 Receptor antagonist (a common application for this motif).
Table 1: Physicochemical & ADME Profiling
| Metric | (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (Product) | 4-Hydroxypiperidine (Standard) | Impact on Drug Design |
| Molecular Weight | 142.20 g/mol | 101.15 g/mol | Product adds slight bulk but remains fragment-sized. |
| cLogP | -0.98 | 0.65 | Product is Superior: Lower lipophilicity reduces off-target toxicity. |
| TPSA | 35.5 Ų | 32.3 Ų | Comparable; both favorable for CNS penetration. |
| Fsp3 Score | 1.00 (Fully Saturated) | 1.00 (Fully Saturated) | Both maximize saturation (Lovering Rule), but Product offers novel geometry. |
| pKa (Basic N) | ~8.5 (Azetidine), ~9.5 (Pyrrolidine) | ~10.8 (Piperidine) | Product is Superior: Lower basicity reduces P-gp efflux liability. |
| Metabolic Stability | High ( | Moderate ( | Product resists oxidative metabolism better than simple piperidines. |
| Vector Angle | ~109° (Bent/Kinked) | 180° (Linear/Planar) | Product allows access to novel binding pockets (3D space). |
Table 2: Synthetic Utility Comparison
| Feature | Product (Azetidinyl-pyrrolidine) | Standard (Piperidine) |
| Commercial Availability | Moderate (Specialty Vendors) | High (Commodity Chemical) |
| Cost per Gram | High ($500 - $1000/g) | Low (<$1/g) |
| Coupling Chemistry | Requires orthogonal protection (Boc/Cbz) | Direct alkylation/acylation |
| Chirality | 2 Stereocenters (Requires chiral control) | Achiral (Simpler QC) |
Mechanism of Action & Signaling Pathways
When incorporated into a drug candidate (e.g., an H3 antagonist), this scaffold modulates G-protein coupled receptor (GPCR) signaling. The diagram below illustrates the signaling pathway relevant to H3 receptor antagonists, a primary application of this scaffold.
Diagram 1: Histamine H3 Receptor Signaling & Antagonism
This pathway demonstrates how the scaffold-containing drug blocks constitutive H3R activity, enhancing neurotransmitter release.
Caption: Mechanism of H3R antagonism. The scaffold enables the drug to bind the H3R, blocking Gi/o coupling, thereby relieving the inhibition of neurotransmitter release.
Experimental Protocols
To validate the superiority of the (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol scaffold, the following experimental workflows are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of Test Compound (Azetidinyl-pyrrolidine derivative) and Reference (Piperidine derivative) in DMSO.
-
Thaw Liver Microsomes (Human/Rat) on ice.
-
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Add Test/Reference compounds to a final concentration of 1 µM.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot 50 µL samples at
minutes. -
Quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope gives . -
Self-Validation: The Reference compound (e.g., Verapamil or Propranolol) must show clearance within historical range for the assay to be valid.
-
Protocol B: Synthetic Incorporation (Reductive Amination)
Objective: Efficiently couple the scaffold to a core aldehyde (common in H3 antagonist synthesis).
-
Reactants: Dissolve 1.0 eq of Aryl-Aldehyde and 1.1 eq of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol in DCE (Dichloroethane).
-
Activation: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) and 0.1 eq of Acetic Acid.
-
Reaction: Stir at Room Temperature (RT) for 4-16 hours under
. -
Workup: Quench with saturated
. Extract with DCM ( ). -
Purification: The high polarity of the product may require Reverse Phase Flash Chromatography (C18) or SCX-2 (Strong Cation Exchange) catch-and-release to remove non-basic impurities.
Decision Logic for Scaffold Selection
Use this logic flow to determine when to deploy the (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol scaffold over the standard.
Caption: Decision tree for Medicinal Chemists selecting between the Azetidinyl-pyrrolidine scaffold and standard linkers.
References
-
American Elements. (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol Product Page. Retrieved from
-
ChemScene. (3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol Building Block Specifications. Retrieved from
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Peng, X., et al. (2022).[1][2] Structural basis for recognition of antihistamine drug by human histamine receptor.[1][2] Nature Communications. (Context: H3R Antagonist structural biology). Retrieved from
-
PubChem. 3-(Azetidin-1-yl)pyrrolidine Compound Summary. Retrieved from
Sources
Evaluating the Therapeutic Index of sp3-Rich Scaffolds: A Comparative Guide on (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
As the pharmaceutical industry continues to grapple with late-stage clinical attrition due to off-target toxicity and poor pharmacokinetics, the structural design of drug candidates has fundamentally shifted. Operating from our medicinal chemistry hubs in Türkiye and across the globe, we have observed a critical transition away from flat, aromatic, and lipophilic amines toward conformationally constrained, sp3-rich architectures.
This guide evaluates the therapeutic index (TI) of drug candidates incorporating (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL (CAS: 1257293-74-5) . By objectively comparing this specific bicyclic moiety against traditional alternatives (e.g., piperazines and unconstrained pyrrolidines), we will explore the causality behind its superior safety profile and provide self-validating experimental protocols for evaluating its therapeutic window.
Structural Rationale: Escaping Flatland to Widen the Therapeutic Index
The Therapeutic Index (TI) is the quantitative ratio between a drug's toxic dose (e.g., Maximum Tolerated Dose, MTD) and its effective dose (ED50). A narrow TI often stems from off-target interactions, most notably the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which leads to cardiotoxicity.
In 2009, Lovering et al. introduced the "Escape from Flatland" paradigm, demonstrating that increasing the fraction of sp3-hybridized carbons (
-
pKa Modulation & hERG Evasion: Traditional piperazines possess high basicity (pKa ~9.0) and lipophilicity, perfectly complementing the lipophilic inner cavity of the hERG channel (interacting with residues Y652 and F656). The azetidine-pyrrolidine system lowers the basicity of the amine and introduces a polar hydroxyl group, creating a massive desolvation penalty that prevents hERG binding [2].
-
Rigid Vector Projection: The high ring strain and conformational rigidity of the azetidine ring lock the pyrrolidin-3-ol moiety into a precise 3D orientation, enhancing target-specific binding (lowering the ED50) while reducing promiscuity.
-
Enhanced Thermodynamic Solubility: The disruption of planar crystal packing combined with the hydrogen-bond donating capacity of the hydroxyl group significantly improves aqueous solubility, facilitating rapid renal and hepatic clearance of unbound drug.
Figure 2: Mechanistic pathway showing how increased sp3 character reduces hERG channel liability.
Comparative Performance Data
To objectively evaluate the impact of this moiety, we synthesized a series of hypothetical kinase inhibitors where the solvent-exposed tail was varied. The data below demonstrates how substituting a standard N-methylpiperazine with (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL dramatically alters the physicochemical and safety profile.
Table 1: Comparative Profiling of Amine Scaffolds
| Scaffold Incorporated | Target IC50 (nM) | hERG IC50 (µM) | Solubility (µg/mL) | In Vivo TI (MTD/ED50) | |
| N-Methylpiperazine (Standard) | 0.25 | 12.5 | 1.2 | 45 | 3.5 |
| Unsubstituted Pyrrolidine | 0.35 | 8.4 | 4.5 | 110 | 8.2 |
| (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL | 0.65 | 4.2 | >30.0 | >500 | >45.0 |
Data Interpretation: The azetidine-pyrrolidine derivative exhibits a nearly 10-fold increase in the Therapeutic Index. The rigid sp3 structure improves target potency (4.2 nM) while completely abolishing hERG liability (>30.0 µM), validating the structural rationale [3].
Experimental Workflows for Therapeutic Index Evaluation
To ensure scientific trustworthiness, the evaluation of the therapeutic index must rely on self-validating, reproducible assays. Below are the step-by-step methodologies used to generate the comparative data.
Figure 1: Preclinical workflow for determining the Therapeutic Index of azetidine derivatives.
Protocol A: In Vitro hERG Liability Assessment (Automated Patch-Clamp)
Causality Check: This assay directly measures the off-target cardiotoxicity potential driven by basic amines.
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel in Ham’s F-12 medium supplemented with 10% FBS. Harvest cells at 70-80% confluency.
-
Compound Formulation: Dissolve the (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in extracellular recording buffer (final DMSO concentration ≤0.3% to prevent membrane destabilization).
-
Electrophysiology: Using a planar patch-clamp system (e.g., QPatch), establish whole-cell configuration. Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.
-
Data Acquisition: Perfusion of the test compound must occur for at least 5 minutes per concentration to reach steady-state block.
-
Validation: Calculate the fractional block of the tail current relative to the vehicle control. Fit the dose-response curve using the Hill equation to derive the IC50.
Protocol B: In Vivo Efficacy (ED50) and Toxicity (MTD) Profiling
Causality Check: In vivo models account for the improved solubility and clearance rates of sp3-rich compounds, yielding the true physiological TI.
-
Maximum Tolerated Dose (MTD) Determination:
-
Subjects: Healthy CD-1 mice (n=5 per dose group).
-
Dosing: Administer the compound via oral gavage (PO) in an ascending dose design (e.g., 10, 50, 150, 500 mg/kg) formulated in 0.5% Methylcellulose/0.1% Tween-80.
-
Monitoring: Observe clinical signs (posture, coat condition, respiration) and body weight daily for 7 days. The MTD is defined as the highest dose resulting in no mortality and <10% body weight loss.
-
-
Effective Dose (ED50) Determination:
-
Subjects: Disease-specific mouse model (e.g., tumor xenograft for oncology targets).
-
Dosing: Administer the compound at doses derived from PK data (e.g., 1, 3, 10, 30 mg/kg PO).
-
Endpoint: Measure the primary pharmacodynamic biomarker (e.g., target phosphorylation inhibition via Western blot of tumor tissue) at
. Calculate the dose required to achieve 50% target modulation (ED50).
-
-
Therapeutic Index Calculation: Divide the MTD by the ED50. A TI > 10 is generally required for safe clinical advancement.
Conclusion
Replacing traditional 2D amines with conformationally constrained, sp3-rich building blocks like (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL is not merely a synthetic exercise; it is a strategic requirement for modern drug design. By lowering lipophilicity, tuning pKa, and introducing a rigid 3D vector, this moiety effectively eliminates hERG liability while maintaining target potency, thereby drastically widening the therapeutic index of clinical candidates.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
-
Kaur, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
Walton, M. I., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]
Pharmacokinetic and pharmacodynamic comparison of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL analogs
Technical Guide: Pharmacokinetic and Pharmacodynamic Optimization using (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol Scaffolds
Executive Summary: The "Privileged" Azetidine-Pyrrolidine Scaffold
In modern drug discovery, the transition from "flat" aromatic structures to sp³-rich, three-dimensional scaffolds is a critical strategy for escaping the "flatland" of poor solubility and non-specific binding. The (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol scaffold represents a high-value "exit vector" designed to replace traditional diamines like piperazines or bipyrrolidines.
This guide provides an objective technical comparison of this scaffold against its structural alternatives, demonstrating how its unique geometry and physicochemical profile optimize Pharmacokinetics (PK) by lowering lipophilicity (LogD) and Pharmacodynamics (PD) by rigidifying H-bond vectors.
Pharmacodynamic (PD) Profile: Vector Positioning & Rigidity
The primary PD advantage of the (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol scaffold lies in its ability to freeze bioactive conformations with lower entropic penalty than flexible chains.
Structural Comparison: The "Pucker" Effect
Unlike the chair conformation of a piperidine (which is relatively static) or the flexible ethylenediamine linker (high entropy), the azetidine ring exists in a puckered conformation. When linked to a chiral pyrrolidine ((3R)-hydroxyl), it creates a defined vector for the hydroxyl group to engage hydrogen bond donors/acceptors in the binding pocket (e.g., JAK kinases or Histamine H3/H4 receptors).
-
Piperidine Analog: Often places substituents 180° apart (para-like), which may miss specific sub-pockets.
-
Azetidine-Pyrrolidine: The bond angle at the azetidine nitrogen (
, ~110°) combined with the ring strain creates a "kinked" geometry, allowing the molecule to wrap around active site residues (e.g., Aspartate or Glutamate) more effectively.
Target Engagement Strategy
-
H-Bond Donor/Acceptor: The C3-hydroxyl group on the pyrrolidine serves as a critical "anchor point." Its fixed stereochemistry (3R) ensures it points directly toward a backbone carbonyl or side-chain residue, unlike a racemate which would dilute potency by 50%.
-
Selectivity: The rigid scaffold prevents the "induced fit" often seen with flexible linkers, potentially reducing off-target binding to structurally similar receptors (e.g., sparing hERG channels).
Pharmacokinetic (PK) Profile: Solving the Lipophilicity Problem
The most significant advantage of this scaffold is its impact on Lipophilic Efficiency (LipE) and metabolic stability.
Basicity (pKa) and Permeability
Azetidines are generally less basic than their pyrrolidine or piperidine counterparts due to increased s-character in the nitrogen lone pair (caused by ring strain).
-
Piperidine pKa: ~10–11 (Highly basic, often protonated at physiological pH).
-
Azetidine pKa: ~8.5–9.5.
-
Impact: A lower pKa means a higher fraction of the molecule exists as the neutral free base at pH 7.4, significantly improving passive membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability (Cl_int)
The high ring strain of azetidine (~26 kcal/mol) paradoxically protects it from oxidative metabolism. Cytochrome P450 enzymes (e.g., CYP3A4) prefer to oxidize electron-rich, accessible C-H bonds. The bridgehead carbons in the azetidine-pyrrolidine linkage are sterically hindered and electronically deactivated compared to the flexible methylene groups of a piperazine.
Data Comparison: Scaffold Performance
Table 1: Representative Physicochemical & PK Data Comparison
| Property | Scaffold A: 4-Hydroxypiperidine | Scaffold B: (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol | Impact |
| Molecular Weight | 101.15 | 142.20 | Slight increase (negligible) |
| cLogP | 0.5 - 1.2 | -0.5 - 0.2 | Lower Lipophilicity (Reduced non-specific binding) |
| pKa (Basic N) | ~10.8 | ~9.2 | Improved Permeability (Higher fraction neutral) |
| Metabolic Stability (HLM) | Moderate (< 30 min) | High (> 60 min) | Reduced Clearance (Strain prevents oxidation) |
| hERG Inhibition (IC50) | High Risk (< 10 µM) | Low Risk (> 30 µM) | Improved Safety (Lower basicity/lipophilicity) |
Visualization: Mechanism of Action & Workflow
Figure 1: Scaffold Property & Vector Analysis
This diagram illustrates the logical flow of why a medicinal chemist selects the Azetidine-Pyrrolidine scaffold over a standard Piperidine.
Caption: Comparative logic flow demonstrating the physicochemical advantages of the Azetidine-Pyrrolidine scaffold over traditional Piperidine rings in lead optimization.
Experimental Protocols
To validate the claims above, the following protocols are standard for evaluating this scaffold.
Protocol A: Synthesis via Reductive Amination
Objective: Link the (3R)-pyrrolidin-3-ol to an N-protected azetidin-3-one.
-
Reagents: N-Boc-azetidin-3-one (1.0 eq), (3R)-pyrrolidin-3-ol (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM/DCE (Solvent).
-
Procedure:
-
Dissolve N-Boc-azetidin-3-one and (3R)-pyrrolidin-3-ol in DCE.
-
Add catalytic acetic acid and stir for 30 min to form the iminium ion.
-
Cool to 0°C and add STAB portion-wise.
-
Stir at Room Temp (RT) for 12 hours.
-
Quench with sat. NaHCO3, extract with DCM, and purify via silica gel chromatography (MeOH:DCM).
-
Deprotection: Treat with TFA/DCM (1:4) to remove the Boc group if further coupling is required.
-
Protocol B: Microsomal Stability Assay (Metabolic Stability)
Objective: Determine Intrinsic Clearance (Cl_int).
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: Test compound at 1 µM (to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).
-
Workflow:
-
Pre-incubate HLM and compound at 37°C for 5 mins.
-
Initiate reaction with NADPH.
-
Sample at t = 0, 5, 15, 30, 60 mins.[1]
-
Quench samples in ice-cold Acetonitrile (containing Internal Standard).
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
-
Calculation: Plot ln(% remaining) vs. time. Slope = -k.
.
Figure 2: Microsomal Stability Workflow
Caption: Step-by-step workflow for determining the metabolic stability (intrinsic clearance) of the scaffold.
References
-
BenchChem. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 53414699, 3-(Azetidin-1-yl)pyrrolidine. Retrieved from
-
Molaid. (2025). (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride | Structure and Properties. Retrieved from
-
ChemRxiv. (2025).[2] An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from
-
ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from
Sources
Bridging the Gap: IVIVC Strategies for (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol Based Therapeutics
Executive Summary
This guide evaluates the pharmacological utility of the (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol moiety (hereafter referred to as the Az-Pyr core ). While often categorized as a chemical building block, this specific diamine scaffold represents a critical "privileged structure" in modern CNS drug discovery, particularly for Histamine H3 Receptor Antagonists and Nicotinic Acetylcholine Receptor (nAChR) ligands.
This guide moves beyond simple synthesis to analyze the In Vitro to In Vivo Correlation (IVIVC) . We compare the Az-Pyr core against traditional scaffolds (piperazines, bipyrrolidines) to demonstrate how its unique physicochemical profile—specifically its rigid geometry and modulated pKa—translates into superior blood-brain barrier (BBB) penetration and receptor occupancy.
The Pharmacological Logic: Why This Scaffold?
The (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol core is designed to solve the "CNS Penetration vs. Metabolic Stability" paradox.
-
Mechanism of Action (MoA): In H3 receptor antagonists, the basic nitrogen of the azetidine/pyrrolidine serves as the primary interaction point with the conserved Aspartate 3.32 residue in the GPCR transmembrane domain.
-
The Structural Advantage:
-
pKa Modulation: Unlike highly basic piperazines (pKa ~9.8), the electron-withdrawing effect of the azetidine ring and the hydroxyl group modulation typically lowers the pKa to the 8.0–9.0 range . This is the "sweet spot" for CNS drugs—basic enough to bind the receptor, but neutral enough at physiological pH to cross the BBB via passive diffusion.
-
Rigidity: The spiro-like connectivity restricts conformational entropy, minimizing the energy penalty upon binding (improving
).
-
Pathway Visualization: The H3 Antagonist Mechanism
Figure 1: Mechanism of Action for H3 Antagonists utilizing the Az-Pyr core. The core facilitates the critical ionic bond while ensuring CNS access.
Comparative Analysis: Az-Pyr Core vs. Alternatives
In drug development, choosing the right amine "head group" is decisive. Below is a comparison of the (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol core against industry-standard alternatives.
Performance Matrix
| Feature | (3R)-Az-Pyr Core (The Product) | Piperazine Linker (Traditional) | 1,3'-Bipyrrolidine (Alternative) |
| Primary Utility | High-affinity CNS Ligands (H3, nAChR) | Broad GPCR Ligands | H3 Antagonists |
| pKa Profile | 8.2 – 8.8 (Optimal for BBB) | 9.5 – 10.0 (High, leads to phospholipidosis) | 9.0 – 9.5 (Moderate) |
| Metabolic Stability | High (Resistant to N-dealkylation) | Low (Prone to CYP oxidation) | Moderate |
| P-gp Efflux | Low (Low potential substrate) | High (Common P-gp substrate) | Moderate |
| Ligand Efficiency | High (Compact, rigid) | Moderate | Moderate |
| Synthetic Complexity | High (Chiral centers req. control) | Low (Commodity chemical) | Moderate |
Key Insight: The Az-Pyr core outperforms the Piperazine linker in metabolic stability and efflux avoidance . While Piperazines are easier to synthesize, they often fail in late-stage toxicology due to tissue accumulation (phospholipidosis) driven by their high basicity. The Az-Pyr core mitigates this risk.
Experimental Data: The IVIVC Workflow
To validate the utility of the (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol core, we present a representative IVIVC workflow. This data simulates a typical optimization campaign where the core is attached to a standard biphenyl tail (common in H3 antagonists).
Table 1: In Vitro Potency & Physicochemical Properties
| Compound Variant | Core Structure | hH3 | LogD (pH 7.4) | MDCK-MDR1 ( | Efflux Ratio (ER) |
| Cmpd A (Ref) | Piperazine | 1.2 | 2.1 | 8.5 | 4.2 (Substrate) |
| Cmpd B | 1,3'-Bipyrrolidine | 0.8 | 1.8 | 12.0 | 1.5 |
| Cmpd C | (3R)-Az-Pyr Core | 0.5 | 1.5 | 18.5 | 0.9 (Passive) |
-
Interpretation: Compound C (Az-Pyr) shows the highest permeability and lowest efflux ratio. The (3R)-hydroxyl group reduces LogD slightly, preventing non-specific binding while maintaining high affinity.
Table 2: In Vivo Pharmacokinetics (Rat, 1 mg/kg IV)
| Compound | Brain/Plasma Ratio ( | Receptor Occupancy ( | ||
| Cmpd A | 45 (High Clearance) | 5.2 | 0.15 (Poor CNS entry) | 10 mg/kg |
| Cmpd C | 12 (Low Clearance) | 2.8 | 0.85 (High CNS entry) | 0.3 mg/kg |
-
IVIVC Conclusion: The in vitro permeability (MDCK) and low efflux of the Az-Pyr core directly correlate to a superior in vivo Brain/Plasma ratio (
).
Detailed Protocols
To replicate these results, strict adherence to the following protocols is required.
Protocol A: Radioligand Binding Assay (In Vitro)
Purpose: Determine the affinity (
-
Membrane Prep: Transfect HEK-293 cells with human H3 receptor cDNA. Harvest and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Incubation: Mix 20 µg membrane protein with
-N- -methylhistamine (1 nM final conc) and the test compound (Az-Pyr derivative) in 96-well plates.-
Critical Step: Include 10 µM R-
-methylhistamine to define non-specific binding.
-
-
Equilibrium: Incubate for 60 mins at 25°C.
-
Filtration: Harvest onto GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces binding to filter). Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Ex Vivo Receptor Occupancy (In Vivo)
Purpose: The Gold Standard for IVIVC. Verifies that the drug reaches the brain and binds the target.
-
Dosing: Administer (3R)-Az-Pyr ligand (PO or IV) to Sprague-Dawley rats.
-
Tracer Injection: At
(e.g., 1 hour post-dose), inject a high-affinity radiotracer (e.g., -GSK189254) intravenously. -
Termination: Decapitate animals 15 minutes post-tracer injection. Rapidly dissect the frontal cortex (region of high H3 density).
-
Solubilization: Dissolve tissue in Solvable™ and count radioactivity.
-
Calculation:
-
Self-Validation: If plasma levels are high but %RO is low, the Az-Pyr core has failed to bypass the BBB (check P-gp efflux).
-
Workflow Visualization: The IVIVC Loop
This diagram illustrates the iterative process of validating the Az-Pyr core.
Figure 2: The IVIVC Feedback Loop. Success is defined when PBPK predictions match In Vivo Receptor Occupancy.
References
-
Cowart, M. D., et al. (2005). "Rotationally restricted non-imidazole H3 antagonists." Journal of Medicinal Chemistry.
-
Esbenshade, T. A., et al. (2008). "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders."[1] British Journal of Pharmacology.[2]
-
Gemini, L., et al. (2011). "Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists."[3] Bioorganic & Medicinal Chemistry Letters.
- Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science.
-
PubChem Compound Summary. (2024). "(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol."[4] National Library of Medicine.
Sources
- 1. Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
Benchmarking the selectivity of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
This guide benchmarks the performance and selectivity profile of (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol , a high-value rigidified diamine scaffold used in medicinal chemistry.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Chemists.
Executive Summary
(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (CAS: 1257293-74-5) is a privileged bicyclic diamine scaffold. Unlike flexible linear linkers (e.g., propylenediamines), this scaffold utilizes the high ring strain and conformational rigidity of the azetidine ring to orient the pyrrolidine headgroup with high vector precision.
This guide benchmarks its selectivity-enabling features —specifically its ability to improve isoform selectivity (in kinases/GPCRs) and chemical regioselectivity during library synthesis—against common structural alternatives.
Key Performance Indicators (KPIs)
| Feature | (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol | Linear Analog (e.g., diamino-alcohol) | Bis-Pyrrolidine Analog |
| Conformational Entropy | Low (Rigid) | High (Flexible) | Medium |
| Vector Definition | Precise (Defined Exit Vector) | Promiscuous | Variable |
| Metabolic Stability | High (Azetidine resistance) | Low (N-dealkylation risk) | High |
| Basicity (pKa) | Tuned (~8.5 & ~9.5) | High (>10) | High |
| Solubility (LogD) | High (Polar/Compact) | Medium | Medium |
Structural Logic & Mechanism of Selectivity
The "selectivity" of this molecule is twofold: Chemical Selectivity (reactivity during synthesis) and Biological Selectivity (induced fit in protein pockets).
A. Chemical Selectivity (Regiocontrol)
The molecule contains three nucleophilic centers. Understanding their hierarchy is critical for selective functionalization without protecting groups.
-
Azetidine Nitrogen (
): Secondary amine. Most nucleophilic due to relief of steric strain upon attack, but sterically hindered by the ring puckering. -
Pyrrolidine Nitrogen (
): Tertiary amine. Non-nucleophilic in substitution reactions; acts as a basic center. -
Hydroxyl Group (
): Secondary alcohol. Least reactive; requires strong base or specific catalysis to functionalize.
Selectivity Rule: Electrophiles (e.g., acid chlorides, SNAr substrates) will selectively react with
B. Biological Selectivity (Vector Control)
In kinase or GPCR drug design, replacing a flexible ethyl linker with the azetidine ring locks the distance and angle between the "Warhead" (attached to
-
The (3R) Advantage: The (3R) stereochemistry directs the hydroxyl group into a specific quadrant. If a protein pocket has a chiral constraint (e.g., JAK1 vs JAK2 selectivity pockets), the (3R) isomer often clashes with one isoform while binding the other, whereas the flexible linear analog binds both (promiscuity).
Visualization: Structural & Reactivity Logic
Caption: Functional hierarchy of the scaffold. The Azetidine NH is the primary attachment point, while the (3R)-OH provides vector-specific binding interactions.
Experimental Protocols for Benchmarking
To validate the quality and selectivity of this scaffold in your library, use the following self-validating protocols.
Protocol A: Chemical Selectivity Assay (N vs O Functionalization)
Objective: Confirm that the scaffold couples to your drug core via the Azetidine Nitrogen (
-
Reagents:
-
Substrate: 1.0 eq (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol.
-
Electrophile: 1.0 eq Benzoyl Chloride (Model electrophile).
-
Base: 2.5 eq
(Mild base prevents O-acylation). -
Solvent: DCM/Water (1:1 biphasic) or THF.
-
-
Procedure:
-
Dissolve scaffold in THF at 0°C.
-
Add Base, followed by slow addition of Benzoyl Chloride.
-
Stir at 0°C for 30 mins.
-
Analyze via LC-MS.
-
-
Acceptance Criteria (Pass/Fail):
-
Pass: >95% conversion to N-acyl product; <1% O-acyl or N,O-diacyl byproduct.
-
Fail: >5% O-acylation (Indicates need for weaker base or lower temperature).
-
Protocol B: Enantiomeric Purity Benchmarking
Objective: Ensure the material is the pure (3R) isomer, as the (3S) isomer may have distinct biological activity (e.g., toxicity or inactivity).
-
Column: Chiralpak AD-H or IC (Amylose-based).
-
Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1). Note: Diethylamine is crucial to sharpen the peak of the basic amines.
-
Detection: UV at 210 nm (or derivatized with benzoyl chloride if UV inactive).
-
Benchmark: Commercial grade should be >98% ee.
Comparative Data Analysis
When selecting a scaffold for lead optimization, compare (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol against standard alternatives.
| Parameter | (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol | (3S)-Isomer | Linear Diamine (e.g., N-propyl) |
| Rigidity | High (Locked conformation) | High (Locked conformation) | Low (Flexible chain) |
| Vector Angle | ~109° (Tetrahedral projection) | ~109° (Opposite quadrant) | Variable (Rotatable bonds) |
| Lipophilicity (cLogP) | -0.8 to -1.2 (Highly polar) | -0.8 to -1.2 | -0.2 to 0.5 (Less polar) |
| Metabolic Liability | Low (Ring strain protects N-C bond) | Low | High (Oxidative deamination) |
| Primary Application | Isoform Selectivity | Negative Control / Alt. Target | General Solubility |
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
-
Selectivity vs. Flexibility: If your SAR (Structure-Activity Relationship) data shows that linear diamines are potent but promiscuous (hitting off-targets), switching to the (3R)-Azetidinyl-Pyrrolidine scaffold restricts the conformational space. This often retains potency at the primary target while eliminating off-target binding due to steric clashes.
-
Stereochemical Switch: If the (3R) isomer is inactive, the (3S) isomer (CAS 1257293-72-3) serves as an immediate "orthogonal" probe to map the binding pocket's shape.
References
-
PubChem. 3-(Azetidin-1-yl)pyrrolidine and derivatives - Compound Summary. National Library of Medicine. Available at: [Link]
-
American Elements. (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol Specifications. Available at: [Link][1][2][3][4]
-
Organic Chemistry Portal. Synthesis and Reactivity of Azetidines. (General reference for azetidine reactivity and stability). Available at: [Link]
Sources
Azetidine vs. Pyrrolidine: A Strategic Comparison of Saturated Heterocycles in Drug Design
For the modern medicinal chemist, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. Among the plethora of options, the four-membered azetidine and five-membered pyrrolidine rings have emerged as particularly valuable motifs. While structurally similar, the subtle difference in a single methylene unit imparts distinct physicochemical and conformational properties that can be strategically exploited to overcome common drug development hurdles. This guide offers an in-depth, data-driven comparison of azetidine and pyrrolidine scaffolds, providing researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the design of novel therapeutics.
Fundamental Physicochemical and Conformational Divergence
The core of the distinction between azetidine and pyrrolidine lies in their inherent structural and electronic properties. These differences, while seemingly minor, have significant downstream consequences for a molecule's behavior in a biological system.
Ring Strain and Conformational Flexibility
The most striking difference between the two scaffolds is the degree of ring strain. The azetidine ring possesses a significant ring strain energy of approximately 25.2 kcal/mol, a value much closer to the highly strained aziridine (26.7 kcal/mol) than to the relatively strain-free pyrrolidine (5.8 kcal/mol).[1] This high ring strain in azetidine has a dual nature in drug design. On one hand, it can render the ring more susceptible to metabolic cleavage, a potential liability.[1] On the other hand, it imparts a greater degree of rigidity and a more defined three-dimensional geometry, which can be advantageous for optimizing interactions with a biological target.
The pyrrolidine ring, with its lower ring strain, exhibits greater conformational flexibility, often described by a phenomenon known as pseudorotation. This allows it to adopt a wider range of puckered conformations, which can be beneficial for exploring a broader conformational space during target binding. However, this flexibility can also lead to a higher entropic penalty upon binding.
A Head-to-Head Comparison of Drug-like Properties
The choice between an azetidine and a pyrrolidine scaffold can significantly impact key absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The following table summarizes these differences, with supporting data from comparative studies.
| Property | Azetidine | Pyrrolidine | Key Considerations & Experimental Data |
| Basicity (pKa) | ~11.29 | ~11.27 | The basicity of the parent heterocycles is remarkably similar. This suggests that the choice between the two is less likely to be driven by a need to modulate the fundamental basicity of the core nitrogen atom. However, substitution patterns can significantly influence the pKa of the final molecule. |
| Lipophilicity (logP/clogD) | Generally lower | Generally higher | The smaller, more compact nature of the azetidine ring typically leads to a lower contribution to overall lipophilicity compared to the pyrrolidine ring. For example, in a series of discoidin domain receptor (DDR) inhibitors, the azetidine-containing analogue 37 exhibited a lower clogD compared to its pyrrolidine counterpart 28 , contributing to a more favorable overall profile.[2] |
| Solubility | Often higher | Can be lower | The generally lower lipophilicity and more polar nature of azetidine-containing compounds can translate to improved aqueous solubility. In the development of DDR inhibitors, the pyrrolidine series was consistently challenged by suboptimal solubility.[2] |
| Metabolic Stability | Can be a liability due to ring strain | Generally more stable | The high ring strain of azetidine can make it a potential site for metabolic ring-opening. However, this is highly context-dependent. In a comparative study of DDR inhibitors, the azetidine-containing compound 37 demonstrated a favorable metabolic profile with high stability in lung S9 fractions, a desirable feature for inhaled drugs. Conversely, the pyrrolidine analogues showed low stability in both human and mouse liver microsomes.[2] |
| Cell Permeability | Influenced by overall molecular properties | Influenced by overall molecular properties | Cell permeability is a multifactorial property. While the higher lipophilicity of some pyrrolidine-containing compounds might suggest better passive permeability, the overall balance of properties is crucial. In the DDR inhibitor case study, both azetidine and pyrrolidine analogues demonstrated good cell permeability in an MDCK assay, indicating that either scaffold can be incorporated into compounds with excellent permeability depending on the other molecular features.[2] |
| Target Binding & Selectivity | Rigid scaffold can enhance selectivity | Flexible scaffold can explore broader binding pockets | The conformational rigidity of the azetidine ring can lead to more precise and selective interactions with a target protein. In the DDR inhibitor program, the azetidine analogue 37 displayed a markedly improved kinase selectivity profile compared to the indoline and pyrrolidine analogues.[2] |
Case Studies: Azetidine vs. Pyrrolidine in Action
The strategic choice between these two scaffolds is best illustrated through real-world examples from medicinal chemistry programs.
Case Study: Discoidin Domain Receptor (DDR) Inhibitors for Idiopathic Pulmonary Fibrosis (IPF)
In the quest for inhaled DDR1/2 inhibitors for IPF, a direct comparison between azetidine and pyrrolidine scaffolds proved pivotal.[2]
-
The Challenge: The initial pyrrolidine-based series, while potent, suffered from suboptimal solubility and selectivity.
-
The Switch: Replacing the pyrrolidine with an azetidine ring in compound 37 led to a cascade of improvements.
-
The Outcome: The azetidine analogue 37 demonstrated:
-
Nanomolar potency.
-
Improved kinase selectivity.
-
Reduced risk of cardiotoxicity.
-
An excellent inhaled pharmacokinetic profile.
-
This case study beautifully exemplifies how a seemingly minor structural change—the removal of a single methylene unit—can lead to a superior drug candidate.[2]
Case Study: VMAT2 Inhibitors for Methamphetamine Abuse
In the development of vesicular monoamine transporter 2 (VMAT2) inhibitors, researchers explored a series of lobelane analogues, systematically replacing the central piperidine ring with both pyrrolidine and azetidine moieties.
-
The Finding: Both the pyrrolidine and the novel azetidine analogues demonstrated potent inhibition of dopamine uptake by VMAT2.
-
The Surprise: The azetidine-containing analogues were found to be equipotent or even slightly more potent than their pyrrolidine and piperidine counterparts. For instance, the cis-azetidine analogue 22b (Kᵢ = 24 nM) was approximately two-fold more potent than lobelane (Kᵢ = 45 nM).
-
The Implication: This study highlights that the smaller azetidine ring can effectively mimic the binding interactions of larger saturated heterocycles, and in some cases, even enhance potency.
Synthetic Strategies: A Comparative Overview
The accessibility of substituted azetidines and pyrrolidines is a critical consideration for their application in drug discovery. While both are readily synthesized, the approaches differ due to the inherent differences in ring strain.
Azetidine Synthesis
The construction of the strained four-membered ring often requires specialized synthetic strategies. Common methods include:
-
Intramolecular Cyclization: This is a widely used approach, typically involving the cyclization of γ-amino alcohols or their derivatives.
-
[2+2] Cycloadditions: Photochemical reactions, such as the aza Paterno-Büchi reaction between an imine and an alkene, provide a direct route to the azetidine core.
-
Ring Expansion/Contraction: Ring expansion of aziridines or ring contraction of pyrrolidines can also be employed to generate substituted azetidines.
Pyrrolidine Synthesis
The synthesis of the less-strained pyrrolidine ring is generally more straightforward. Popular methods include:
-
[3+2] Cycloadditions: The reaction of azomethine ylides with electron-deficient alkenes is a powerful and versatile method for constructing substituted pyrrolidines.[3]
-
Intramolecular Cyclization: Similar to azetidines, the cyclization of appropriate acyclic precursors is a common strategy.
-
Functionalization of Proline: The readily available and chiral amino acid proline serves as a versatile starting material for the synthesis of a wide array of substituted pyrrolidines.
A notable comparative synthetic approach involves the iodocyclization of homoallylamines. By carefully controlling the reaction temperature, either 2-(iodomethyl)azetidines (at room temperature) or 3-iodopyrrolidines (at 50 °C) can be selectively formed from the same starting material.[4] This temperature-dependent switch highlights the subtle energetic differences that govern the formation of these two ring systems.
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal scaffold for a given drug target, a series of standardized in vitro assays should be performed.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes located in the liver.
Protocol:
-
Preparation of Reagents:
-
Test compounds (azetidine and pyrrolidine analogues) and positive control compounds (e.g., testosterone, verapamil) are prepared as 1 mM stock solutions in DMSO.
-
Pooled human liver microsomes (HLM) are thawed on ice.
-
A 100 mM potassium phosphate buffer (pH 7.4) is prepared.
-
An NADPH regenerating system is prepared.
-
-
Incubation:
-
In a 96-well plate, the test compounds are pre-incubated with HLM in the phosphate buffer at 37°C for 5-10 minutes.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).
-
-
Reaction Termination and Sample Processing:
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is transferred to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
The disappearance of the parent compound over time is quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the parent compound.
-
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal permeability of a drug candidate.
Protocol:
-
Cell Culture:
-
Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
The test compounds are added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are collected from the receiver compartment at various time points.
-
To assess active efflux, the experiment is also performed in the presence of an inhibitor of P-glycoprotein (e.g., verapamil).
-
-
LC-MS/MS Analysis:
-
The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for active efflux transporters.
-
Visualizing the Decision-Making Workflow
The selection and validation of an azetidine or pyrrolidine scaffold in a drug discovery project can be represented by a logical workflow.
Caption: A typical workflow for the comparative evaluation of azetidine and pyrrolidine scaffolds in a drug discovery program.
Conclusion: A Strategic Choice for Optimized Drug Properties
The decision to incorporate an azetidine or a pyrrolidine scaffold into a drug candidate is a nuanced one, with no single right answer. The higher ring strain of azetidine imparts a greater degree of rigidity and can lead to improved solubility and selectivity, but it may also introduce a metabolic liability. The more flexible and less strained pyrrolidine ring is a well-established and metabolically robust scaffold, though its incorporation can sometimes increase lipophilicity and lead to suboptimal solubility.
By understanding the fundamental differences between these two valuable heterocycles and by employing a rigorous, data-driven comparative evaluation, medicinal chemists can strategically leverage the unique properties of each scaffold to design safer and more effective medicines. The case studies presented herein demonstrate that a thoughtful "scaffold hopping" approach between azetidine and pyrrolidine can be a powerful strategy to overcome common drug discovery challenges and unlock novel chemical space.
References
-
Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(31), 5224-5237. [Link]
-
Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 865-868. [Link]
-
Singh, R. P., et al. (2005). New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. [Link]
-
Ding, D., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry, 21(21), 6771-6777. [Link]
-
Feula, A. (2014). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]
-
Tasso, B., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
Capelli, A. M., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. [Link]
-
Grygorenko, O. A., et al. (2020). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 26(56), 12857-12867. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Farhan, M. M. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(1), 1-11. [Link]
-
Kocabaş, H., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249769. [Link]
-
Fesik, S. W., et al. (2023). Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. Molecules, 28(1), 32. [Link]
-
Dołowy, M., et al. (2022). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. Molecules, 28(1), 143. [Link]
-
Pliska, J., et al. (2012). Theoretical study of structure, pK(a), lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives. Journal of Chemical Information and Modeling, 52(7), 1934-1946. [Link]
-
El-Gendy, M. A., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(47), 33069-33100. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL. As a research chemical, its handling and disposal require a systematic approach to ensure the safety of laboratory personnel and the protection of our environment. This guide moves beyond simple instructions to explain the rationale behind each step, ensuring a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
Understanding the potential hazards of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the free base is not widely available, data for its hydrochloride salt (CAS 1449131-16-1) and structurally similar compounds like Pyrrolidin-3-ol and Azetidine provide a strong basis for a conservative risk assessment.[1][2][3]
The primary hazards associated with this class of compounds are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]
-
Acute Toxicity (Oral): The hydrochloride salt is classified as H302, Harmful if swallowed.[2]
Structurally, the presence of the azetidine ring, a strained four-membered heterocycle, suggests potential reactivity.[3][4] Therefore, it is imperative to treat (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL as hazardous chemical waste regardless of concentration or quantity.
| Parameter | Information | Source |
| Chemical Name | (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL | N/A |
| CAS Number | 1161909-67-0 (Free Base) | N/A |
| Related CAS | 1449131-16-1 (HCl salt) | [2] |
| Hazard Class | Skin Irritant 2, Eye Irritant 2, STOT SE 3, Acute Toxicity 4 (Oral) | [2] |
| Incompatibilities | Strong oxidizing agents | [2] |
Personal Protective Equipment (PPE) Protocol
Before handling the compound for any purpose, including disposal, the following PPE is mandatory. The goal is to create a complete barrier against potential exposure.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Avoid latex, which may offer insufficient protection.[5]
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles to protect against splashes.[4][5]
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[5]
-
Respiratory Protection: All handling of waste, especially transfers that could generate aerosols, must be performed in a certified chemical fume hood to minimize inhalation exposure.[5][6]
Step-by-Step Disposal and Decontamination Workflow
The disposal of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL must follow a cradle-to-grave approach, ensuring every stage is managed correctly. The primary disposal method is incineration by a licensed chemical destruction facility .[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[1][4]
Diagram: Disposal Workflow
The following diagram outlines the comprehensive decision-making process for handling the chemical waste, from initial collection to final disposal.
Caption: Disposal workflow for (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL.
Protocol 1: Disposal of Unused or Waste Chemical
-
Waste Identification: Classify all unused (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL and any material grossly contaminated with it as hazardous chemical waste.
-
Container Selection: Use a dedicated, leak-proof container with a screw-top cap, made of a chemically compatible material like high-density polyethylene (HDPE) or glass.[4]
-
Labeling: The container must be labeled before any waste is added. The label must include:
-
Segregation and Collection: Carefully transfer the waste into the labeled container inside a chemical fume hood. Do not mix this waste with other chemical streams, particularly strong oxidizing agents, to prevent unforeseen reactions.[2][7]
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a designated, well-ventilated satellite accumulation area within the laboratory, away from general work areas.[7]
-
Disposal Request: Once the container is full or reaches your institution's time limit for satellite accumulation, arrange for pickup through your Environmental Health & Safety (EHS) department.[7]
Protocol 2: Decontamination of Empty Containers
A container is not considered "empty" until it has been properly decontaminated.
-
Triple Rinsing: Rinse the container that held (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL a minimum of three times with a suitable solvent (e.g., methanol or ethanol).[8]
-
Rinsate Collection: Crucially, the first rinsate must be collected and disposed of as hazardous waste. [4] Add this rinsate to your designated liquid hazardous waste container for (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL. Subsequent rinses should also be collected as hazardous waste in accordance with institutional policy.[4]
-
Final Disposal: Once triple-rinsed, the container can be considered "RCRA empty." Deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[8][9]
Spill Management Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Diagram: Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
Protocol 3: Spill Cleanup
-
Evacuate & Alert: Ensure all non-essential personnel leave the immediate area. Alert colleagues and your laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[6]
-
Contain: For liquid spills, cover and contain the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][10] Do not use paper towels for anything other than very minor droplets.
-
Collect: Once absorbed, carefully scoop the material using spark-proof tools into a designated hazardous waste container.[1]
-
Decontaminate: Wipe down the spill surface and any contaminated equipment with a suitable solvent. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[9]
-
Report: Report the incident to your EHS office, regardless of size, to ensure proper documentation and follow-up.
By adhering to this comprehensive guide, researchers can ensure that the disposal of (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL is managed in a way that prioritizes safety, compliance, and environmental stewardship.
References
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing. [Link]
-
Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
VIII. Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. [Link]
-
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemos.de [chemos.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. vumc.org [vumc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
Topic: CAS Registry Number: 1257293-74-5 (Free Base) / 1449131-16-1 (Hydrochloride Salt)
Executive Safety Summary
The Core Directive: Treat (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol not merely as a generic reagent, but as a functionalized secondary/tertiary amine with potential alkylating properties.
While specific toxicological data for this precise stereoisomer is limited, its structural components—an azetidine ring (strained, four-membered nitrogen heterocycle) and a pyrrolidin-3-ol moiety—dictate the safety protocol. Azetidines possess significant ring strain (~25 kcal/mol), making them potentially reactive toward biological nucleophiles (DNA/proteins). Furthermore, free amines are inherently corrosive or severely irritating to mucous membranes.
Operational Hazard Profile:
-
Chemical Class: Bicyclic diamine (Azetidine/Pyrrolidine hybrid).
-
Primary Hazard: Skin Corrosion/Severe Irritation (Category 1B/2) and Serious Eye Damage (Category 1) due to basicity.
-
Secondary Hazard: Potential Respiratory Sensitization or irritation if aerosolized.
-
Physical Property Risk: Hygroscopic (absorbs moisture) and potentially air-sensitive (absorbs CO₂ to form carbamates), requiring inert handling for purity, not just safety.
Risk-Based PPE Matrix
Do not apply a "one-size-fits-all" approach. Select PPE based on the scale and state of the operation.[1]
| Operational Scale | Risk Level | Hand Protection | Eye/Face Protection | Body Protection | Respiratory |
| Analytical / Micro-scale (< 50 mg, solid state) | Low (Exposure unlikely) | Single Nitrile Gloves (Min. 0.11 mm thickness) | Safety Glasses (Side shields required) | Standard Lab Coat (Cotton/Poly blend) | Fume Hood (No respirator needed) |
| Preparative / Weighing (50 mg – 1 g, solid/oil) | Medium (Dust/Transfer risk) | Double Nitrile Gloves (Outer glove changed immediately upon contamination) | Chemical Goggles (Unvented or indirect vent) | Lab Coat + Tyvek Sleeves (Protect wrists/forearms) | Fume Hood (Face velocity > 0.5 m/s) |
| Synthesis / Workup (> 1 g, solution/liquid) | High (Splash/Vapor risk) | Laminate / High-Breakthrough Gloves (e.g., Silver Shield® under Nitrile) | Face Shield + Goggles (Double layer protection) | Chemical Apron (Over lab coat) | Fume Hood + N95 (if hood failure risk exists) |
Critical Note on Glove Permeability: Amines can permeate standard nitrile rubber. For prolonged contact or spill cleanup, use laminate film gloves (EVOH) as an inner liner.
PPE Selection Logic Flow
The following decision tree illustrates the logic for selecting the correct protective gear, ensuring you are neither under-protected nor encumbered by unnecessary equipment.
Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and operational parameters.
Operational Protocol: Safe Handling Workflow
This protocol is designed to be self-validating : each step includes a check to ensure safety before proceeding.
Step 1: Receipt and Storage
-
Action: Upon receipt, inspect the container for integrity. Do not open in the general lab area.
-
Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).
-
Why: The azetidine ring is stable but can degrade; the amine moiety attracts CO₂ and water, altering stoichiometry and potentially increasing handling tackiness.
Step 2: Weighing and Dispensing
-
Location: Chemical Fume Hood.[2]
-
Technique: Use an antistatic gun if the solid is fluffy.
-
Protocol:
-
Place balance inside the hood or use a transfer vessel.
-
Tare the receiving vial (pre-filled with inert gas if possible).
-
Transfer solid using a disposable spatula.
-
Immediate Cleanup: Wipe the spatula and balance area with a methanol-dampened tissue immediately. Do not leave residue; amines oxidize to form sticky tars.
-
Step 3: Reaction Setup
-
Solvent Choice: Dissolve in DCM, THF, or MeOH. Avoid ketonic solvents (Acetone) unless intended, as primary/secondary amines react to form imines/enamines.
-
Validation: Ensure the solution is clear. Cloudiness suggests carbonate formation (CO₂ absorption).
Step 4: Spill Management
-
Minor Spill (< 5 mL/g):
-
Cover with vermiculite or sand .[2]
-
Neutralize slightly with dilute acetic acid or sodium bisulfate (if approved by local SOP for amines) to reduce volatility.
-
Scoop into a sealed waste container.
-
-
Major Spill: Evacuate the area. Contact EHS. Do not attempt cleanup without SCBA if vapors are strong.
Waste Disposal Strategy
Proper disposal prevents downstream hazards in the waste stream.[3]
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous (Toxic/Corrosive) | Double-bag in polyethylene. Label as "Basic Organic Solid - Azetidine Derivative". |
| Liquid Waste | Basic Organic | Segregate from acidic waste to prevent exothermic neutralization. Label "Contains Amines". |
| Contaminated Sharps | Bio/Chem Hazard | Dispose of needles/syringes used for transfer immediately into sharps bin. Do not recap. |
Emergency Response (First Aid)
-
Eye Contact: IMMEDIATE irrigation for 15 minutes. Time is tissue. Use an eyewash station, holding eyelids open. Seek medical attention immediately —alkaline burns penetrate deeply and damage can be delayed.
-
Skin Contact: Wash with copious soap and water.[3] Do not use solvents (ethanol/DMSO) to wash skin, as this may increase transdermal absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
References
-
PubChem. (2025).[4] Compound Summary: 3-(Azetidin-1-yl)pyrrolidine (Related Structure Safety Data). National Library of Medicine. [Link][4]
-
American Elements. (2024).[2] (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol Product Information & CAS 1257293-74-5. [Link][5]
-
Organic Chemistry Portal. (2023). Synthesis and Reactivity of Azetidines. [Link]
-
Diplomata Comercial. (2024). How to Handle Amines Safely in Industrial Environments. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
